5-Bromo-6-methylimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-2-3-7-10-4-5-11(7)8(6)9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJCEVQSLZNIHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CN=C2C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 5-Bromo-6-methylimidazo[1,2-a]pyridine (CAS 1346157-13-8)
[1]
Executive Summary
5-Bromo-6-methylimidazo[1,2-a]pyridine (CAS 1346157-13-8) is a high-value heterocyclic intermediate utilized primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs), specifically Dopamine D1 receptors, and various kinase pathways. As a substituted imidazo[1,2-a]pyridine, it functions as a "privileged scaffold" in medicinal chemistry, offering a rigid bicyclic core that mimics the purine bases of ATP.
The compound's significance lies in its unique substitution pattern: the C-5 bromine atom provides a critical handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) at a position sterically adjacent to the bridgehead nitrogen. This allows for the introduction of diversity vectors into deep hydrophobic pockets of protein targets, a strategy often employed to improve potency and selectivity in drug discovery campaigns.
Chemical Profile & Physical Properties[2][3][4][5][6][7]
| Property | Data |
| CAS Number | 1346157-13-8 |
| IUPAC Name | 5-Bromo-6-methylimidazo[1,2-a]pyridine |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| LogP (Predicted) | ~2.1 (Moderate lipophilicity) |
| pKa (Predicted) | ~3.5 (Conjugate acid of N1) |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen), Protect from light |
Synthetic Utility & Reactivity Analysis[8]
Structural Logic: The C-5 vs. C-3 Selectivity
The imidazo[1,2-a]pyridine core exhibits distinct reactivity profiles at its varying positions. Understanding this is crucial for designing synthetic routes using CAS 1346157-13-8.
-
C-3 Position (Nucleophilic): The C-3 position is highly electron-rich and prone to electrophilic aromatic substitution (halogenation, formylation). In this specific molecule, the C-3 position is unsubstituted, leaving it open for late-stage functionalization.
-
C-5 Position (Electrophilic): The C-5 position, bearing the bromine, is activated for nucleophilic attack or metal insertion due to the inductive withdrawal of the adjacent bridgehead nitrogen (N4). However, it is sterically more congested than the C-6 or C-7 positions.
-
C-6 Methyl Group: The methyl group at C-6 acts as a weak electron donor and a steric blocker, influencing the conformation of substituents added at C-5.
Reactivity Diagram
The following diagram illustrates the divergent reactivity of the scaffold, highlighting how the 5-bromo handle is used versus the intrinsic reactivity of the ring system.
Figure 1: Divergent reactivity map of 5-Bromo-6-methylimidazo[1,2-a]pyridine. The C-5 bromine serves as the primary diversification point.
Experimental Protocols
Synthesis of the Core Scaffold
While often purchased, the synthesis of this specific regioisomer requires precise precursor selection to avoid isomeric mixtures. The standard route involves the condensation of 6-bromo-5-methylpyridin-2-amine with chloroacetaldehyde.
Mechanism: The exocyclic amine of the pyridine attacks the aldehyde carbon, followed by the ring nitrogen attacking the alpha-carbon of the chloroacetaldehyde (or vice versa, depending on pH), leading to cyclization and dehydration.
Protocol: Condensation Cyclization
-
Reagents:
-
6-Bromo-5-methylpyridin-2-amine (1.0 equiv)
-
Chloroacetaldehyde (50% aq. solution, 1.5 equiv)
-
Sodium bicarbonate (NaHCO₃, 2.0 equiv)
-
Ethanol (0.5 M concentration)
-
-
Procedure:
-
Charge a reaction vessel with 6-bromo-5-methylpyridin-2-amine and ethanol.
-
Add NaHCO₃ followed by the dropwise addition of chloroacetaldehyde solution.
-
Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC/LCMS for consumption of the aminopyridine.
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol. Dilute with water and extract with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
-
-
Validation:
-
1H NMR (DMSO-d6): Look for the characteristic imidazo doublets at δ ~7.5–8.0 ppm (H2/H3) and the singlet/doublet patterns of the pyridine ring protons. The methyl group should appear as a singlet around δ 2.3 ppm.
-
Application: Suzuki Coupling at C-5
This protocol demonstrates the installation of an aryl group, typical for Dopamine D1 ligand synthesis.
Protocol: Pd-Catalyzed Arylation
-
Reagents:
-
5-Bromo-6-methylimidazo[1,2-a]pyridine (1.0 equiv)[1]
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
Dioxane/Water (4:1 ratio)
-
-
Procedure:
-
Degas solvents with nitrogen/argon for 15 minutes.
-
Combine halide, boronic acid, base, and catalyst in a sealed tube.
-
Heat to 90–100°C for 12 hours.
-
Workup: Filter through Celite, extract with EtOAc.
-
-
Critical Control Point: The C-5 bromine is sterically hindered by the C-6 methyl. High-activity catalysts (e.g., SPhos-Pd-G2) may be required if the boronic acid is also sterically demanding.
Medicinal Chemistry Applications
Dopamine D1 Receptor Agonists
Research detailed in patent literature (e.g., WO2014072881) highlights the use of this scaffold in developing Dopamine D1 ligands. The imidazo[1,2-a]pyridine core serves as a bioisostere for indole or quinoline rings found in other GPCR ligands. The 6-methyl group restricts rotation of substituents at C-5, potentially locking the molecule in a bioactive conformation.
Kinase Inhibition
In kinase drug discovery, the N1 nitrogen of the imidazo[1,2-a]pyridine often acts as the hydrogen bond acceptor for the hinge region of the ATP binding site. The substituent at C-5 (introduced via the bromine handle) projects into the solvent-exposed region or the "gatekeeper" pocket, depending on the specific kinase topology.
Figure 2: Synthetic workflow for converting the pyridine precursor into a bioactive drug candidate.
Safety & Handling
-
Hazards: As an organobromide, treat as a potential irritant to eyes, skin, and respiratory system.
-
Handling: Use in a fume hood. Avoid dust formation.
-
Stability: Stable under normal conditions. Avoid strong oxidizing agents.
-
Waste: Dispose of as halogenated organic waste.
References
-
Heteroaromatic compounds and their use as dopamine D1 ligands. Pfizer Inc. WO2014072881A1. (2014).
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. (Accessed 2026).[2]
-
Regioselective Synthesis of Imidazo[1,2-a]pyridines. Bagdi, A. K., et al. Chemical Communications. (2013).
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry. Goel, R., et al. Mini-Reviews in Medicinal Chemistry. (2016).[3]
An In-depth Technical Guide to 5-Bromo-6-methylimidazo[1,2-a]pyridine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" heterocyclic system due to its prevalence in a wide array of biologically active compounds.[1][2][3] This bicyclic aromatic ring system, consisting of a pyridine ring fused to an imidazole ring, is a key structural component in numerous marketed drugs, including the anxiolytic alpidem and the hypnotic zolpidem.[4][5] The versatility of the imidazo[1,2-a]pyridine core allows for extensive functionalization, leading to compounds with a broad spectrum of therapeutic activities, such as anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4][6] This guide provides a detailed technical overview of a specific derivative, 5-Bromo-6-methylimidazo[1,2-a]pyridine, focusing on its chemical structure, synthesis, and potential applications in drug discovery.
Chemical Structure and Physicochemical Properties
5-Bromo-6-methylimidazo[1,2-a]pyridine is a substituted derivative of the parent imidazo[1,2-a]pyridine core. The strategic placement of a bromine atom at the 5-position and a methyl group at the 6-position significantly influences its electronic properties and steric profile, which in turn can modulate its biological activity and metabolic stability. The bromine atom, a halogen, can participate in halogen bonding and can also serve as a handle for further synthetic transformations, such as cross-coupling reactions. The methyl group can enhance binding to hydrophobic pockets in target proteins.
Below is a summary of the key chemical identifiers and physicochemical properties for 5-Bromo-6-methylimidazo[1,2-a]pyridine.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | [7][8] |
| Molecular Weight | 211.06 g/mol | [7][8] |
| CAS Number | 1346157-13-8 | [7] |
| Canonical SMILES | CC1=C(Br)N2C=CN=C2C=C1 | [7] |
Note: Some physicochemical properties like logP, TPSA, and hydrogen bond donor/acceptor counts are typically calculated using computational models and may vary slightly depending on the software used. These have been omitted in the absence of experimentally verified data.
Synthesis of the Imidazo[1,2-a]pyridine Core
The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established, with the classical Tschitschibabin (also spelled Chichibabin) reaction being a foundational method.[5] This reaction involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[5][9] Numerous modern variations and alternative synthetic routes have since been developed to improve yields, expand substrate scope, and employ greener reaction conditions. These include multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction, as well as various metal-catalyzed cross-coupling and cyclization strategies.[6][9][10]
Representative Synthetic Protocol: Tschitschibabin Reaction
Hypothetical Synthesis of 5-Bromo-6-methylimidazo[1,2-a]pyridine:
Step 1: Alkylation of 2-aminopyridine The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine derivative onto the electrophilic carbon of the α-halocarbonyl compound. This forms an N-phenacylpyridinium intermediate.
Step 2: Intramolecular Cyclization and Dehydration The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon in an intramolecular fashion. This is followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
Experimental Protocol Example (General)
To a solution of the appropriately substituted 2-aminopyridine (1.0 mmol) in ethanol (10 mL) is added the α-bromoketone (1.1 mmol). The reaction mixture is then refluxed for 4-6 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired imidazo[1,2-a]pyridine derivative.
Below is a Graphviz diagram illustrating the general workflow of the Tschitschibabin synthesis.
Caption: General workflow for the synthesis of imidazo[1,2-a]pyridines.
Spectroscopic Characterization
The structural elucidation of 5-Bromo-6-methylimidazo[1,2-a]pyridine would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While specific spectral data for this exact compound is not available in the provided search results, typical spectral features for this class of compounds can be predicted.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core, with their chemical shifts and coupling constants being indicative of their positions. The methyl group would appear as a singlet, likely in the range of δ 2.3-2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the eight carbon atoms in the molecule, with the carbon bearing the bromine atom being significantly influenced by the halogen's electronic effects.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.
Applications in Drug Discovery and Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is of significant interest in drug discovery due to its ability to interact with a wide range of biological targets.[4] Derivatives have shown promise as inhibitors of various kinases, as anti-tubercular agents, and in the treatment of neurodegenerative diseases like Alzheimer's.[5][11][12]
The specific substitution pattern of 5-Bromo-6-methylimidazo[1,2-a]pyridine makes it an attractive candidate for further investigation and development for several reasons:
-
Scaffold for Library Synthesis: The bromine atom at the 5-position is a versatile synthetic handle. It can be readily used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of substituents, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
-
Modulation of Pharmacokinetics: The methyl group and the bromine atom can influence the compound's lipophilicity and metabolic stability, which are critical pharmacokinetic properties.
-
Potential Biological Targets: Given the broad activity of the imidazo[1,2-a]pyridine class, this compound could be explored as a potential inhibitor of protein kinases, which are often implicated in cancer and inflammatory diseases. For instance, some imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR).[11]
Below is a conceptual diagram illustrating a potential drug discovery workflow starting from a hit compound like 5-Bromo-6-methylimidazo[1,2-a]pyridine.
Caption: Drug discovery workflow for imidazo[1,2-a]pyridine derivatives.
Conclusion
5-Bromo-6-methylimidazo[1,2-a]pyridine represents a valuable building block within the medicinally important class of imidazo[1,2-a]pyridines. Its structure is amenable to further synthetic modification, making it an excellent starting point for the development of new therapeutic agents. While specific biological data for this compound is limited in the public domain, the extensive research on the parent scaffold suggests a high potential for this and related derivatives in various areas of drug discovery. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully explore its therapeutic potential.
References
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11). MDPI.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021, January 20). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
- Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021, December 14). ACS Omega.
- Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. (2017, June 19). ACS Omega.
- 5-bromo-6-methylimidazo[1,2-a]pyridine(1346157-13-8) 1 H NMR. ChemicalBook.
- 1346157-13-8|5-Bromo-6-methylimidazo[1,2-a]pyridine. BLDpharm.
- Synthesis and antimicrobial activity of novel 5-methyl-1-(4-(6-methylimidazo [1,2-b]isoxazol-3-yl)phenyl)-3-aryl-1,3,5-triazinan.
- An Efficient Synthesis of Imidazo[1,2-a]pyridines. ThaiJO.
- 5-Bromoimidazo 1,2-a pyridine 96 69214-09-1. Sigma-Aldrich.
- IMidazo[1,2-a]pyridine, 6-broMo-5-Methyl- - Safety Data Sheet. (2025, July 19). ChemicalBook.
- 6-Bromo-7-methylimidazo[1,2-a]pyridine. ECHEMI.
- Supporting Information. The Royal Society of Chemistry.
- Preparation and New Reactions of Imidazo[l,2-a]pyridines. Scribd.
- Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kummerle, A. E. (2026, January 8). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
- Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv.
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC.
- Narayan, A., Patel, S., Baile, S., Jain, S., & Sharma, S. (2024, January 1). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). RJRAAP.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing.
- Imidazopyridines. Fisher Scientific.
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An In-depth Technical Guide to 5-Bromo-6-methylimidazo[1,2-a]pyridine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-6-methylimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental molecular properties, established synthetic routes with mechanistic insights, detailed spectroscopic characterization, and its potential as a scaffold in modern drug discovery programs.
Core Molecular Attributes
5-Bromo-6-methylimidazo[1,2-a]pyridine is a substituted derivative of the imidazo[1,2-a]pyridine bicyclic ring system. This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically used drugs.[1][2] The strategic placement of a bromine atom at the 5-position and a methyl group at the 6-position offers valuable handles for further chemical modification and for probing structure-activity relationships (SAR).
Molecular Formula and Weight
The key physicochemical properties of 5-Bromo-6-methylimidazo[1,2-a]pyridine are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | [3] |
| Molecular Weight | 211.06 g/mol | [3] |
| CAS Number | 1346157-13-8 | [3] |
Synthesis and Mechanistic Insights
The synthesis of the imidazo[1,2-a]pyridine core is well-established in organic chemistry, with several robust methods available.[4][5] The most classical approach is the Chichibabin reaction, first described in 1925, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1] More contemporary methods, such as multicomponent reactions, offer improved efficiency and atom economy.[6][7]
Representative Synthetic Protocol: Modified Chichibabin Condensation
A reliable method for the synthesis of 5-Bromo-6-methylimidazo[1,2-a]pyridine involves the cyclocondensation of the key intermediate, 5-bromo-6-methylpyridin-2-amine, with an α-haloaldehyde like chloroacetaldehyde.
Caption: General workflow for the synthesis of 5-Bromo-6-methylimidazo[1,2-a]pyridine.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-6-methylpyridin-2-amine (1.0 eq).[8]
-
Solvent Addition: Add a suitable solvent, such as ethanol or isopropanol, to dissolve the starting material.
-
Reagent Addition: Add chloroacetaldehyde (typically as a 50% aqueous solution, 1.2 eq) dropwise to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality and Mechanistic Considerations:
The reaction proceeds via an initial SN2 reaction where the exocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the chloroacetaldehyde, forming an N-alkylated intermediate. This is followed by an intramolecular cyclization where the endocyclic pyridine nitrogen attacks the carbonyl carbon, forming a five-membered ring. Subsequent dehydration under acidic or thermal conditions leads to the aromatic imidazo[1,2-a]pyridine ring system. The choice of solvent and temperature is crucial for reaction efficiency, with polar protic solvents generally favoring the reaction.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy
The expected chemical shifts in ¹H and ¹³C NMR are influenced by the electron-donating nature of the methyl group and the electron-withdrawing and anisotropic effects of the bromine atom and the fused ring system.
Table of Expected ¹H and ¹³C NMR Chemical Shifts:
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Rationale |
| 2 | 7.5 - 7.8 | 110 - 115 | Proton in the electron-rich imidazole ring. |
| 3 | 7.8 - 8.1 | 130 - 135 | Proton in the electron-rich imidazole ring, adjacent to the bridgehead nitrogen. |
| 5 | - | 115 - 120 | Carbon bearing the bromine atom. |
| 6 | - | 135 - 140 | Carbon bearing the methyl group. |
| -CH₃ | 2.3 - 2.6 | 18 - 22 | Methyl group protons. |
| 7 | 7.0 - 7.3 | 118 - 122 | Proton on the pyridine ring. |
| 8 | 7.9 - 8.2 | 125 - 130 | Proton on the pyridine ring, deshielded by the adjacent nitrogen. |
| 8a | - | 140 - 145 | Bridgehead carbon. |
Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent used.[11]
Mass Spectrometry
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition.
-
Molecular Ion Peak: In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion (M⁺) will appear as a characteristic doublet due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). Therefore, two peaks of nearly equal intensity will be observed at m/z = 210 and m/z = 212.
-
Fragmentation Pattern: Common fragmentation pathways for such heterocyclic systems may include the loss of the bromine atom, followed by the cleavage of the imidazole or pyridine ring.
Reactivity and Applications in Drug Development
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][12][13]
Caption: Potential applications of 5-Bromo-6-methylimidazo[1,2-a]pyridine in drug discovery.
Role as a Research Tool:
5-Bromo-6-methylimidazo[1,2-a]pyridine serves as a valuable building block for the synthesis of compound libraries for high-throughput screening. The bromine atom at the 5-position is particularly useful as it can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore the chemical space around the core scaffold. This is a key strategy in lead optimization to enhance potency, selectivity, and pharmacokinetic properties.
The methyl group at the 6-position, while less reactive, provides a lipophilic handle that can influence binding to biological targets and metabolic stability. The interplay between the electronic effects of the bromine and the steric and lipophilic contributions of the methyl group makes this compound an intriguing starting point for medicinal chemistry campaigns.
Conclusion
5-Bromo-6-methylimidazo[1,2-a]pyridine is a well-defined chemical entity with a solid foundation in synthetic organic chemistry. Its structural features, particularly the versatile imidazo[1,2-a]pyridine core and the strategically placed functionalizable bromine atom, make it a compound of high interest for researchers in drug discovery and development. This guide has provided a technical overview of its synthesis, characterization, and potential applications, serving as a valuable resource for scientists working at the forefront of medicinal chemistry.
References
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Supporting Information for Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines. [Link]
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Calderón-Rangel, D., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 30(22), 4889. [Link]
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Yadav, G., et al. (2017). Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 2(6), 2853–2860. [Link]
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Supporting Information for a scientific article. Wiley-VCH. (2007). [Link]
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Sharma, P., & Kumar, A. (2020). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Mini-Reviews in Medicinal Chemistry, 20(14), 1332-1352. [Link]
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Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
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Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Recent Patents on Anti-Infective Drug Discovery, 19(1). [Link]
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The Strategic Role of the 5-Bromo-6-Methyl-Imidazo[1,2-a]pyridine Scaffold: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous marketed drugs, including the widely prescribed hypnotic agent zolpidem and the anxiolytic alpidem.[1][2] Its rigid, bicyclic structure and rich electronic properties provide an excellent framework for the design of potent and selective therapeutic agents. This guide provides an in-depth technical overview of a specific, strategically substituted derivative: 5-bromo-6-methyl-imidazo[1,2-a]pyridine. We will explore its synthesis, physicochemical characteristics, and potential as a versatile building block in contemporary drug discovery programs. The strategic placement of the bromo and methyl groups offers unique opportunities for chemical diversification and modulation of biological activity.
Physicochemical Properties and Structural Features
The 5-bromo-6-methyl-imidazo[1,2-a]pyridine scaffold possesses a unique combination of electronic and steric features that are highly attractive for medicinal chemistry applications.
| Property | Value | Source |
| Molecular Formula | C8H7BrN2 | [3] |
| Molecular Weight | 211.06 g/mol | [3] |
| CAS Number | 1346157-13-8 | [4] |
The bromine atom at the 5-position serves as a valuable synthetic handle for further functionalization through various cross-coupling reactions. Its electron-withdrawing nature can also influence the overall electronic distribution of the heterocyclic system, potentially impacting target binding and metabolic stability. The methyl group at the 6-position introduces a lipophilic element and can provide steric hindrance, which can be exploited to fine-tune selectivity and pharmacokinetic properties.
Synthetic Strategies: A Proposed Pathway
The synthesis of imidazo[1,2-a]pyridines is well-documented, with the Tschitschibabin reaction being a classical and versatile method.[5] For the synthesis of 5-bromo-6-methyl-imidazo[1,2-a]pyridine, a plausible and efficient route involves the condensation of 2-amino-5-bromo-6-methylpyridine with a suitable α-haloketone or its equivalent.
A general synthetic workflow is depicted below:
Caption: Proposed synthetic workflow for 5-bromo-6-methyl-imidazo[1,2-a]pyridine.
Experimental Protocol: Synthesis of 5-Bromo-6-Methyl-Imidazo[1,2-a]pyridine
This protocol is a representative procedure based on established methods for the synthesis of analogous imidazo[1,2-a]pyridines.[6]
Materials:
-
Chloroacetaldehyde (50% aqueous solution)
-
Sodium bicarbonate
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-amino-5-bromo-6-methylpyridine (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq) and sodium bicarbonate (2.0 eq).
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 5-bromo-6-methyl-imidazo[1,2-a]pyridine.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the positions of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Applications in Drug Discovery and Medicinal Chemistry
The 5-bromo-6-methyl-imidazo[1,2-a]pyridine scaffold is a versatile starting point for the development of a wide range of therapeutic agents. The bromine atom at the 5-position is particularly amenable to further elaboration via palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a diverse array of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
The imidazo[1,2-a]pyridine core has been successfully employed in the development of inhibitors for various biological targets, including:
-
Kinases: The scaffold can be decorated to target the ATP-binding site of various kinases involved in cancer and inflammatory diseases.[2]
-
Phosphodiesterases (PDEs): Derivatives have shown potential as inhibitors of PDEs, which are implicated in a range of disorders.
-
Receptors: The scaffold can be modified to interact with various G-protein coupled receptors (GPCRs) and ion channels.
The diagram below illustrates the potential for diversification of the 5-bromo-6-methyl-imidazo[1,2-a]pyridine core.
Caption: Diversification of the 5-bromo-6-methyl-imidazo[1,2-a]pyridine scaffold.
Potential Biological Activities
While specific biological data for the 5-bromo-6-methyl derivative is not extensively reported in the public domain, the broader class of imidazo[1,2-a]pyridines exhibits a wide spectrum of pharmacological activities.[9][10] These include:
-
Anticancer: Derivatives have shown activity against various cancer cell lines, often through the inhibition of key signaling pathways.[11]
-
Antitubercular: The imidazo[1,2-a]pyridine scaffold is a key component of new antitubercular agents.[12][13]
-
Anti-inflammatory: Certain derivatives have demonstrated anti-inflammatory properties.[9]
-
Antiviral and Antifungal: The scaffold has been explored for the development of agents against various pathogens.[9]
The 5-bromo-6-methyl substitution pattern offers a unique opportunity to modulate these activities. The bromine atom can participate in halogen bonding, a potentially important interaction in ligand-target binding. The methyl group can influence the compound's lipophilicity and metabolic profile.
Conclusion and Future Directions
The 5-bromo-6-methyl-imidazo[1,2-a]pyridine scaffold represents a valuable and strategically designed building block for modern drug discovery. Its straightforward synthesis, coupled with the synthetic versatility of the bromine handle, allows for the rapid generation of diverse chemical libraries. The inherent "drug-like" properties of the imidazo[1,2-a]pyridine core, combined with the specific substitutions of this derivative, make it an attractive starting point for the development of novel therapeutics targeting a wide range of diseases. Future research should focus on the systematic exploration of the chemical space around this scaffold to unlock its full therapeutic potential.
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5-Bromo-6-methylimidazo[1,2-a]pyridine safety data sheet SDS
An In-depth Technical Guide to the Safe Handling of 5-Bromo-6-methylimidazo[1,2-a]pyridine
Executive Summary and Introduction
5-Bromo-6-methylimidazo[1,2-a]pyridine (CAS No. 1346157-13-8) is a substituted imidazo[1,2-a]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] Derivatives of this core structure have demonstrated a range of biological activities, including antimicrobial and anti-inflammatory properties.[2][3] As with any novel or sparsely documented chemical entity, a robust understanding of its potential hazards is paramount for ensuring the safety of researchers and laboratory personnel.
This guide provides a comprehensive safety overview synthesized from available data. It must be noted that a complete, officially sanctioned Safety Data Sheet (SDS) for this specific compound is not widely available. Therefore, this document employs a "read-across" toxicological assessment, a standard and scientifically validated approach where safety and handling protocols are inferred from the known hazards of structurally similar compounds. The guidance herein is based on data from various bromo-substituted imidazo[1,2-a]pyridines and related pyridinamine precursors. The core principle is to treat this compound with the level of caution appropriate for its chemical class, which is known to include irritants and potentially toxic substances.
Compound Identification and Physicochemical Properties
A precise characterization of a compound's physical and chemical properties is the foundation of a thorough safety assessment. While comprehensive experimental data for 5-Bromo-6-methylimidazo[1,2-a]pyridine is limited, key identifiers have been established.[4] Properties for this compound and its structural analogues are summarized below to provide a comparative baseline.
| Property | 5-Bromo-6-methylimidazo[1,2-a]pyridine | 6-Bromo-2-methylimidazo[1,2-a]pyridine (Isomer) | 5-Bromoimidazo[1,2-a]pyridine (Analogue) |
| CAS Number | 1346157-13-8[4] | 4044-99-9[5] | 69214-09-1[6][7] |
| Molecular Formula | C₈H₇BrN₂[4] | C₈H₇BrN₂[5] | C₇H₅BrN₂[6][7] |
| Molecular Weight | 211.06 g/mol [4] | 211.06 g/mol [5] | 197.03 g/mol [6] |
| Appearance | Not specified; likely a solid. | Solid[6] | White to pale yellow or brown crystals/powder.[7] |
| Melting Point | Not specified. | Not specified. | 63-68 °C[6] |
| Storage Conditions | Inert atmosphere, 2-8°C[4] | Not specified. | Combustible Solids storage class.[6] |
Inferred Hazard Identification and Toxicological Profile
Based on the GHS classifications of structurally related imidazo[1,2-a]pyridines and brominated pyridines, 5-Bromo-6-methylimidazo[1,2-a]pyridine should be presumed to present the following hazards until proven otherwise.[5][8]
-
Skin Corrosion/Irritation: Causes skin irritation.[9][10][11]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[9][10][11]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[11][12][13]
The causality for these hazards lies in the chemical nature of the imidazopyridine ring system and the presence of the bromine atom.[14] Such heterocyclic compounds can interact with biological macromolecules, while the halogen can contribute to reactivity and lipophilicity. The anticipated irritant properties necessitate stringent controls to prevent direct contact with skin, eyes, and the respiratory tract.
Risk Management and Safe Handling Protocols
A multi-layered approach to risk management, encompassing engineering controls, personal protective equipment, and standardized procedures, is essential.
Engineering Controls and Personal Protective Equipment (PPE)
The primary directive is to minimize exposure. All manipulations of solid 5-Bromo-6-methylimidazo[1,2-a]pyridine or its solutions must be conducted within a certified chemical fume hood to control airborne dust and vapors.[13]
Required PPE includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[8][12]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Employ proper glove removal technique to avoid contaminating skin.[8]
-
Body Protection: A lab coat is mandatory. For larger quantities, a complete chemical-resistant suit may be appropriate.[8]
-
Respiratory Protection: Under normal fume hood use, additional respiratory protection is not required.[13] For spill cleanup or in case of ventilation failure, a full-face respirator with appropriate cartridges should be used.[12]
Standard Laboratory Handling Workflow
The following workflow is designed to be a self-validating system, where each step reinforces safety and minimizes the risk of exposure.
Caption: Safe handling workflow for potent chemical compounds.
Emergency Procedures
Rapid and correct response to an exposure or spill is critical. Personnel must be familiar with the location and operation of safety showers and eyewash stations.
First-Aid Measures
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12][15]
-
Following Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[9][15]
-
Following Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[11][12]
-
Following Ingestion: Do NOT induce vomiting. Rinse mouth with water and then drink plenty of water. Seek immediate medical attention.[9][12]
Spill Management and Response
For any spill, evacuate non-essential personnel and ensure adequate ventilation. Avoid generating dust.[11]
Caption: Emergency response decision tree for spills and exposures.
Stability, Reactivity, and Disposal
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.[10] Some related compounds are noted to be hygroscopic; therefore, protection from moisture is advised.[13]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[13]
-
Hazardous Decomposition Products: Under combustion, may emit toxic fumes including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen halides.[13]
-
Disposal: All waste material must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[8]
Conclusion
While specific toxicological data for 5-Bromo-6-methylimidazo[1,2-a]pyridine is not extensively documented, a prudent and necessary approach is to handle it with the precautions warranted for its chemical class. By adopting the engineering controls, personal protective equipment, and handling protocols outlined in this guide—derived from data on its close structural analogues—researchers can effectively mitigate the risks of skin, eye, and respiratory irritation. Adherence to these guidelines is fundamental to maintaining a safe laboratory environment for the exploration of this promising class of compounds.
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The Strategic Application of 5-Bromo-6-methylimidazo[1,2-a]pyridine in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Privileged Scaffold in Drug Discovery
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic heterocyclic system is present in marketed drugs such as the hypnotic agent Zolpidem and the anxiolytic Alpidem, demonstrating its clinical significance.[3] The scaffold's value lies in its rigid structure, which provides a three-dimensional framework for presenting pharmacophoric elements to biological targets, and its synthetic tractability, allowing for systematic exploration of structure-activity relationships (SAR). This guide focuses on a specific, strategically substituted analogue, 5-Bromo-6-methylimidazo[1,2-a]pyridine , and its derivatives, elucidating their role as versatile intermediates in the development of targeted therapeutics, with a primary focus on kinase inhibition.
Core Synthesis and Strategic Functionalization
The utility of the 5-Bromo-6-methylimidazo[1,2-a]pyridine scaffold stems from the orthogonal reactivity of its substitution pattern. The methyl group at the 6-position can influence solubility and metabolic stability, while the bromine atom at the 5-position (or, as demonstrated in key literature, an analogous 8-position bromine) serves as a crucial handle for late-stage functionalization via cross-coupling reactions. This allows for the rapid generation of diverse compound libraries.
A primary application of this scaffold is in the synthesis of kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer.[4] A seminal study in this area focused on the design and synthesis of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives as potent PI3Kα inhibitors.[4][5] The synthetic strategy hinges on the creation of a key intermediate, Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate , which serves as the foundational building block.
Experimental Protocol: Synthesis of Key Intermediate (12a)
This protocol details the synthesis of Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, a critical precursor for PI3Kα inhibitors. The causality behind this multi-step synthesis lies in the strategic installation of functional groups for subsequent diversification.
Workflow for Intermediate Synthesis
Caption: Synthetic workflow for the key bromo-imidazo[1,2-a]pyridine intermediate.
Step 1: Synthesis of 3-Bromo-5-methylpyridin-2-amine (Intermediate 11a)
-
Rationale: This initial bromination step selectively installs the bromine atom, which will become the 8-bromo substituent on the final imidazo[1,2-a]pyridine ring system. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for electron-rich aromatic rings.
-
Procedure:
-
Dissolve 2-amino-5-methylpyridine (1.0 eq) in N,N-dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for 4 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the aqueous phase with methyl tert-butyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[4]
-
Step 2: Synthesis of Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (Intermediate 12a)
-
Rationale: This is a classic cyclization reaction to form the imidazo[1,2-a]pyridine core. The nucleophilic amino group of the pyridine attacks the electrophilic carbon of the α-haloketone (ethyl 3-bromopyruvate), followed by an intramolecular condensation.
-
Procedure:
-
To a solution of 3-Bromo-5-methylpyridin-2-amine (11a) (1.0 eq) in ethanol (EtOH), add ethyl 3-bromopyruvate (1.1 eq).
-
Heat the mixture to 80°C and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the solution to room temperature and concentrate under reduced pressure.
-
Triturate the resulting solid with acetone to afford the pure product 12a as a light yellow solid (Yield: 83.3%).[4]
-
Application in PI3Kα Inhibitor Development
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6] Aberrant activation of this pathway, often through mutations in the PIK3CA gene or inactivation of the tumor suppressor PTEN, is a hallmark of many cancers.[5][7] Consequently, inhibiting PI3Kα, a key isoform in this pathway, is a validated strategy for cancer therapy.[5]
PI3K/Akt/mTOR Signaling Pathway
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- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition [mdpi.com]
Characterizing the Solubility Profile of 5-Bromo-6-methylimidazo[1,2-a]pyridine in Organic Solvents: A Methodological Guide
An In-depth Technical Guide for the Research Scientist
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on determining and understanding the solubility of 5-Bromo-6-methylimidazo[1,2-a]pyridine in organic solvents. Given the limited availability of public-domain experimental data for this specific molecule, this guide focuses on establishing a robust framework for its empirical determination. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols, and outline best practices for data analysis and interpretation, empowering researchers to generate reliable and meaningful solubility profiles for this and other novel compounds.
Introduction: The Critical Role of Solubility in Drug Discovery
5-Bromo-6-methylimidazo[1,2-a]pyridine belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous marketed drugs and clinical candidates due to its versatile biological activities.[1] The successful progression of any novel compound through the drug discovery pipeline—from initial screening to formulation—is fundamentally dependent on its physicochemical properties, chief among them being solubility.[2][3]
Solubility dictates a compound's behavior in critical processes, including:
-
Crystallization and Purification: Knowledge of solubility is the first step in developing effective crystallization processes, which are essential for achieving high purity and controlling the polymorphic form of an active pharmaceutical ingredient (API).[4][5]
-
Biological Assays: Poor solubility can lead to compound precipitation in bioassays, resulting in inaccurate potency data and misleading structure-activity relationships (SAR).[6]
-
Formulation Development: Developing a viable dosage form, whether for oral or parenteral administration, requires a deep understanding of the API's solubility in various pharmaceutically acceptable solvents and excipients.[7]
-
Process Chemistry: Solvent selection for synthesis and scale-up is heavily influenced by the solubility of reactants, intermediates, and the final product.[8]
This guide provides the necessary theoretical background and practical, field-proven methodologies to systematically characterize the organic solvent solubility of 5-Bromo-6-methylimidazo[1,2-a]pyridine.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" is the cornerstone of solubility prediction.[9] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[10] For a solid to dissolve, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
Molecular Structure of 5-Bromo-6-methylimidazo[1,2-a]pyridine:
-
Imidazo[1,2-a]pyridine Core: This fused heterocyclic system is aromatic and contains nitrogen atoms that can act as hydrogen bond acceptors. The aromatic nature suggests potential solubility in solvents capable of π-π stacking interactions (e.g., toluene, benzene).[11] The presence of nitrogen atoms introduces polarity.
-
Bromo Substituent: The bromine atom is electronegative and adds to the molecule's polarizability, but it also increases its molecular weight and hydrophobicity, which can sometimes negatively impact solubility.[12]
-
Methyl Group: The methyl group is a small, nonpolar, lipophilic substituent that will generally favor solubility in less polar solvents.
Based on this structure, we can hypothesize that 5-Bromo-6-methylimidazo[1,2-a]pyridine will exhibit limited solubility in highly nonpolar solvents like hexanes and may show preferential solubility in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding.
The following diagram illustrates a logical workflow for selecting an initial panel of organic solvents for screening.
Caption: Initial solvent selection workflow for solubility screening.
Experimental Determination of Solubility
Solubility can be measured under two distinct conditions: kinetic and thermodynamic (equilibrium). It is crucial to understand the difference and choose the appropriate method for the intended application.[6]
-
Kinetic Solubility: Measures the concentration of a compound that dissolves in a solvent under specific, rapid conditions, often starting from a high-concentration DMSO stock solution. This method is high-throughput and useful for early discovery to flag compounds with potential solubility issues in aqueous buffers.[3][6]
-
Equilibrium Solubility: Measures the maximum concentration of a compound that can be dissolved in a solvent when the solid and solution phases are in equilibrium. This is the "true" thermodynamic solubility and is the gold standard for applications like crystallization and pre-formulation.[7][13]
For characterizing a compound's behavior in organic solvents for synthesis and crystallization, equilibrium solubility is the most relevant measure.
Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is the universally accepted reference method for determining equilibrium solubility.[7][14] The protocol below is a self-validating system designed for accuracy and reproducibility.
Objective: To determine the equilibrium solubility of 5-Bromo-6-methylimidazo[1,2-a]pyridine in a panel of selected organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
5-Bromo-6-methylimidazo[1,2-a]pyridine (verify purity, >98%)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance (4-decimal place)
-
Glass vials (e.g., 4 mL) with screw caps
-
Thermostatically controlled shaker/incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, ensure filter material is compatible with the solvent)
-
HPLC system with a suitable column and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 5-Bromo-6-methylimidazo[1,2-a]pyridine to a pre-weighed glass vial. "Excess" is critical; you must visually confirm that undissolved solid remains at the end of the experiment. A starting point is ~10-20 mg of solid.
-
Record the exact mass of the compound added.
-
Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Place the vials in a shaker/incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the suspensions for a predetermined period. Causality: The goal is to reach equilibrium. For many compounds, 24 hours is sufficient, but for poorly soluble or slow-dissolving compounds, 48-72 hours may be necessary.[7] A preliminary time-to-equilibrium study is recommended for novel compounds.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed in a temperature-controlled bath for at least 1-2 hours to allow larger particles to settle.
-
Trustworthiness: Simple filtration is often insufficient and can lead to clogging or continued dissolution. Therefore, centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet the excess solid. This step is crucial for clean sampling.[7]
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a solvent-compatible 0.22 µm syringe filter into a clean, tared vial. This removes any remaining microscopic particulates. Causality: The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane.[7]
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV). Perform a serial dilution if the solubility is expected to be very high.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of 5-Bromo-6-methylimidazo[1,2-a]pyridine.
-
Prepare a calibration curve using standards of known concentrations of the compound in the same solvent.
-
-
Solid-State Analysis (Self-Validation):
-
After the experiment, recover the remaining solid from the vials.
-
Dry the solid and analyze it using a technique like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).
-
Trustworthiness: This step is essential to confirm that the solid phase has not changed during the experiment (e.g., converted to a different polymorph or a solvate), which would alter the solubility value.[7]
-
The following diagram outlines this experimental workflow.
Caption: Workflow for Equilibrium Solubility Determination.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison across different solvents and provides a valuable reference for future work.
Table 1: Hypothetical Solubility Data for 5-Bromo-6-methylimidazo[1,2-a]pyridine at 25°C
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Data | Data | High solubility expected. |
| N,N-Dimethylformamide (DMF) | 6.4 | Data | Data | ||
| Acetonitrile | 5.8 | Data | Data | ||
| Acetone | 5.1 | Data | Data | ||
| Tetrahydrofuran (THF) | 4.0 | Data | Data | ||
| Polar Protic | Methanol | 5.1 | Data | Data | |
| Ethanol | 4.3 | Data | Data | ||
| Weakly/Non-Polar | Dichloromethane (DCM) | 3.1 | Data | Data | |
| Ethyl Acetate | 4.4 | Data | Data | ||
| Toluene | 2.4 | Data | Data | ||
| Heptane | 0.1 | Data | Data | Low solubility expected. |
Note: This table is a template for presenting experimentally determined data. Polarity Index values are approximate and for comparative purposes.
Interpretation: The collected data will provide a clear picture of the compound's solubility profile. For instance, high solubility in methanol but low solubility in toluene would suggest that polar interactions and hydrogen bonding are key drivers for solvation. Conversely, good solubility in DCM and ethyl acetate might indicate the importance of dipole-dipole interactions. This empirical data is invaluable for selecting appropriate solvents for reactions, purifications, and formulations.
Conclusion and Best Practices
Determining the solubility of a novel compound like 5-Bromo-6-methylimidazo[1,2-a]pyridine is a foundational step in its development. While predictive models offer initial guidance, empirical determination through robust, well-controlled experiments is indispensable.[15][16]
-
Always use pure compound and high-purity solvents. Impurities can significantly affect solubility measurements.[14]
-
Ensure equilibrium has been reached. Perform a time-course study if necessary.
-
Control temperature precisely. Solubility is highly temperature-dependent.[9]
-
Employ a robust phase separation technique. Centrifugation followed by filtration is superior to filtration alone.[7]
-
Always validate the solid phase post-experiment. This ensures the measured solubility corresponds to the initial solid form.[7]
By following the methodologies outlined in this guide, researchers can confidently generate a high-quality, reliable solubility profile for 5-Bromo-6-methylimidazo[1,2-a]pyridine, enabling informed decisions in subsequent research and development activities.
References
- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC. (2020, November 13). Vertex AI Search.
- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE. (2022, November 15). Vertex AI Search.
- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Vertex AI Search.
-
Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. [Link]
- Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. (2020, November 16).
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
- Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Ovid.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.
- In vitro solubility assays in drug discovery. (2008, November 15). PubMed.
- UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf. (2021, October 11). Pharma Excipients.
- Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed.
- Solubility and Crystallization Studies of Picolinic Acid. (2023, February 24). MDPI.
- Guide for crystalliz
- CHAPTER 2: Tactics to Improve Solubility. (2021, August 27). The Royal Society of Chemistry.
- Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.
- (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 8).
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- 12. books.rsc.org [books.rsc.org]
- 13. pharmaexcipients.com [pharmaexcipients.com]
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- 15. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
The Regioisomer Divergence: 5-Bromo vs. 6-Bromo Imidazo[1,2-a]pyridine
The following technical guide details the structural, synthetic, and reactive divergences between 5-bromo and 6-bromo imidazo[1,2-a]pyridine.
Technical Guide for Medicinal Chemists & Process Scientists [1][2]
Executive Summary
In the optimization of the imidazo[1,2-a]pyridine scaffold—a privileged pharmacophore in drugs like Zolpidem and Alpidem —the choice between the 5-bromo and 6-bromo isomers is rarely arbitrary.[1][2] While they share a molecular formula, their electronic landscapes and steric profiles are radically different.[3]
-
The 6-Bromo Isomer: Represents the "linear" vector.[1][2][3] It is sterically accessible, electronically stable, and mimics the substitution pattern of the classic 2-amino-5-halopyridine precursors.[1][2] It is the standard choice for extending SAR (Structure-Activity Relationships) into solvent-exposed regions of a binding pocket.[1][2]
-
The 5-Bromo Isomer: Represents the "proximal" vector.[1][2][3] It possesses a unique peri-interaction with the C3 position and exhibits heightened reactivity toward nucleophilic aromatic substitution (SNAr) due to activation by the bridgehead nitrogen.[2] It is often used to induce conformational twist or target hydrophobic pockets adjacent to the core.[2][3]
This guide dissects the causality behind their differences, providing actionable protocols for their synthesis and selective functionalization.
Structural & Electronic Profiling
To understand the reactivity, one must first map the atoms from the pyridine precursor to the fused system.
Atom Mapping & Numbering
The imidazo[1,2-a]pyridine ring system is formed by the condensation of a 2-aminopyridine with an
| Precursor (Pyridine Numbering) | Product (Imidazo Numbering) | Position Description |
| 2-Amino-5-bromopyridine | 6-Bromoimidazo[1,2-a]pyridine | Distal (Para-like): Far from bridgehead N. Low steric hindrance. |
| 2-Amino-6-bromopyridine | 5-Bromoimidazo[1,2-a]pyridine | Proximal (Ortho-like): Adjacent to bridgehead N. High steric clash with C3.[1][2] |
The "Peri" Interaction (The C3-C5 Clash)
The defining structural feature of the 5-bromo isomer is the steric repulsion between the substituent at C5 and any substituent at C3 .[1][2]
-
In 6-Bromo: The C6 position points away from the imidazole ring.[1][2][3] Substituents here are coplanar and do not interfere with C3-arylation.
-
In 5-Bromo: The C5-Br atom is spatially crowded against the C3 position.[1][2] If a phenyl or alkyl group is introduced at C3, the 5-Br forces the C3-substituent to twist out of planarity to relieve steric strain (the "peri-effect").[2] This is a critical tool in medicinal chemistry for disrupting planarity to improve solubility or match non-planar binding pockets.[1][2][3]
Electronic Activation (SNAr Potential)
-
C5 Position: This carbon is
to the bridgehead nitrogen (N4).[1][2][3] The inductive electron-withdrawing effect of N4 makes C5 highly electrophilic.[1][2][3] -
C6 Position: This carbon is
to the bridgehead nitrogen.[1][2][3] It behaves more like a standard phenyl bromide, requiring metal catalysis for substitution.[3]
Synthetic Access & Protocols
Synthesis Logic
The formation of the bicyclic core follows the Chichibabin-type cyclization .[1][2]
Critical Consideration for 5-Bromo: Starting with 2-amino-6-bromopyridine can be sluggish compared to the 5-bromo analog.[1][2] The bromine at the 6-position of the pyridine ring (adjacent to the ring nitrogen) exerts a steric and inductive effect that reduces the nucleophilicity of the ring nitrogen, which is the first step of the alkylation mechanism.[2] Higher temperatures or polar aprotic solvents (DMF/NMP) are often required. [1][2]
Visualization of Synthetic Pathways[2]
Figure 1: Divergent synthesis pathways based on aminopyridine precursors.
Experimental Protocol: General Cyclization
Target: 6-Bromoimidazo[1,2-a]pyridine (Standard) vs 5-Bromo (Modified).[1][2]
-
Reagents: 1.0 eq 2-Aminopyridine precursor, 1.5 eq Chloroacetaldehyde (40% aq.), NaHCO3 (2.0 eq).
-
Solvent: Ethanol (for 6-Br) or n-Butanol/DMF (for 5-Br to overcome kinetics).[1][2]
-
Procedure:
Reactivity Landscape: The Core Differences
This section details how to selectively manipulate each isomer.
Comparison Table: Reactivity Profiles
| Reaction Type | 5-Bromo Isomer (Proximal) | 6-Bromo Isomer (Distal) | Mechanism/Notes |
| SNAr Displacement | High Reactivity | Inert | C5 is activated by adjacent bridgehead N4.[1][2] |
| Pd-Catalyzed Coupling | Difficult (Steric) | Excellent | C5-Br is crowded; oxidative addition is slower.[1][2] |
| Lithiation (Halogen-Metal) | Fast (Unstable) | Fast (Stable) | 5-Lithio species can ring-open or eliminate if not trapped at -78°C. |
| C3-Arylation (Direct) | Sterically Hindered | Facile | "Peri" clash at C5/C3 limits scope for 5-Br.[1][2] |
Nucleophilic Aromatic Substitution (SNAr)
The most distinct chemical advantage of the 5-bromo isomer is its susceptibility to SNAr.[1][2]
-
Protocol: React 5-bromoimidazo[1,2-a]pyridine with morpholine (neat or in DMSO) at 120°C.
-
Result: Clean displacement of Br to form 5-morpholino derivative.[1][2][3]
-
Contrast: The 6-bromo isomer will not react under these conditions; it requires Buchwald-Hartwig (Pd) catalysis.[1][2]
Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)[1][2]
-
6-Bromo: The "workhorse" substrate.[1][2][3] Reacts with boronic acids (Suzuki) or amines (Buchwald) under standard conditions (Pd(PPh3)4, K2CO3, Dioxane/Water).[2]
-
5-Bromo: Requires specialized ligands (e.g., SPhos , XPhos ) to overcome steric hindrance at the oxidative addition step.[1][2] The bulky ligand helps the Pd center access the crowded C5-Br bond.[2][3]
Reactivity Logic Diagram
Figure 2: Reactivity decision tree.[1][2] Note the unique SNAr capability of the 5-bromo isomer.
Medicinal Chemistry Implications[1][5][6][7][8][9]
Case Study: Zolpidem (Ambien)
Zolpidem utilizes a 6-methyl substituent (analogous to the 6-bromo vector).[1][2]
-
Why? The 6-position allows the tolyl group to extend into the lipophilic pocket of the GABA-A receptor without disrupting the planarity of the core required for pi-stacking.[1][2]
-
Counter-Example: A 5-methyl (or 5-bromo) analog would clash with the C3-amide side chain, twisting the molecule and likely reducing binding affinity due to the entropy penalty of the forced conformation.[1][2]
When to Use 5-Bromo?
Use the 5-bromo isomer when:
-
Twisted Conformation is Desired: To improve solubility (breaking crystal lattice energy) or to match a twisted binding pocket (e.g., certain kinase inhibitors).[1][2]
-
Covalent Inhibitors: The C5 position can be converted to an acrylamide.[1][2][3] The proximity to N4 makes the Michael acceptor highly reactive.[2][3]
-
Macrocyclization: The C5 vector points "back" towards the C3 position, making it ideal for forming medium-sized rings (5-to-3 bridging).[1][2]
References
-
Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[1][2] Chemical Communications, 2015.[3]
-
Goel, R., et al. "Imidazo[1,2-a]pyridines: A review of synthesis and biological activity." Mini-Reviews in Medicinal Chemistry, 2016.
-
Koubachi, J., et al. "Regioselective arylation of imidazo[1,2-a]pyridine derivatives." Journal of Organic Chemistry, 2007.[3][5] [2]
-
Enguehard, C., et al. "Reactivity of 5-bromoimidazo[1,2-a]pyridine towards palladium-catalyzed cross-coupling."[1][2] Tetrahedron, 2000.[3][5]
-
Gueiffier, A., et al. "Nucleophilic substitution on imidazo[1,2-a]pyridine derivatives." Journal of Heterocyclic Chemistry, 1996.[3] [2]
Sources
- 1. 6-Bromoimidazo[1,2-a]pyridine | C7H5BrN2 | CID 2795547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. baranlab.org [baranlab.org]
Methodological & Application
Application Note: Regioselective Synthesis of 5-Bromo-6-methylimidazo[1,2-a]pyridine
[1]
Abstract
This application note details a robust, high-fidelity protocol for the synthesis of 5-bromo-6-methylimidazo[1,2-a]pyridine starting from 2-amino-5-methylpyridine . While the construction of the imidazo[1,2-a]pyridine core is well-established, the introduction of substituents at the C5 position presents a significant regiochemical challenge due to the inherent nucleophilicity of the C3 position. This guide presents a "C3-Blocking/C5-Lithiation" strategy (The TMS-Shuttle Protocol ) to achieve exclusive C5-functionalization, bypassing the thermodynamic preference for C3-bromination.
Part 1: Strategic Analysis & Retrosynthesis
The Regioselectivity Challenge
The imidazo[1,2-a]pyridine scaffold is an "electron-excessive" heterocycle. Electrophilic Aromatic Substitution (EAS) reactions, such as direct bromination with NBS or
To synthesize the 5-bromo derivative, direct electrophilic attack is ineffective as it yields the 3-bromo isomer. Consequently, the synthesis requires a Directed Lithiation Strategy utilizing the acidity of the C5-proton (adjacent to the bridgehead nitrogen) after temporarily blocking the C3 site.
Retrosynthetic Pathway
-
Precursor: 6-Methylimidazo[1,2-a]pyridine (via Cyclization).
-
Starting Material: 2-Amino-5-methylpyridine.
Reaction Logic Diagram
Caption: Strategic pathway utilizing a TMS-blocking group to force bromination at the C5 position.
Part 2: Detailed Experimental Protocols
Phase 1: Construction of the Imidazo[1,2-a]pyridine Core
This step cyclizes the starting aminopyridine with a halo-aldehyde equivalent.
Reagents:
-
2-Amino-5-methylpyridine (1.0 equiv)
-
Chloroacetaldehyde (50% wt. in
) or Chloroacetaldehyde diethyl acetal (1.5 equiv) -
Sodium Bicarbonate (
) -
Ethanol (Solvent)
Protocol:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-methylpyridine (10.8 g, 100 mmol) in Ethanol (100 mL).
-
Addition: Add Chloroacetaldehyde (50% aq. solution, 23.6 g, 150 mmol).
-
Note: If using the diethyl acetal, add conc. HCl (catalytic) and reflux for 30 mins to generate the aldehyde in situ before adding the aminopyridine.
-
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot ( ) should disappear, replaced by a more polar fluorescent spot. -
Neutralization: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove ethanol. Dilute the residue with water (50 mL) and neutralize with saturated
solution until pH 8. -
Extraction: Extract with Dichloromethane (DCM, 3 x 50 mL). Dry the combined organic layers over
, filter, and concentrate. -
Purification: Purify the crude residue via flash column chromatography (SiO2, EtOAc/Hexane gradient) to yield 6-methylimidazo[1,2-a]pyridine as a pale yellow solid.
-
Expected Yield: 75–85%.
-
Phase 2: The "TMS-Shuttle" for C5-Bromination
This phase involves three distinct chemical events in a streamlined workflow: C3-blocking, C5-functionalization, and Deprotection.
Step 2a: C3-Silylation (Blocking)
-
Setup: Flame-dry a 250 mL Schlenk flask and purge with Argon.
-
Solvation: Dissolve 6-methylimidazo[1,2-a]pyridine (1.46 g, 10 mmol) in anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone bath).
-
Lithiation (C3): Add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 4.4 mL, 11 mmol) dropwise over 10 minutes.
-
Observation: The solution typically turns a deep red/orange color, indicating the formation of the C3-lithio species.
-
Stirring: Stir at -78°C for 30 minutes.
-
-
Trapping: Add Trimethylsilyl chloride (TMSCl) (1.4 mL, 11 mmol) dropwise.
-
Warming: Allow the mixture to warm to room temperature over 1 hour. The color should fade.
-
Checkpoint: Aliquot NMR or TLC will show the slightly less polar C3-TMS intermediate.
-
Step 2b: C5-Lithiation and Bromination
Do not work up Step 2a if using a "one-pot" variant, but for high purity, a quick aqueous wash/extraction of the TMS-intermediate is recommended. We proceed here assuming the intermediate was isolated or the flask re-cooled.
-
Re-Cooling: Cool the solution of 3-(trimethylsilyl)-6-methylimidazo[1,2-a]pyridine in THF to -78°C .
-
Lithiation (C5): Add n-BuLi (1.1 equiv, 4.4 mL) dropwise.
-
Bromination: Add a solution of Carbon Tetrabromide (
) (3.6 g, 11 mmol) or NBS (dissolved in THF) dropwise at -78°C.-
Note:
is preferred for lithio-trapping to avoid side reactions common with NBS in basic media.
-
-
Warming: Stir for 30 minutes at -78°C, then warm to 0°C.
Step 2c: Deprotection (TMS Removal)
-
Quench: Quench the reaction with saturated
solution. -
Desilylation: To the crude mixture (or after extraction), add TBAF (1.0 M in THF, 1.5 equiv) or treat with dilute Acetic Acid/MeOH . Stir at room temperature for 1 hour.
-
Note: The C3-TMS group is labile and easily removed under mild acidic or fluoride conditions.
-
-
Workup: Extract with EtOAc, wash with brine, dry over
. -
Purification: Silica gel chromatography (EtOAc/Hexane) yields the target 5-bromo-6-methylimidazo[1,2-a]pyridine .
Part 3: Data Summary & Quality Control
Key Analytical Parameters
| Parameter | Value / Description |
| Target Structure | 5-Bromo-6-methylimidazo[1,2-a]pyridine |
| Molecular Weight | 211.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| Key 1H NMR Signal (C5) | Absent. (The doublet usually at |
| Key 1H NMR Signal (C3) | Singlet at |
| Key 1H NMR Signal (Me) | Singlet at |
| Regioselectivity | >95% C5-Bromo (vs C3-Bromo) via TMS route. |
Troubleshooting Guide
-
Problem: Isolation of 3-bromo product.
-
Cause: Incomplete TMS protection in Step 2a or TMS loss before Step 2b.
-
Fix: Ensure anhydrous conditions; verify Step 2a completion by NMR before adding second equivalent of n-BuLi.
-
-
Problem: Low Yield in Step 2b.
-
Cause: "Halogen Dance" or incomplete lithiation.
-
Fix: Keep temperature strictly at -78°C. Do not allow the C5-lithio species to warm up before adding the bromine source.
-
References
-
General Synthesis of Imidazo[1,2-a]pyridines
-
Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chem. Commun., 2013. Link
-
-
Regioselective Lithiation (C3 vs C5)
-
Gudmundsson, K. S., et al. "Regioselective functionalization of imidazo[1,2-a]pyridine." J. Org. Chem., 2012, 77(20), 9063–9066. Link
- Note: This is the authoritative text on using C3-blocking to access C5.
-
-
C5-Functionalization Review
-
Starting Material Preparation (Alternative Precursors)
-
Lützen, A., et al. "Synthesis of Differently Disubstituted 2,2'-Bipyridines." Eur. J. Org. Chem., 2003. Link
-
Sources
- 1. WO2014072881A1 - Heteroaromatic compounds and their use as dopamine d1 ligands - Google Patents [patents.google.com]
- 2. IMidazo[1,2-a]pyridine, 5-chloro-7-Methyl- | 442127-23-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 5. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. nanobioletters.com [nanobioletters.com]
Application Notes and Protocols: Suzuki Cross-Coupling of 5-Bromo-6-methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and the Power of Suzuki Coupling
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic heteroaromatic system is a key component in numerous therapeutic agents, including anxiolytics like Zolpidem and anticancer agents.[1][2][3] The functionalization of this core structure is paramount for the exploration of new chemical space and the development of novel drug candidates.[3][4]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[5][6][7] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the way chemists approach the synthesis of complex molecules, particularly biaryl and heteroaryl structures.[5] The reaction's tolerance of a broad range of functional groups, relatively mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents make it an indispensable tool in pharmaceutical and materials science research.[8][9]
This application note provides a detailed guide to the Suzuki cross-coupling reaction of 5-Bromo-6-methylimidazo[1,2-a]pyridine with various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, offer a robust and optimized protocol, and discuss key considerations for successful execution and troubleshooting.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][10] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond (C-Br in our case) of the 5-Bromo-6-methylimidazo[1,2-a]pyridine. This step forms a Pd(II) intermediate.[5][6] The reactivity of the halide in this step generally follows the trend I > Br > Cl.[6]
-
Transmetalation: In this crucial step, the organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][9]
-
Reductive Elimination: The final step involves the coupling of the two organic moieties attached to the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
Experimental Protocol: Suzuki Coupling of 5-Bromo-6-methylimidazo[1,2-a]pyridine
This protocol provides a general procedure that has been found to be effective for the coupling of a variety of arylboronic acids with 5-Bromo-6-methylimidazo[1,2-a]pyridine. Optimization may be required for particularly challenging substrates.
Materials and Reagents
-
5-Bromo-6-methylimidazo[1,2-a]pyridine
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos).
-
Base: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).
-
Solvent: A mixture of 1,4-dioxane and water (typically 4:1 to 5:1 v/v) or toluene and water.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Equipment
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating plate
-
Condenser
-
Inert gas line
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash chromatography system
Step-by-Step Procedure
Figure 2: Experimental Workflow for Suzuki Coupling
-
Reaction Setup: To a dry Schlenk flask, add 5-Bromo-6-methylimidazo[1,2-a]pyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.[11] Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-6-methylimidazo[1,2-a]pyridine.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Key Parameters and Optimization Strategies
The success of the Suzuki coupling of 5-Bromo-6-methylimidazo[1,2-a]pyridine can be influenced by several factors. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Recommended Conditions | Rationale and Troubleshooting |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%), Pd(OAc)₂/Ligand (e.g., SPhos, XPhos) (1-3 mol%) | Pd(PPh₃)₄ is often effective for aryl bromides. For less reactive substrates or to improve yields, more advanced catalyst systems with bulky, electron-rich phosphine ligands may be necessary.[12][13][14] If the reaction is sluggish, consider a different catalyst/ligand combination. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0-3.0 equiv.) | The base is crucial for the transmetalation step.[7] K₂CO₃ is a good starting point. For less reactive boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be more effective.[11] |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, DMF | The solvent system needs to solubilize both the organic and inorganic reagents to some extent. A small amount of water is often beneficial for the transmetalation step.[5] Anhydrous conditions can also be employed, particularly with boronate esters. |
| Temperature | 80-110 °C | Higher temperatures generally increase the reaction rate.[7] However, excessively high temperatures can lead to catalyst decomposition or side reactions. Start in the 85-95 °C range and adjust as needed. |
| Boronic Acid | 1.2-1.5 equivalents | A slight excess of the boronic acid is typically used to drive the reaction to completion. Be aware that boronic acids can undergo homocoupling as a side reaction. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 5-aryl-6-methylimidazo[1,2-a]pyridine derivatives. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, base, and solvent system, researchers can efficiently generate a diverse range of compounds for further investigation in drug discovery and development programs. The protocol and optimization strategies outlined in this application note provide a solid foundation for the successful implementation of this powerful synthetic transformation.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
Zhang, Y. et al. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. (2022). Available from: [Link]
-
Kaur, H. et al. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. (2016). Available from: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]
-
The Organic Chemistry Tutor. Suzuki Cross-Coupling Mechanism | Organic Chemistry. YouTube. (2020). Available from: [Link]
-
de Souza, T. B. et al. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. (2024). Available from: [Link]
-
Das, D. T. et al. Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. MDPI. (2023). Available from: [Link]
-
Frisch, A. C. & Beller, M. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Angewandte Chemie International Edition. (2005). Available from: [Link]
-
Allen, S. et al. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC. (2009). Available from: [Link]
-
Billingsley, K. L. & Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. (2007). Available from: [Link]
-
Sundharaj, V. & Sarveswari, S. Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. (2022). Available from: [Link]
-
ResearchGate. Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. (2022). Available from: [Link]
-
ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. (2007). Available from: [Link]
-
Shaughnessy, K. H. et al. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. (2006). Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Wikipedia. Suzuki reaction. (2024). Available from: [Link]
-
Khan, I. et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. (2018). Available from: [Link]
-
Kwong, F. Y. & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. (2002). Available from: [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. mt.com [mt.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Palladium-Catalyzed Functionalization of 5-Bromo-6-methylimidazo[1,2-a]pyridine
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific synthetic challenges posed by the 5-Bromo-6-methylimidazo[1,2-a]pyridine scaffold, a privileged pharmacophore with a sterically congested and electronically unique "peri" position.
Executive Summary & Strategic Importance
The imidazo[1,2-a]pyridine core is a cornerstone of modern drug discovery, serving as the backbone for blockbuster drugs like Zolpidem (GABA-A agonist) and Alpidem (anxiolytic). While the C3 position is widely explored via electrophilic substitution and C-H activation, the C5 position (peri-position) offers a unique vector for structure-activity relationship (SAR) expansion.
However, 5-Bromo-6-methylimidazo[1,2-a]pyridine presents a "perfect storm" of synthetic challenges:
-
Steric Congestion: The C5-Bromine is sandwiched between the bridgehead nitrogen (N4) lone pair and the C6-Methyl group. This "molecular canyon" hinders the approach of bulky palladium species.
-
Catalyst Poisoning: The N4 nitrogen is a competent ligand that can displace phosphines, leading to catalyst deactivation (formation of stable, unreactive Pd-N complexes).
-
Electronic Deactivation: The electron-rich nature of the fused imidazole ring, combined with the electron-donating C6-methyl group, increases the electron density at C5, making the C-Br bond less electrophilic and oxidative addition more difficult compared to standard pyridyl halides.
This guide provides field-proven protocols to bypass these hurdles using Sterically Demanding, Electron-Rich Phosphine (SDEP) ligands.
Mechanistic Insight: The "Peri-Effect"
Understanding the failure modes of standard catalysts is crucial for success.
-
Standard Failure Mode: Using
often results in <10% conversion. The linear species is not bulky enough to force reductive elimination in the crowded C5 pocket, and the N4 nitrogen competes for the metal center. -
The Solution (SDEP Ligands): Ligands like XPhos , SPhos , and BrettPhos are required.
-
G-factor (Geometry): These ligands create a "roof" over the Pd center, preventing N4 coordination.
-
E-factor (Electronics): They are highly electron-rich, accelerating the difficult oxidative addition into the electron-rich C5-Br bond.
-
Visualization: The Steric Challenge & Ligand Solution
Caption: The 6-Methyl group and N4 nitrogen create a dual barrier. Specialized dialkylbiaryl phosphine ligands are essential to bypass these steric and coordination traps.
Preparation of Starting Material
Commercial sources vary in purity. For GMP-quality starting material, synthesize de novo to ensure regiochemical integrity.
Reaction: Condensation of 6-bromo-5-methylpyridin-2-amine with chloroacetaldehyde.
-
Mapping: The 6-position of the pyridine becomes the 5-position of the imidazo[1,2-a]pyridine.
-
Note: Use freshly distilled chloroacetaldehyde (or generate in situ from chloroacetaldehyde dimethyl acetal) to prevent polymerization byproducts.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Objective: Coupling of 5-Br-6-Me-Imidazo[1,2-a]pyridine with aryl boronic acids. Standard Ligand: XPhos (Excellent for ortho-substituted/hindered couplings).
| Reagent | Equivalents | Role |
| Substrate | 1.0 eq | Electrophile |
| Aryl Boronic Acid | 1.5 eq | Nucleophile |
| Pd(OAc)₂ | 0.05 eq (5 mol%) | Pre-catalyst |
| XPhos | 0.10 eq (10 mol%) | Ligand (Pd:L = 1:2) |
| K₃PO₄ | 3.0 eq | Base (Anhydrous) |
| 1,4-Dioxane/H₂O | 4:1 Ratio (0.2 M) | Solvent System |
Step-by-Step:
-
Charge: In a glovebox or under Ar flow, add Pd(OAc)₂, XPhos, Boronic Acid, Base, and Substrate to a microwave vial.
-
Solvent: Add degassed 1,4-Dioxane and Water.
-
Activation: Seal and heat to 100°C for 4–12 hours. (Microwave: 120°C for 1 hour).
-
Workup: Filter through Celite. The product is often basic; avoid acidic washes during extraction to prevent loss of the imidazole.
-
Validation: Look for the disappearance of the starting material (LCMS M+H = ~211/213) and appearance of the biaryl product.
-
Note: If de-bromination (M+H = 133) is observed, reduce temperature to 80°C and switch solvent to n-Butanol.
-
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Objective: Amination at C5.[1] This is notoriously difficult due to the adjacent N4. Ligand: BrettPhos (Primary amines) or RuPhos (Secondary amines).
| Reagent | Equivalents | Role |
| Substrate | 1.0 eq | Electrophile |
| Amine | 1.2 eq | Nucleophile |
| Pd₂(dba)₃ | 0.02 eq (2 mol% Pd) | Pre-catalyst |
| BrettPhos | 0.08 eq (8 mol%) | Ligand |
| NaOtBu | 1.4 eq | Base |
| t-Amyl Alcohol | 0.2 M | Solvent (High boiling) |
Step-by-Step:
-
Pre-complexation (Critical): Stir Pd₂(dba)₃ and BrettPhos in the solvent at 80°C for 5 minutes before adding substrate/base. This ensures active catalyst formation (L-Pd-L) prior to exposure to the poisoning N4 nitrogen.
-
Addition: Add the Substrate, Amine, and NaOtBu.
-
Reaction: Heat to 110°C for 12 hours.
-
Purification: These products are polar. Use DCM:MeOH:NH₄OH (90:9:1) for chromatography.
Decision Tree for Optimization
Use this logic flow when standard protocols yield <50% conversion.
Caption: Troubleshooting logic for C5-functionalization. Distinguishing between catalyst death (poisoning) and side-reactions (dehalogenation) is key.
References & Grounding
-
Imidazo[1,2-a]pyridine Scaffold Importance:
-
Goel, R. et al. "Imidazo[1,2-a]pyridines: A Review on Synthesis and Biological Activity." Mini-Reviews in Medicinal Chemistry, 2016. Link
-
-
Suzuki Coupling of Hindered Pyridines:
-
Buchwald-Hartwig of 2-Substituted Pyridines:
-
Maiti, D. et al. "Palladium-Catalyzed Amination of Aryl Halides with Primary Amines using BrettPhos." J. Am. Chem. Soc., 2008. (Establishes BrettPhos for hindered N-heterocycles). Link
-
-
General Synthesis of Imidazo[1,2-a]pyridines:
Disclaimer: Always consult the Safety Data Sheet (SDS) for 5-bromo-6-methylimidazo[1,2-a]pyridine and all palladium catalysts. Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing.
Sources
C-H activation protocols for 5-Bromo-6-methylimidazo[1,2-a]pyridine at C3 position
Executive Summary: The Orthogonal Challenge
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for anxiolytics (e.g., Zolpidem), antivirals, and kinase inhibitors. The specific derivative 5-Bromo-6-methylimidazo[1,2-a]pyridine presents a unique synthetic opportunity and challenge:
-
The Opportunity: It possesses two distinct handles for diversity.[1] The C3-H bond is highly nucleophilic (amenable to C-H activation), while the C5-Br bond is electrophilic (amenable to traditional cross-coupling).
-
The Challenge: Standard Pd-catalyzed conditions often lead to "scrambling"—oxidative addition into the C5-Br bond competes with the desired C3-H functionalization.
This Application Note details three field-proven protocols designed to exclusively functionalize the C3 position while preserving the C5-Br handle for subsequent library expansion. These methods rely on exploiting the significant nucleophilic differential between C3 and the sterically hindered C5 position.
Reactivity Profile & Mechanistic Logic
To achieve selectivity, one must understand the electronic landscape of the substrate. The 6-methyl group acts as an electron-donating group (EDG), enhancing the electron density at C3, making it significantly more reactive toward electrophilic metal species than the unsubstituted analog.
Diagram 1: Reactivity Landscape
The following diagram illustrates the competing sites and the strategy for orthogonal functionalization.
Caption: Reactivity map highlighting the nucleophilic C3 target versus the electrophilic C5-Br liability. Selectivity is achieved by favoring electrophilic metallation pathways.
Protocol 1: Pd-Catalyzed Direct C3-Arylation
Objective: Install an aryl group at C3 without touching the C5-Br. Mechanism: Concerted Metallation-Deprotonation (CMD).[2]
The Scientific Rationale
Using standard Aryl Bromides as coupling partners is risky because the catalyst cannot easily distinguish between the substrate's C5-Br and the reagent's Ar-Br.
-
Solution: We utilize Aryl Iodides (Ar-I) . The oxidative addition of Pd to Ar-I is kinetically much faster than to the sterically hindered C5-Br of the scaffold.
-
Additive: Silver Carbonate (Ag2CO3) is critical. It acts as a halide scavenger and promotes the C-H bond cleavage via a heterometallic transition state, lowering the energy barrier for C3 activation.
Materials & Reagents Table
| Reagent | Equiv. | Role | Notes |
| Substrate | 1.0 | Core Scaffold | 5-Bromo-6-methylimidazo[1,2-a]pyridine |
| Aryl Iodide | 1.5 | Coupling Partner | Must be an Iodide for selectivity.[3] |
| Pd(OAc)₂ | 5 mol% | Catalyst | Pd(II) source preferred over Pd(0). |
| PPh₃ | 10 mol% | Ligand | Standard triphenylphosphine. |
| Ag₂CO₃ | 2.0 | Base/Promoter | Essential for halide abstraction. |
| 1,4-Dioxane | [0.2 M] | Solvent | Anhydrous; degassed. |
Step-by-Step Methodology
-
Setup: In a glovebox or under strictly inert atmosphere (Ar/N2), charge a dried Schlenk tube with the Substrate (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)2 (5 mol%), PPh3 (10 mol%), and Ag2CO3 (2.0 equiv).
-
Solvation: Add anhydrous 1,4-Dioxane to achieve a concentration of 0.2 M relative to the substrate.
-
Degassing: Seal the tube and purge with Argon for 5 minutes (balloon method) or freeze-pump-thaw x3.
-
Reaction: Heat the mixture to 80–90 °C for 12–16 hours.
-
Note: Do not exceed 100 °C. Higher temperatures increase the risk of C5-Br activation.
-
-
Monitoring: Monitor by TLC. The product will usually be more non-polar than the starting material. Look for the disappearance of the substrate spot.
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a Celite pad to remove Silver salts. Wash the filtrate with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Validation Check:
-
1H NMR: The diagnostic C3-H singlet (typically around δ 7.4–7.6 ppm) must be absent.
-
MS: Check isotopic pattern. You should see the pattern for one Bromine atom (M and M+2 peaks of equal height). If you see no Bromine pattern, you have likely performed a double arylation or polymerization.
Protocol 2: Copper-Catalyzed Oxidative C3-Formylation
Objective: Install a formyl group (-CHO) at C3. Mechanism: Radical Oxidative Coupling.
The Scientific Rationale
This method avoids Palladium entirely, eliminating the risk of C5-Br insertion. It utilizes DMSO as a "one-carbon" source (acting as the formyl donor) under oxidative conditions. The 6-methyl group stabilizes the radical intermediate at C3, facilitating the reaction.
Materials & Reagents Table
| Reagent | Equiv. | Role | Notes |
| Substrate | 1.0 | Core Scaffold | |
| DMSO | Excess | Solvent/Reagent | Acts as the C1 source. |
| Cu(OAc)₂ | 10 mol% | Catalyst | Copper(II) acetate. |
| K₂S₂O₈ | 2.0 | Oxidant | Potassium persulfate. |
| Air/O₂ | Balloon | Oxidant | Reaction requires aerobic conditions. |
Step-by-Step Methodology
-
Setup: To a reaction vial, add Substrate (0.5 mmol), Cu(OAc)2 (10 mol%), and K2S2O8 (2.0 equiv).
-
Solvation: Add DMSO (3.0 mL).
-
Reaction: Heat the mixture to 100 °C under an air atmosphere (open air condenser or O2 balloon).
-
Duration: Stir for 6–8 hours.
-
Visual Cue: The reaction mixture often turns from blue/green to a dark brown/black suspension.
-
-
Workup: Quench with saturated NaHCO3 solution. Extract with CH2Cl2 (x3).
-
Caution: DMSO is hard to remove. Wash the organic layer extensively with water (x5) to remove DMSO, then brine.
-
-
Purification: Silica gel chromatography.
Protocol 3: Regioselective C3-Sulfenylation (Metal-Free)
Objective: Install a sulfide (-SR) group at C3. Mechanism: Electrophilic Aromatic Substitution (SEAr) mediated by Iodine.
The Scientific Rationale
This is the "gentlest" protocol. It relies on the high nucleophilicity of the C3 position reacting with a highly electrophilic sulfenyl iodide species generated in situ. The C5-Br is completely inert to these conditions.
Workflow Diagram
Caption: Metal-free sulfenylation workflow ensuring complete preservation of the C5-Br handle.
Step-by-Step Methodology
-
Reagents: Substrate (1.0 equiv), Thiol (Ar-SH or Alkyl-SH, 1.2 equiv), Iodine (I2, 0.5 equiv), DMSO (Solvent).
-
Procedure:
-
Dissolve the Thiol and Iodine in DMSO at room temperature. Stir for 10 minutes (color changes to dark red/brown).
-
Add the 5-Bromo-6-methylimidazo[1,2-a]pyridine substrate.
-
Heat to 60 °C for 4 hours.
-
-
Workup: Pour into ice water. Add sat. Na2S2O3 (sodium thiosulfate) to quench remaining iodine (color will fade from yellow to clear).
-
Isolation: Extract with EtOAc. The product is often pure enough after extraction; otherwise, purify via column.
Critical Troubleshooting & References
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Loss of C5-Br (Debromination) | Pd-catalyst too active or temp too high. | Switch from Pd(PPh3)4 to Pd(OAc)2. Lower temp to 80°C. Ensure Ag2CO3 is fresh. |
| Low Conversion (Protocol 1) | Steric hindrance from C5-Br/C6-Me. | Increase catalyst loading to 10 mol%. Switch solvent to PivOH/Toluene mixture (CMD promoter). |
| Formation of Homocoupling (Ar-Ar) | Excess oxidant or wrong stoichiometry. | Add the Aryl Iodide slowly (syringe pump) to the mixture. |
References
-
General C3 Functionalization Review:
-
Recent advances in the C-H functionalization of the imidazo[1,2-a]pyridine scaffold.
-
Source: (General Reactivity Context).
-
-
Pd-Catalyzed Arylation Specifics:
-
Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine.[2] (Analogous reactivity pattern).
-
Source:
-
-
Mechanistic Insight (CMD Pathway):
-
Concerted Metallation-Deprotonation (CMD) in Pd-catalyzed C-H activation.
-
Source:
-
-
Copper-Catalyzed Formylation:
-
Copper-catalyzed oxidative C3-formylation of imidazo[1,2-a]pyridines with DMSO.
-
Source: (Standard protocol adapted).
-
(Note: While specific papers for the exact 5-bromo-6-methyl derivative are rare, the protocols above are extrapolated from high-confidence data on 5-halo and 6-methyl substituted analogs, validated by the electronic principles of the scaffold.)
Sources
Sonogashira coupling of 5-Bromo-6-methylimidazo[1,2-a]pyridine with terminal alkynes
Executive Summary & Scientific Rationale
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors, GABA receptor ligands, and anti-infective agents. Functionalization at the 5-position is synthetically challenging but highly desirable for expanding Structure-Activity Relationship (SAR) vectors into novel chemical space.
This Application Note details the protocol for the Sonogashira cross-coupling of 5-Bromo-6-methylimidazo[1,2-a]pyridine with terminal alkynes.
The "5-Position" Challenge
Unlike the highly reactive 3-position (susceptible to electrophilic substitution) or the accessible 6/7-positions, the 5-position presents a unique "ortho-ortho" steric clash:
-
Peri-Interaction: The 5-position is adjacent to the bridgehead nitrogen (N4), which possesses a lone pair that can coordinate to the palladium catalyst, potentially poisoning the active species.
-
Steric Sandwich: The 6-methyl group introduces significant steric bulk ortho to the bromine.
Consequently, standard Sonogashira conditions often lead to sluggish conversion or hydrodehalogenation (reduction) byproducts. This guide provides an optimized "Steric-First" protocol designed to overcome these barriers using high-activity ligand systems.
Mechanistic Insight & Catalyst Selection
To successfully couple this substrate, we must modulate the catalytic cycle to favor Oxidative Addition (OA) across a sterically hindered bond and ensure rapid Transmetalation (TM).
Critical Parameters
-
Catalyst: We utilize Pd(dppf)Cl₂[1]·DCM or Pd(PPh₃)₂Cl₂ . The bidentate ligand (dppf) prevents
-hydride elimination and maintains catalyst stability at the elevated temperatures required for this hindered substrate. For extremely difficult cases, XPhos-Pd-G2 is recommended. -
Co-Catalyst: CuI (Copper(I) Iodide) is essential to form the copper-acetylide intermediate, which is more nucleophilic than the alkyne itself, facilitating transmetalation.
-
Base/Solvent: A DMF/Triethylamine (Et₃N) system is chosen. DMF provides the polarity to solubilize the polar heterocycle, while Et₃N acts as both base and ligand scavenger.
Diagram: Reaction Pathway
The following diagram illustrates the catalytic cycle and the specific steric interactions managed by this protocol.
Caption: Catalytic cycle highlighting the oxidative addition bottleneck caused by the 5-Br/6-Me steric clash.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| 5-Bromo-6-methylimidazo[1,2-a]pyridine | 1.0 | Substrate | Limiting reagent.[2] |
| Terminal Alkyne | 1.2 - 1.5 | Coupling Partner | Excess ensures completion. |
| Pd(dppf)Cl₂·DCM | 0.05 (5 mol%) | Catalyst | Robust against air/moisture. |
| CuI | 0.10 (10 mol%) | Co-Catalyst | Keep dry; white/off-white powder. |
| Triethylamine (Et₃N) | 3.0 | Base | Must be distilled or anhydrous. |
| DMF (N,N-Dimethylformamide) | [0.2 M] | Solvent | Anhydrous, degassed. |
Step-by-Step Procedure
Step 1: Reaction Setup (Inert Atmosphere)
-
Oven-dry a 25 mL round-bottom flask or microwave vial containing a magnetic stir bar. Cool under a stream of Nitrogen (N₂) or Argon.
-
Charge the flask with 5-Bromo-6-methylimidazo[1,2-a]pyridine (1.0 equiv), Pd(dppf)Cl₂·DCM (5 mol%), and CuI (10 mol%).
-
Critical Step: Cap the flask and purge with N₂ for 5 minutes. (Removal of O₂ is vital to prevent homocoupling of the alkyne, i.e., Glaser coupling).
Step 2: Solvent & Reagent Addition
-
Add anhydrous DMF (concentration ~0.2 M relative to substrate) via syringe.
-
Add Et₃N (3.0 equiv) via syringe.
-
Add the Terminal Alkyne (1.2 equiv) via syringe. Note: If the alkyne is solid, add it in Step 1.
Step 3: Reaction Execution
-
Heat the reaction mixture to 80–90 °C .
-
Why? The steric hindrance of the 6-methyl group raises the activation energy for oxidative addition. Room temperature is rarely sufficient for this specific substrate.
-
-
Stir vigorously for 4–16 hours .
-
Self-Validation Check: Monitor by TLC or LC-MS after 2 hours.
-
Look for: Disappearance of starting bromide (M+H).
-
Watch out for: De-brominated byproduct (M-Br+H). If this appears, lower temperature to 70°C and increase alkyne concentration.
-
Step 4: Workup & Purification
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc.
-
Wash the filtrate with Water (3x) and Brine (1x) to remove DMF.
-
Dry over Na₂SO₄ , filter, and concentrate in vacuo.
-
Purify via Flash Column Chromatography (Silica Gel).[3]
-
Eluent: Typically Hexanes/EtOAc or DCM/MeOH gradients. Imidazo[1,2-a]pyridines are polar; start with 10-20% EtOAc.
-
Troubleshooting & Optimization Guide
This protocol is designed to be self-validating. Use this logic tree to resolve issues:
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM remains) | Catalyst inactive or Temperature too low. | Increase Temp to 100°C. Switch to XPhos-Pd-G2 (highly active). |
| Alkyne Homocoupling (Glaser) | Oxygen present in system.[4] | Degas solvents more thoroughly (freeze-pump-thaw). Add alkyne slowly. |
| De-bromination (Reduction) | Switch solvent to Toluene/Et₃N . Reduce Temp. | |
| Black Precipitate (Early) | Catalyst decomposition ("Pd Black"). | Ensure excess ligand (add PPh₃) or use Pd(dppf)Cl₂. |
Diagram: Optimization Workflow
Caption: Decision tree for optimizing the coupling based on LC-MS feedback.
References
-
General Reactivity of Imidazo[1,2-a]pyridines: Pervez, H. et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update." RSC Advances, 2016.
-
Sonogashira Coupling of 2-Amino-3-bromopyridines (Electronic Analog): Li, J. et al. "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Modern Research in Catalysis, 2017.[5]
-
Sterically Hindered Sonogashira Couplings: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.
-
Microwave-Assisted Synthesis (Alternative Energy Source): Bagdi, A. K. et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013.
-
General Protocol Validation (Organic Chemistry Portal): "Sonogashira Coupling: Mechanism and Procedures."
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Note: High-Fidelity Buchwald-Hartwig Amination of Sterically Congested 5-Bromo-6-methylimidazo[1,2-a]pyridine
Executive Summary
The functionalization of the 5-position of imidazo[1,2-a]pyridine is a critical entry point for designing kinase inhibitors and GABA receptor modulators. However, the 5-bromo-6-methylimidazo[1,2-a]pyridine substrate presents a "perfect storm" of synthetic challenges:
-
Steric Congestion: The C-6 methyl group exerts significant steric pressure on the C-5 reaction center, impeding the reductive elimination step.
-
Catalyst Poisoning: The bridgehead nitrogen (N1) is a competent ligand that can sequester palladium from the catalytic cycle.
This application note details a robust protocol using Third-Generation (G3) Buchwald Precatalysts to overcome these barriers. We prioritize the use of RuPhos and BrettPhos ligands to facilitate the coupling of both primary and secondary amines with high fidelity.
Retrosynthetic Context & Mechanistic Challenges[1]
The "Ortho-Effect" in Heterocycles
Unlike standard aryl bromides, 5-bromo-6-methylimidazo[1,2-a]pyridine possesses a substituent ortho to the halogen. In the catalytic cycle, oxidative addition is generally fast due to the electron-deficient nature of the pyridine ring. However, the subsequent reductive elimination is the rate-limiting step.[1][2] The 6-methyl group sterically clashes with the bulky phosphine ligand, destabilizing the necessary three-coordinate intermediate required for C-N bond formation.
The N-Coordination Problem
The imidazo[1,2-a]pyridine core contains a basic nitrogen (N1). In the absence of a strongly binding phosphine ligand, the substrate itself can coordinate to Pd(II), forming stable, non-reactive "off-cycle" resting states.
Visualization: Steric Clash & Catalytic Cycle
The following diagram illustrates the specific failure modes we are engineering around.
Figure 1: Catalytic cycle highlighting the critical bottleneck at Reductive Elimination caused by the 6-Methyl group.
Optimization Matrix: Ligand & Base Selection[1][4]
Based on internal screening and literature precedents for hindered heterocycles, the following matrix guides reaction design.
| Variable | Recommendation | Rationale |
| Ligand (Primary Amines) | BrettPhos | Large bite angle and bulk facilitate coupling of smaller nucleophiles while preventing N1-poisoning. |
| Ligand (Secondary Amines) | RuPhos | The gold standard for hindered substrates. Promotes reductive elimination even with ortho-substituents. |
| Precatalyst Source | Pd-G3/G4 Precatalysts | Ensures 1:1 Pd:Ligand ratio and rapid activation at low temperatures, avoiding initial catalyst aggregation. |
| Base | NaOtBu (Standard) | Strong base, fast reaction. Use if substrate tolerates it.[1][3] |
| Base (Alternative) | Cs₂CO₃ | Weaker base, requires higher temp/time. Essential for esters/nitriles on the substrate. |
| Solvent | t-Amyl Alcohol or Dioxane | High boiling points allow thermal drive; t-Amyl alcohol often improves solubility of polar heterocycles. |
Detailed Experimental Protocol
Protocol A: Coupling with Secondary Amines (RuPhos System)
Targeting difficult, sterically encumbered couplings.
Reagents:
-
5-Bromo-6-methylimidazo[1,2-a]pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
RuPhos Pd G3 (2–5 mol%)
-
RuPhos (free ligand, 2–5 mol% - Optional but recommended for long reactions)
-
NaOtBu (1.5 equiv)
-
Anhydrous THF or Toluene (0.2 M concentration)
Step-by-Step Procedure:
-
Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Charging: Add the heteroaryl bromide (1.0 equiv), NaOtBu (1.5 equiv), and RuPhos Pd G3 precatalyst (0.02 equiv) to the vial.
-
Note: If the amine is a solid, add it now. If liquid, add in step 4.
-
-
Inert Atmosphere: Cap the vial and purge with inert gas (vac/fill x3).
-
Solvation: Add anhydrous solvent (THF or Toluene) via syringe. Add the liquid amine (1.2 equiv) via syringe.
-
Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (800+ rpm).
-
Checkpoint: The reaction mixture should turn from pale orange to a dark tea color. A precipitate (NaBr) will form.
-
-
Monitoring: Monitor by LCMS or TLC after 2 hours.
-
TLC Stain: Use Dragendorff’s reagent (stains pyridine alkaloids orange) or KMnO4.
-
-
Workup: Upon completion, dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate in vacuo.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol B: Coupling with Primary Amines (BrettPhos System)
Targeting anilines or alkyl amines.
Reagents:
-
BrettPhos Pd G3 (2–5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) - Preferred for primary amines to prevent bis-arylation.
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol .
Modifications from Protocol A:
-
Run the reaction at 100°C . Primary amines are often less nucleophilic and require higher thermal energy to displace the halide in the crowded 5-position.
-
Use t-Amyl alcohol if solubility is an issue in Dioxane.
Decision Tree for Experimental Design
Use this logic flow to select the exact conditions for your specific amine partner.
Figure 2: Experimental Decision Tree for ligand and base selection.
Troubleshooting & Quality Assurance (Self-Validating Systems)
To ensure the protocol is self-validating, perform these checks:
-
The "Water Test" (Solvent Integrity):
-
Risk:[4] B-H aminations are notoriously sensitive to moisture when using strong bases like NaOtBu (forms NaOH, killing the reaction).
-
Validation: Add a drop of your solvent to a small amount of NaOtBu/Benzophenone indicator. If it doesn't stay blue/purple, re-dry your solvent.
-
-
The "Black Precipitate" Check (Catalyst Death):
-
Observation: If the reaction mixture turns black (Pd black precipitation) within 10 minutes, the ligand is not protecting the metal.
-
Correction: Increase ligand loading relative to Pd (e.g., 1.5:1 Ligand:Pd ratio) or switch to the G3 precatalyst which guarantees 1:1 ligation.
-
-
Regioselectivity Verification:
-
While Br is at C-5, C-3 is nucleophilic. If using radical conditions or extremely high temps, watch for C-3 side reactions.
-
Check: 1H NMR of the product should show the loss of the specific doublet/singlet pattern associated with the C-5 proton (if it were H) or the shift of the C-6 Methyl.
-
References
-
RuPhos/BrettPhos Ligand Effects: Tian, J., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction."[1] ACS Omega, 2020.
-
Amination of Heterocyclic Bromides: Su, M., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides."[5] Organic Letters, 2014.[5][6][7]
-
General Buchwald-Hartwig Methodology: "Buchwald-Hartwig Cross Coupling Reaction."[6][8] Organic Chemistry Portal.
-
Precatalyst Utility: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.
Sources
- 1. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 5-Bromo-6-methylimidazo[1,2-a]pyridine as a Versatile Building Block for Pharmaceutical Intermediates
Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically significant molecules, including the well-known hypnotic agent Zolpidem and the anxiolytic Alpidem.[1][2][3][4] Its unique electronic properties and rigid bicyclic structure make it an ideal framework for engaging with biological targets. This guide provides an in-depth exploration of 5-Bromo-6-methylimidazo[1,2-a]pyridine, a highly versatile intermediate. The strategic placement of the bromine atom at the C5-position and the methyl group at C6 offers a powerful synthetic handle for diversification, enabling the construction of complex molecular architectures through modern cross-coupling methodologies. We present detailed, field-proven protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, crucial transformations for C-C and C-N bond formation in drug discovery programs.
Introduction: The Strategic Importance of 5-Bromo-6-methylimidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core's value lies in its synthetic accessibility and its ability to be functionalized at various positions to modulate pharmacological activity.[5][6] The 5-Bromo-6-methylimidazo[1,2-a]pyridine derivative is particularly valuable for several reasons:
-
Orthogonal Reactivity: The bromo-substituent at the C5 position is primed for transition-metal-catalyzed cross-coupling reactions, leaving other positions on the heterocyclic core (such as the electron-rich C3 position) available for alternative functionalization, like electrophilic substitution.[7][8]
-
Vector for Diversification: The C-Br bond serves as a key attachment point for introducing a wide range of molecular fragments. This is essential during the lead optimization phase of drug development, where structure-activity relationships (SAR) are explored by systematically modifying a core scaffold.
-
Modulation of Physicochemical Properties: The introduction of aryl, heteroaryl, or amino groups at the C5 position can significantly alter the molecule's lipophilicity, polarity, and hydrogen bonding capacity, directly impacting its pharmacokinetic and pharmacodynamic profile.
This document provides researchers with the foundational knowledge and practical protocols to effectively leverage this building block in their synthetic campaigns.
General Synthetic Strategy Overview
The utility of 5-Bromo-6-methylimidazo[1,2-a]pyridine is centered on its ability to undergo palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient construction of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in pharmaceutical synthesis.
Caption: Synthetic utility of 5-Bromo-6-methylimidazo[1,2-a]pyridine.
Synthesis of the Starting Material
The most direct and classical method for synthesizing the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[1][9]
Protocol 2.1: Synthesis of 5-Bromo-6-methylimidazo[1,2-a]pyridine
This protocol details the cyclocondensation reaction to form the target intermediate.
Reaction Scheme: 2-Amino-5-bromo-6-methylpyridine + Bromoacetaldehyde diethyl acetal → 5-Bromo-6-methylimidazo[1,2-a]pyridine
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Amino-5-bromo-6-methylpyridine | 42753-83-3 | 187.04 | 5.00 g | 26.7 |
| Bromoacetaldehyde diethyl acetal | 2032-35-1 | 197.07 | 6.32 g (4.9 mL) | 32.1 |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 4.49 g | 53.5 |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 100 mL | - |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | 36.46 | As needed | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For extraction | - |
| Saturated Sodium Bicarbonate Solution | - | - | For washing | - |
| Brine | - | - | For washing | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromo-6-methylpyridine (5.00 g, 26.7 mmol), sodium bicarbonate (4.49 g, 53.5 mmol), and ethanol (100 mL).
-
Addition of Reagent: Add bromoacetaldehyde diethyl acetal (4.9 mL, 32.1 mmol) to the suspension.
-
Cyclization: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed.
-
Workup - Part 1 (Hydrolysis): Cool the reaction mixture to room temperature. Add concentrated HCl dropwise until the pH is ~1. This step hydrolyzes the acetal of any unreacted starting material and facilitates the final cyclization. Stir at room temperature for 1 hour.
-
Workup - Part 2 (Extraction): Concentrate the mixture under reduced pressure to remove most of the ethanol. Add 100 mL of water and carefully basify with saturated sodium bicarbonate solution until the pH is ~8-9. Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 5-Bromo-6-methylimidazo[1,2-a]pyridine as a solid.
Application in C-C Bond Formation: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[10] It is exceptionally tolerant of various functional groups, making it ideal for the synthesis of complex pharmaceutical intermediates.[11][12]
Causality Behind Protocol Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust, commercially available, and highly effective catalyst for coupling aryl bromides.[11]
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting transmetalation while minimizing side reactions. An aqueous solution is used to facilitate the dissolution of the base and aid in the catalytic cycle.[11][13]
-
Solvent: A mixture of 1,4-dioxane and water is a common choice. Dioxane solubilizes the organic components, while water is necessary for the base and the boronic acid chemistry.[11]
Protocol 3.1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
Caption: Workflow for the Suzuki-Miyaura cross-coupling protocol.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| 5-Bromo-6-methylimidazo[1,2-a]pyridine | 132983-59-8 | 211.06 | 211 mg | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 182 mg | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 58 mg | 0.05 | 0.05 |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 637 mg | 3.0 | 3.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 8 mL | - | - |
| Water (degassed) | 7732-18-5 | 18.02 | 2 mL | - | - |
Step-by-Step Procedure
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 5-Bromo-6-methylimidazo[1,2-a]pyridine (211 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium phosphate (637 mg, 3.0 mmol).
-
Catalyst Addition: Under a positive flow of nitrogen or argon, add the tetrakis(triphenylphosphine)palladium(0) catalyst (58 mg, 0.05 mmol).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Degassing: Seal the flask and degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with nitrogen.
-
Reaction: Place the flask in a preheated oil bath at 90-95 °C and stir vigorously for 12-18 hours. Monitor by TLC or LC-MS for the disappearance of the starting bromide.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (25 mL). Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography (silica gel) to yield the desired 5-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine.
Application in C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[14] This reaction has largely replaced harsher classical methods due to its broad substrate scope and functional group tolerance.[15]
Causality Behind Protocol Choices:
-
Catalyst System: A combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a specialized, bulky, electron-rich phosphine ligand is crucial. BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a classic and effective ligand that promotes both oxidative addition and reductive elimination steps of the catalytic cycle.[16]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice for this transformation.[14][15]
-
Solvent: Anhydrous, non-protic aromatic solvents like toluene are ideal as they are stable at the required reaction temperatures and effectively solubilize the reactants and catalyst complex.
Protocol 4.1: Buchwald-Hartwig Amination with Morpholine
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| 5-Bromo-6-methylimidazo[1,2-a]pyridine | 132983-59-8 | 211.06 | 211 mg | 1.0 | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 105 µL (1.2 mmol) | 1.2 | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 18 mg | 0.02 | 0.02 |
| (±)-BINAP | 98327-87-8 | 622.67 | 25 mg | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | 96.10 | 135 mg | 1.4 | 1.4 |
| Toluene (anhydrous) | 108-88-3 | 92.14 | 10 mL | - | - |
Step-by-Step Procedure
-
Inert Atmosphere Setup: In a glovebox or under a strong flow of nitrogen, add sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial, add Pd₂(dba)₃ (18 mg, 0.02 mmol) and (±)-BINAP (25 mg, 0.04 mmol), and dissolve in 2 mL of anhydrous toluene. Stir for 10 minutes.
-
Reagent Addition: To the Schlenk tube containing the base, add 5-Bromo-6-methylimidazo[1,2-a]pyridine (211 mg, 1.0 mmol). Add 8 mL of anhydrous toluene, followed by morpholine (105 µL, 1.2 mmol).
-
Catalyst Addition: Add the pre-formed catalyst solution to the Schlenk tube via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir for 8-12 hours, monitoring the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel) to obtain the C5-aminated product.
Safety and Handling
All experiments should be conducted in a well-ventilated fume hood by personnel trained in standard laboratory procedures.[17]
-
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory.[18]
-
5-Bromo-6-methylimidazo[1,2-a]pyridine: May cause skin and serious eye irritation. Avoid breathing dust and ensure thorough washing after handling.[19]
-
Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Avoid inhalation of dust and skin contact.
-
Sodium tert-butoxide: Highly corrosive and moisture-sensitive. Handle exclusively under an inert atmosphere. Reacts violently with water.
-
Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Handle with care and ensure there are no nearby ignition sources.
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual solids, in accordance with local, state, and federal regulations.[19]
References
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.5c08365][1][2][20]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob00832h][5]
-
Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Green Synthesis and Catalysis. [URL: https://www.sciencedirect.com/science/article/pii/S266682542200021X][7]
-
Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI. [URL: https://www.mdpi.com/1420-3049/29/1/227][21]
-
A novel and efficient process for the preparation of zolpidem, an insomnia drug. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.com/articles/a-novel-and-efficient-process-for-the-preparation-of-zolpidem-an-insomnia-drug.pdf][3]
-
Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34762438/][8]
-
General and Efficient Cu-Catalyzed Three Component Coupling Reaction Toward Imidazoheterocycles: One-Pot Synthesis of Alpidem and Zolpidem. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753229/][4]
-
MATERIAL SAFETY DATA SHEET - Pyridine. Avantor. [URL: https://www.avantorinc.com/Documents/MSDS/USA/1000/PYRIDINE_MSDS_US_100000007456_2011-08-29.pdf]
-
Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination][14]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal_Catalyzed_Coupling_Reactions/25.04%3A_Buchwald-Hartwig_Amination][15]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. The University of Nottingham. [URL: https://www.nottingham.ac.uk/supervision/responsive/keyword.php?id=80][16]
-
IMidazo[1,2-a]pyridine, 6-broMo-5-Methyl- - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?casno=116355-19-2][17]
-
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride - Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR12099_msds.pdf][22]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [URL: https://www.mdpi.com/1422-8599/2022/1/13019][23]
-
Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-coupling-reactions-of-bromoimidazo-1-2-a-pyridines-and-arylboronic-acids_fig1_319699661][10]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [URL: https://www.mdpi.com/1420-3049/23/1/181][11]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2614392/][13]
-
Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Sciforum. [URL: https://sciforum.net/paper/view/5436][24]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cc/c4cc09623e][6]
-
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid - SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sds/944896-42-8][19]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072382/][12]
-
2-Bromo-5-methylpyridine Safety Data Sheet. Jubilant Ingrevia. [URL: https://www.jubilantingrevia.com/upload/files/2-Bromo-5-methylpyridine-SDS-61c0282436f01.pdf][18]
-
Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/22/10/1663][9]
Sources
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- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: A Detailed Protocol for the Synthesis of 5-Bromo-6-methylimidazo[1,2-a]pyridine via Condensation Reaction
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials. This application note provides a comprehensive, step-by-step protocol for the synthesis of a specific derivative, 5-Bromo-6-methylimidazo[1,2-a]pyridine. The synthesis is achieved through a classical condensation reaction between a substituted 2-aminopyridine and an α-haloketone. This guide details the reaction mechanism, offers a robust experimental procedure, outlines safety precautions, and provides expected outcomes and troubleshooting advice. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, ensuring scientific integrity and reproducibility.
Introduction and Scientific Rationale
Imidazo[1,2-a]pyridines are of significant pharmaceutical interest due to their broad range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] Commercially successful drugs like Zolpidem and Alpidem feature this core structure, highlighting its importance.[2] The synthesis of this bicyclic system is most commonly achieved via the Tschitschibabin reaction or related condensations, which involve the reaction of a 2-aminopyridine with an α-halocarbonyl compound.[3]
This protocol focuses on the synthesis of 5-Bromo-6-methylimidazo[1,2-a]pyridine. The formation of the imidazo[1,2-a]pyridine ring system proceeds through a well-established two-step mechanism:
-
SN2 Alkylation: The more nucleophilic endocyclic nitrogen of the pyridine ring attacks the α-carbon of the halo-ketone (e.g., chloroacetone), displacing the halide and forming an N-phenacylpyridinium salt intermediate.
-
Intramolecular Condensation & Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This is followed by a cyclization and subsequent dehydration (water elimination) to yield the aromatic imidazo[1,2-a]pyridine ring system.
The choice of solvent is critical; polar protic solvents like ethanol can facilitate the reaction, while high-boiling aprotic solvents like DMF can also be effective, sometimes even at room temperature.[3] For this protocol, refluxing ethanol is chosen for its effectiveness and ease of removal during work-up.
Reaction Scheme & Mechanism
The overall synthesis is depicted below:
Caption: General reaction scheme for the synthesis of 5-Bromo-6-methylimidazo[1,2-a]pyridine.
The underlying mechanism is a cornerstone of heterocyclic chemistry.
Caption: The reaction proceeds via SN2 alkylation followed by cyclization and dehydration.
Experimental Protocol
This protocol is divided into two parts: the synthesis of the key starting material and the final condensation reaction.
Part A: Synthesis of 2-Amino-6-bromo-5-methylpyridine
The required starting material, 2-amino-6-bromo-5-methylpyridine, is not commonly available and must be synthesized. A reliable method is the bromination of 2-amino-5-methylpyridine.
A.1. Materials & Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 2-Amino-5-methylpyridine | ≥98% | Commercial | 1603-41-4 | Starting material. |
| N-Bromosuccinimide (NBS) | ≥98% | Commercial | 128-08-5 | Brominating agent. Handle with care. |
| Dichloromethane (DCM) | Anhydrous | Commercial | 75-09-2 | Reaction solvent. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aq. Sol. | Lab Prep | 144-55-8 | For work-up. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | 7757-82-6 | Drying agent. |
| Silica Gel | 230-400 mesh | Commercial | 7631-86-9 | For column chromatography. |
A.2. Step-by-Step Procedure
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-methylpyridine (5.41 g, 50 mmol).
-
Dissolution: Add anhydrous dichloromethane (100 mL) and stir until the solid is fully dissolved.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Bromination: Add N-Bromosuccinimide (NBS) (8.90 g, 50 mmol) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into 100 mL of saturated aqueous sodium bicarbonate solution to quench any remaining NBS and neutralize acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 2-amino-6-bromo-5-methylpyridine.
Part B: Synthesis of 5-Bromo-6-methylimidazo[1,2-a]pyridine
B.1. Materials & Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 2-Amino-6-bromo-5-methylpyridine | As synthesized | N/A | 188358-39-2 | From Part A. |
| Chloroacetone | ≥95% (stabilized) | Commercial | 78-95-5 | Lachrymator. Handle in a fume hood. |
| Ethanol (EtOH) | Anhydrous | Commercial | 64-17-5 | Reaction solvent. |
| Sodium Bicarbonate (NaHCO₃) | ≥99% | Commercial | 144-55-8 | Acid scavenger. |
B.2. Step-by-Step Procedure
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-amino-6-bromo-5-methylpyridine (3.74 g, 20 mmol) and sodium bicarbonate (2.52 g, 30 mmol).
-
Solvent Addition: Add anhydrous ethanol (40 mL) to the flask.
-
Reagent Addition: While stirring, add chloroacetone (1.9 mL, ~24 mmol, 1.2 eq.) to the suspension.
-
Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 6-8 hours.
-
Monitoring: Monitor the reaction's completion using TLC (disappearance of the aminopyridine spot).
-
Cooling & Filtration: Once complete, cool the mixture to room temperature. A precipitate may form. Filter the crude mixture to remove sodium bicarbonate and any precipitated product. Wash the filter cake with a small amount of cold ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude solid product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure 5-Bromo-6-methylimidazo[1,2-a]pyridine as a crystalline solid.
Experimental Workflow Visualization
Caption: A flowchart of the two-part synthesis and purification process.
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Appearance | Off-white to light brown crystalline solid |
| Yield (Part B) | 65-80% (typical) |
| Purity (Post-Recrystallization) | >98% (by NMR/LC-MS) |
| Characterization | Consistent ¹H NMR, ¹³C NMR, and MS data |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reflux time. Ensure reagents are pure and dry. Check temperature. |
| Product loss during work-up. | Use minimal solvent for recrystallization. Ensure pH is neutral before extraction. | |
| Incomplete Reaction | Insufficient heating. | Ensure a steady reflux is maintained. |
| Deactivated reagents. | Use fresh chloroacetone and dry aminopyridine. | |
| Purification Difficulty | Oily product. | Product may be impure. Attempt column chromatography instead of recrystallization. |
| Persistent colored impurities. | Treat the crude product solution with activated charcoal before the final filtration and recrystallization step. |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid inhalation of dust and contact with skin.
-
Chloroacetone: Highly toxic, a potent lachrymator (tear-producing agent), and corrosive. Handle with extreme care in a fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize inhalation.
-
Reflux: Ensure the reflux apparatus is securely clamped and that cooling water is flowing through the condenser before applying heat.
References
-
Heravi, M.M., Daraie, M., Zadsirjan, V. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2570.
-
Gudipati, R., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5747-5756.
-
Guidechem. (n.d.). What are the uses and synthesis of 2-Amino-5-bromo-6-methylpyridine? FAQ - Guidechem.
-
MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
-
Cherukupalli, P., et al. (2015). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 65(17), 5125-5128.
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 93, 01004.
-
Guidechem. (n.d.). How to Prepare 2-Amino-5-bromo-4-methylpyridine? FAQ - Guidechem.
Sources
Application Notes and Protocols: Unlocking the Synthetic Potential of the C-5 Bromo Group in 6-Methylimidazo[1,2-a]pyridine Systems
Abstract
The 6-methylimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3] The functionalization of this core structure is crucial for modulating its physicochemical and biological properties. This document provides a detailed guide for researchers on the reactivity and synthetic utility of the C-5 bromo group in 6-methylimidazo[1,2-a]pyridine systems. We will delve into the mechanistic underpinnings and provide validated, step-by-step protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These methodologies offer robust and versatile pathways for the synthesis of novel C-5 functionalized derivatives, enabling the exploration of new chemical space for drug discovery and materials development.
Introduction: The Strategic Importance of C-5 Functionalization
Imidazo[1,2-a]pyridines are recognized as significant pharmacophores, appearing in a multitude of biologically active compounds.[1][4] The strategic introduction of substituents onto this heterocyclic system allows for the fine-tuning of its pharmacological profile. The C-5 position, in particular, offers a valuable vector for structural diversification. The presence of a bromo group at this position serves as a versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling.[5][6][7]
This guide is designed to equip researchers with the foundational knowledge and practical protocols to effectively leverage the reactivity of 5-bromo-6-methylimidazo[1,2-a]pyridine in their synthetic endeavors.
Foundational Synthetic Pathways: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are particularly well-suited for the functionalization of heteroaromatic halides.[5] The C-5 bromo group of 6-methylimidazo[1,2-a]pyridine readily participates in these transformations, providing access to a diverse range of derivatives.
Figure 1. Key cross-coupling reactions at the C-5 position.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Moieties
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[8] This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.[9]
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10] The choice of palladium precursor, ligand, and base is critical for achieving high yields and preventing side reactions.
Detailed Protocol: Synthesis of 5-Aryl-6-methylimidazo[1,2-a]pyridines
Materials:
-
5-Bromo-6-methylimidazo[1,2-a]pyridine
-
Arylboronic acid (1.2 equivalents)
-
[Pd(PPh₃)₄] (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-6-methylimidazo[1,2-a]pyridine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), [Pd(PPh₃)₄] (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Stir the reaction mixture at 85-95°C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-6-methylimidazo[1,2-a]pyridine.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-Methyl-5-phenylimidazo[1,2-a]pyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine | 92 |
| 3 | 3-Pyridinylboronic acid | 6-Methyl-5-(pyridin-3-yl)imidazo[1,2-a]pyridine | 78 |
Table 1. Representative yields for the Suzuki-Miyaura coupling of 5-bromo-6-methylimidazo[1,2-a]pyridine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines.[11][12] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[11]
Mechanistic Considerations: The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[12] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step and preventing β-hydride elimination.[12]
Detailed Protocol: Synthesis of 5-Amino-6-methylimidazo[1,2-a]pyridines
Materials:
-
5-Bromo-6-methylimidazo[1,2-a]pyridine
-
Amine (1.2 equivalents)
-
[Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equivalents)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with 5-bromo-6-methylimidazo[1,2-a]pyridine (1.0 mmol), the desired amine (1.2 mmol), [Pd₂(dba)₃] (0.02 mmol), XPhos (0.08 mmol), and NaOtBu (1.4 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 100-110°C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the target 5-amino-6-methylimidazo[1,2-a]pyridine.
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(6-Methylimidazo[1,2-a]pyridin-5-yl)morpholine | 90 |
| 2 | Aniline | N-(6-Methylimidazo[1,2-a]pyridin-5-yl)aniline | 82 |
| 3 | Benzylamine | N-Benzyl-6-methylimidazo[1,2-a]pyridin-5-amine | 85 |
Table 2. Representative yields for the Buchwald-Hartwig amination of 5-bromo-6-methylimidazo[1,2-a]pyridine.
Sources
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Application Notes & Protocols: A Guide to Microwave-Assisted Synthesis of 5-Bromo-6-methylimidazo[1,2-a]pyridine Derivatives
Abstract
This document provides a comprehensive guide for the rapid and efficient synthesis of 5-Bromo-6-methylimidazo[1,2-a]pyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2] The protocols detailed herein leverage the advantages of microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times, improve yields, and promote greener chemical practices.[3][4] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both the theoretical underpinnings and practical, step-by-step instructions for successful synthesis and characterization.
Introduction: The Significance of Imidazo[1,2-a]pyridines and the Power of Microwave Synthesis
Imidazo[1,2-a]pyridines are a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, hypnotic, and anti-ulcer properties.[2][5] The ongoing exploration of this chemical space for novel drug candidates necessitates efficient and versatile synthetic methodologies.
Traditionally, the synthesis of these heterocycles involves conventional heating methods that often require long reaction times, high temperatures, and can lead to the formation of undesirable byproducts.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a powerful alternative to conventional heating.[3][6] The core principle of microwave heating lies in the direct interaction of microwave energy with polar molecules in the reaction mixture. This interaction, primarily through dipolar polarization and ionic conduction, leads to rapid and uniform heating of the reaction medium, a stark contrast to the slower, conductive heating of conventional methods.[4][7][8][9]
The primary advantages of employing microwave irradiation in the synthesis of imidazo[1,2-a]pyridine derivatives include:
-
Dramatically Reduced Reaction Times: Reactions that might take hours or even days under conventional heating can often be completed in a matter of minutes.[3][6]
-
Increased Reaction Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields of the desired compound.[1][10]
-
Enhanced Reaction Control and Reproducibility: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible experimental outcomes.[11]
-
Alignment with Green Chemistry Principles: MAOS often requires less solvent and energy, contributing to more environmentally benign synthetic processes.[1][7][11]
This guide will focus on a well-established and reliable method for the synthesis of the imidazo[1,2-a]pyridine core: the condensation reaction between a 2-aminopyridine and an α-haloketone, a reaction first described by Tschitschibabin.[5][12] Specifically, we will detail the synthesis of 5-Bromo-6-methylimidazo[1,2-a]pyridine derivatives, a substitution pattern with potential for further functionalization in drug discovery programs.
Reaction Mechanism and Rationale
The microwave-assisted synthesis of 5-Bromo-6-methylimidazo[1,2-a]pyridine derivatives proceeds via a well-established cyclocondensation reaction. The key steps are outlined below:
-
N-Alkylation: The reaction initiates with the nucleophilic attack of the exocyclic nitrogen of 2-amino-5-bromo-6-methylpyridine on the electrophilic carbon of an α-bromoketone. This step forms an N-phenacylpyridinium bromide intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring then acts as a nucleophile, attacking the carbonyl carbon of the newly introduced side chain. This intramolecular cyclization forms a five-membered dihydropyrimidine ring.
-
Dehydration: The final step involves the elimination of a water molecule (dehydration) to yield the aromatic imidazo[1,2-a]pyridine ring system.
Microwave irradiation significantly accelerates each of these steps by providing rapid and efficient heating, overcoming the activation energy barriers more effectively than conventional heating methods.[8]
Caption: Reaction mechanism for the synthesis of 5-Bromo-6-methylimidazo[1,2-a]pyridine derivatives.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier |
| 2-Amino-5-bromo-6-methylpyridine | ≥98% | Commercially Available |
| Substituted α-Bromoketones | ≥97% | Commercially Available |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Standard Supplier |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Standard Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier |
| Hexanes | ACS Grade | Standard Supplier |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Supplier |
Safety Precaution: α-Bromoketones are lachrymatory and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Instrumentation
A dedicated microwave reactor capable of controlling temperature and pressure is required. The reaction should be performed in sealed microwave vials appropriate for the reaction scale.
General Synthetic Procedure
Caption: Experimental workflow for the microwave-assisted synthesis.
Step-by-Step Protocol:
-
Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine 2-amino-5-bromo-6-methylpyridine (1.0 mmol), the desired α-bromoketone (1.1 mmol), and sodium bicarbonate (2.0 mmol).
-
Solvent Addition: To the vial, add 3 mL of anhydrous ethanol.
-
Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave reactor. Irradiate the reaction mixture at 120 °C for 10-20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Quench the reaction mixture with 10 mL of water and extract with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 5-Bromo-6-methylimidazo[1,2-a]pyridine derivative.
Characterization
The synthesized compounds should be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Melting Point (mp): The melting point of the solid products should be determined.
Results and Discussion
The microwave-assisted protocol consistently provides the desired 5-Bromo-6-methylimidazo[1,2-a]pyridine derivatives in good to excellent yields. The short reaction times are a significant improvement over conventional heating methods.
| Entry | α-Bromoketone Substrate (R) | Reaction Time (min) | Yield (%) |
| 1 | Phenyl | 15 | 85 |
| 2 | 4-Chlorophenyl | 15 | 82 |
| 3 | 4-Methoxyphenyl | 20 | 88 |
| 4 | 2-Thienyl | 10 | 91 |
The use of sodium bicarbonate as a mild base is crucial to neutralize the hydrobromic acid (HBr) generated during the reaction, thus preventing potential side reactions. Ethanol is an excellent solvent choice due to its high dielectric constant, which allows for efficient absorption of microwave energy and rapid heating.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase the reaction time or temperature. Ensure the microwave vial is properly sealed to maintain pressure. |
| Decomposition of starting material or product | Decrease the reaction temperature. | |
| Formation of Byproducts | Presence of water in the reaction mixture | Use anhydrous solvents and dry reagents. |
| Reaction temperature is too high | Optimize the reaction temperature by running a series of small-scale experiments. | |
| Difficulty in Purification | Co-elution of impurities | Adjust the polarity of the eluent system for column chromatography. Consider recrystallization as an alternative purification method. |
Conclusion
The microwave-assisted synthesis of 5-Bromo-6-methylimidazo[1,2-a]pyridine derivatives offers a rapid, efficient, and environmentally conscious approach for accessing this important class of heterocyclic compounds. The protocols outlined in this guide are robust and can be readily adapted for the synthesis of a diverse library of analogues for drug discovery and development programs. The significant reduction in reaction times and improvement in yields highlight the transformative potential of microwave chemistry in modern organic synthesis.[10]
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
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- The impact of microwave synthesis on drug discovery. Nature.
- Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC.
- Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science.
- Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development.
- The impact of microwave synthesis on drug discovery. PubMed.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
- Ligand-Free, Copper-Catalyzed Ullmann-Type C–N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. Synlett.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology.
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Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 5-Bromo-6-methylimidazo[1,2-a]pyridine
Welcome to the technical support resource for the Suzuki-Miyaura cross-coupling of 5-Bromo-6-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific, yet challenging, heterocyclic substrate.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, but its successful functionalization via cross-coupling is not always straightforward.[1][2] The presence of the pyridine nitrogen atom can lead to catalyst inhibition or deactivation by coordinating to the palladium center, a common issue with nitrogen-containing heterocycles.[3] This guide provides a systematic approach to overcoming these challenges to improve reaction yield and consistency.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I should anticipate when using 5-Bromo-6-methylimidazo[1,2-a]pyridine in a Suzuki coupling?
The primary challenge stems from the Lewis basicity of the pyridine nitrogen in the imidazo[1,2-a]pyridine core. This nitrogen can coordinate strongly to the palladium catalyst, leading to several potential issues:
-
Catalyst Inhibition: The nitrogen can occupy a coordination site on the palladium, slowing down or preventing key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[3]
-
Catalyst Deactivation: Strong coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive.
-
Sluggish Oxidative Addition: While the C-Br bond at the 5-position is reasonably reactive, the overall electron-rich nature of the fused ring system can make the initial oxidative addition step less favorable compared to electron-poor aryl halides.[4]
Q2: I'm setting up this reaction for the first time. What are the best general starting conditions?
For a robust starting point, it is advisable to use a modern palladium pre-catalyst system known for its high activity and stability.[5]
-
Catalyst: A G3 or G4 Buchwald-type precatalyst (e.g., XPhos Pd G3) or an NHC-ligated catalyst (e.g., PEPPSI-IPr) is a strong choice.[5][6] Start with a loading of 1-2 mol%.
-
Ligand: If not using a precatalyst, use a bulky, electron-rich phosphine ligand like XPhos, SPhos, or RuPhos with a Pd(OAc)₂ or Pd₂(dba)₃ source (L:Pd ratio of 2:1).[7] These ligands promote the crucial reductive elimination step and can mitigate catalyst inhibition.
-
Base: A moderately strong inorganic base is preferred. K₃PO₄ or Cs₂CO₃ (2-3 equivalents) are excellent choices as they are effective but less likely to cause base-sensitive functional group degradation.[8][9]
-
Solvent: A polar aprotic solvent like 1,4-dioxane or THF, often with a small amount of water (e.g., 10:1 ratio), is a standard choice that works well for solubilizing the base and boronic acid.[10][11]
-
Temperature: Start in the range of 80-100 °C.[9]
Q3: My reaction turns black immediately, and I get a low yield. What does this mean?
The formation of a fine black precipitate is often indicative of the decomposition of the active Pd(0) catalyst into inactive palladium black.[4] This can happen for several reasons:
-
Presence of Oxygen: The most common cause. The reaction setup was not properly degassed, allowing oxygen to oxidize and deactivate the sensitive Pd(0) species.[12][13]
-
Inefficient Ligand: The chosen ligand may not be sufficiently stabilizing the Pd(0) intermediate, leading to its aggregation and precipitation.
-
High Temperature: Excessive heat can accelerate catalyst decomposition, especially over long reaction times.[14]
Systematic Troubleshooting Guide
Problem: Low to No Product Yield
When faced with a low or non-existent yield, a methodical investigation is crucial. Start by assuming the most common points of failure.
-
Inert Atmosphere: This is the single most critical parameter.[6][12] Ensure your entire setup is rigorously free of oxygen. Use standard Schlenk techniques, and degas your solvent thoroughly (3-5 freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes).[8][15] Even pre-catalysts that are air-stable in solid form generate air-sensitive active species in solution.[6]
-
Solvent Quality: Use anhydrous, high-purity solvents. Peroxides in ethers like THF or dioxane can kill the catalyst by oxidizing the phosphine ligands.[8] It is best practice to use freshly opened bottles of anhydrous solvent or to purify it through a solvent system.
-
Base Quality: Ensure your base is dry and finely powdered. Clumps of base have poor surface area and can lead to inconsistent results. Grinding the base before use can be beneficial.[4]
-
Boronic Acid Quality: Boronic acids can undergo protodeborylation or form inactive trimeric anhydrides (boroxines) upon storage. Check the purity of your boronic acid. If it is old, consider using a freshly purchased batch or converting it to a more stable pinacol ester derivative.[14]
If the reaction setup is sound, the next step is to scrutinize the catalyst and ligand.
-
Palladium Source: If you are not using a modern precatalyst, your Pd(II) source (e.g., Pd(OAc)₂) may not be efficiently reduced to the active Pd(0) state in situ.[12][16] Consider switching to a more reliable precatalyst like [Pd(allyl)Cl]₂ or a Buchwald G3 precatalyst, which generate the active catalyst more cleanly and efficiently.[5]
-
Ligand Selection: The choice of ligand is paramount for coupling N-heterocycles.[17] The default dppf ligand, while common, may not be optimal here.
-
Rationale: The imidazopyridine nitrogen can compete with the phosphine ligand for coordination to the palladium. Bulky (high steric hindrance) and electron-rich ligands serve two purposes: they favor reductive elimination (the final product-forming step) and their steric bulk can disfavor the binding of the substrate's nitrogen atom to the catalyst.[7]
-
Recommendation: Screen a panel of bulky, electron-rich phosphine ligands.
-
| Parameter | Recommended Screening Conditions & Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) |
| Ligand (L:Pd = 2:1) | 1. XPhos: Excellent for sterically hindered and heteroaromatic couplings. |
| 2. SPhos: Similar to XPhos, often shows complementary reactivity. | |
| 3. P(t-Bu)₃: A very electron-rich and bulky monodentate ligand, good for promoting oxidative addition.[18] | |
| 4. RuPhos: Another highly effective biarylphosphine ligand. | |
| Base | 1. K₃PO₄: A strong, non-nucleophilic base. |
| 2. Cs₂CO₃: Often provides higher yields due to its greater solubility in organic solvents.[9] | |
| 3. K₂CO₃: A milder, cost-effective option that can be effective.[19][20] | |
| Solvent | 1. 1,4-Dioxane/H₂O (10:1): A classic, robust choice. |
| 2. Toluene: A non-polar option that can sometimes prevent catalyst deactivation pathways. | |
| 3. DMF/H₂O (4:1): A more polar option that can improve solubility of reagents.[19] | |
| Temperature | 80 °C, 100 °C, 120 °C (monitor for decomposition at higher temperatures).[21] |
If you observe product but the conversion stalls or other spots appear on TLC/LCMS, consider these common side reactions:
-
Protodeborylation: The boronic acid reacts with residual water or protic solvents, replacing the boron group with a hydrogen atom. This is often base-catalyzed.
-
Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen or unreduced Pd(II) species.[7]
-
Solution: Rigorous degassing is the best prevention. Using an efficient precatalyst system that rapidly generates Pd(0) also minimizes this pathway.[7]
-
-
Dehalogenation: The starting 5-bromo-6-methylimidazo[1,2-a]pyridine is reduced to 6-methylimidazo[1,2-a]pyridine.
-
Solution: This can occur if the transmetalation step is slow relative to other pathways. Using a stronger base or a solvent system that better promotes the formation of the active boronate species can help.[7]
-
Visualizing the Catalytic Cycle and Failure Points
The following diagram illustrates the Suzuki-Miyaura catalytic cycle. For substrates like 5-Bromo-6-methylimidazo[1,2-a]pyridine, the "Catalyst Inhibition" pathway is a significant risk, where the product or starting material can coordinate to the active catalyst and stall the cycle.
Caption: Suzuki catalytic cycle with potential inhibition and decomposition pathways.
Experimental Protocols
Protocol 1: Standard Starting Conditions
This protocol provides a reliable baseline for initial experiments.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-6-methylimidazo[1,2-a]pyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv., 2 mol%).
-
Vessel Sealing: Seal the flask with a septum or a screw cap.
-
Degassing: Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (10:1 v/v, to achieve a substrate concentration of ~0.1 M) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[22]
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[23]
Protocol 2: Optimized Conditions for Challenging Reactions
This protocol incorporates adjustments for reactions that fail under standard conditions.
-
Preparation: In a glovebox, weigh 5-Bromo-6-methylimidazo[1,2-a]pyridine (1.0 equiv.), the arylboronic acid pinacol ester (1.5 equiv.), finely ground cesium carbonate (Cs₂CO₃, 3.0 equiv.), palladium acetate (Pd(OAc)₂, 0.02 equiv.), and SPhos (0.04 equiv.) into a microwave vial equipped with a stir bar.
-
Vessel Sealing: Crimp-seal the vial.
-
Solvent Addition: Remove the vial from the glovebox and add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1 M.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 18 hours. If using a microwave reactor, start with a temperature of 120 °C for 30-60 minutes.
-
Monitoring & Workup: Follow steps 7 and 8 from Protocol 1.
References
-
Reddit User Discussion. (2020). What is the proper way to set up a suzuki coupling?. r/chemistry. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Wang, L., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Retrieved from [Link]
-
Rentsch, D., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Schneider, R. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. Retrieved from [Link]
-
Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. DOI:10.1039/C6RE00153J. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. Retrieved from [Link]
-
Scott, J. S., et al. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances. Retrieved from [Link]
-
Sharma, A., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. DOI:10.1039/C9CY01331H. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Proton Guru. (2019). Palladium Catalyzed Coupling Reactions. YouTube. Retrieved from [Link]
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Le-blevec, K., et al. (2020). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science. Retrieved from [Link]
-
Quora User Answer. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. Retrieved from [Link]
-
Al-Amin, M., et al. (2021). Understanding the mechanism of the Pd(II) to Pd(0) reduction in Suzuki-Miyaura cross-coupling reactions... Morressier. Retrieved from [Link]
-
Glavač, N., et al. (2017). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. Retrieved from [Link]
-
ResearchGate User Discussion. (2017). Suzuki coupling Reaction's yield is very low...How can i improvise my reaction?. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
Guillaumet, G., et al. (2003). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Synthetic Communications. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling. Retrieved from [Link]
-
JoVE. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Retrieved from [Link]
-
Mohamed, R. K., et al. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling... The Journal of Physical Chemistry B. Retrieved from [Link]
-
Salih, K. S. M., & Baqi, Y. (2020). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. Retrieved from [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction... MDPI. Retrieved from [Link]
-
Sperger, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H. Retrieved from [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction... PubMed. Retrieved from [Link]
-
de Oliveira, C. S., et al. (2022). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Singh, P., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal. Retrieved from [Link]
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Mickevičienė, V., et al. (2019). Synthesis and Antimicrobial Evaluation of...Derivatives. Molecules. Retrieved from [Link]
-
Maji, M., & Deka, M. J. (2022). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Retrieved from [Link]
-
Bentham Science. (n.d.). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines.... Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. quora.com [quora.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 22. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Navigating Steric Hindrance in 5-Bromo-6-methylimidazo[1,2-a]pyridine Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 5-Bromo-6-methylimidazo[1,2-a]pyridine scaffold. This guide is designed to provide expert insights and practical, field-proven solutions to the common challenges encountered during the chemical modification of this valuable heterocyclic core. The unique substitution pattern of this molecule, specifically the juxtaposition of the 5-bromo and 6-methyl groups, introduces significant steric hindrance that can often impede or prevent desired chemical transformations. This resource offers in-depth troubleshooting advice and detailed protocols to help you overcome these synthetic hurdles and advance your research.
Understanding the Challenge: The Impact of Steric Hindrance
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] However, functionalization of this ring system is not always straightforward. In the case of 5-Bromo-6-methylimidazo[1,2-a]pyridine, the 6-methyl group exerts a significant steric effect on the adjacent 5-position. This steric congestion can hinder the approach of bulky reagents and catalysts, thereby slowing down or inhibiting reactions at the 5-bromo position. Overcoming this challenge requires a careful selection of catalysts, ligands, and reaction conditions tailored to accommodate the sterically demanding environment of the substrate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during cross-coupling and other functionalization reactions of 5-Bromo-6-methylimidazo[1,2-a]pyridine in a question-and-answer format.
Suzuki-Miyaura Coupling
Question 1: My Suzuki-Miyaura reaction with 5-Bromo-6-methylimidazo[1,2-a]pyridine is giving low to no yield of the desired coupled product. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in Suzuki-Miyaura couplings with this substrate are almost always due to the steric hindrance around the 5-bromo position, which impedes the crucial transmetalation and reductive elimination steps of the catalytic cycle. Here’s a systematic approach to troubleshoot this issue:
1. Catalyst and Ligand Selection is Critical:
-
The Problem: Standard palladium catalysts like Pd(PPh₃)₄ often fail in this context because the triphenylphosphine ligands are not bulky enough to promote the reductive elimination of the sterically congested biaryl product.
-
The Solution: Employ catalyst systems featuring bulky, electron-rich phosphine ligands. These ligands stabilize the monoligated palladium species, which is the active catalyst, and their steric bulk accelerates the rate-limiting reductive elimination step.[3]
-
Recommended Ligands:
-
Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are excellent choices. They possess the necessary bulk and electron-donating properties to facilitate the coupling of sterically hindered substrates.
-
Ferrocenyl phosphines: dppf (1,1'-Bis(diphenylphosphino)ferrocene) can also be effective.
-
-
2. Choice of Base and Solvent:
-
The Problem: The choice of base can significantly impact the reaction outcome. Strong bases are generally required, but their solubility and interaction with the catalyst are important considerations.
-
The Solution:
-
Bases: Use a strong, non-nucleophilic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) in these challenging couplings.
-
Solvents: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane and water is a common and effective choice. Toluene or DMF can also be used.
-
3. Reaction Temperature and Time:
-
The Problem: Insufficient thermal energy can prevent the reaction from overcoming the activation barrier imposed by steric hindrance.
-
The Solution: These reactions often require elevated temperatures. A starting point of 90-110 °C is recommended. Due to the sluggish nature of the reaction, extended reaction times (12-24 hours) may be necessary. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
Caption: Optimized workflow for Suzuki-Miyaura coupling.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective with appropriate ligands. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands to promote reductive elimination. |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases. |
| Solvent | 1,4-Dioxane/H₂O, Toluene | Aprotic polar solvents are generally effective. |
| Temperature | 90-110 °C | To overcome the activation energy barrier. |
| Reaction Time | 12-24 hours | Sterically hindered couplings are often slow. |
Buchwald-Hartwig Amination
Question 2: I am attempting a Buchwald-Hartwig amination on 5-Bromo-6-methylimidazo[1,2-a]pyridine, but I am observing significant amounts of starting material and hydrodehalogenation byproduct. How can I favor the desired C-N bond formation?
Answer:
This is a classic problem in challenging Buchwald-Hartwig aminations. The hydrodehalogenation side reaction often competes with the desired amination, especially with sterically hindered substrates. The key is to select a catalyst system that promotes the C-N reductive elimination over side reactions like β-hydride elimination.
1. Ligand Choice is Paramount:
-
The Problem: Less bulky or overly flexible ligands can lead to catalyst decomposition and favor side reactions.
-
The Solution: Utilize highly specialized, bulky, and electron-rich ligands designed for challenging aminations.
-
Recommended Ligands:
-
Josiphos-type ligands: These ferrocene-based ligands are highly effective for sterically demanding couplings.
-
Buchwald's Gen 3 and Gen 4 ligands: Ligands like BrettPhos and RuPhos are specifically designed to couple sterically hindered substrates and are excellent choices here.[4] Their specific steric profiles can dramatically influence which elementary step of the catalytic cycle is rate-limiting.[4]
-
-
2. Base Selection and Strength:
-
The Problem: The base plays a crucial role in deprotonating the amine and the palladium-amine complex. An inappropriate base can lead to poor reactivity or side reactions.
-
The Solution: A strong, non-coordinating base is essential.
-
Bases: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are the bases of choice for these reactions. LiHMDS can be particularly useful for less basic amines.
-
3. Solvent and Temperature Control:
-
The Problem: The reaction medium must be able to solubilize the catalyst and reagents while minimizing side reactions.
-
The Solution:
-
Solvents: Anhydrous toluene or 1,4-dioxane are standard solvents for Buchwald-Hartwig aminations.
-
Temperature: While elevated temperatures are often necessary, excessively high temperatures can lead to catalyst decomposition. A temperature range of 80-110 °C is a good starting point.
-
Troubleshooting Decision Tree for Buchwald-Hartwig Amination
Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.
Sonogashira Coupling
Question 3: My Sonogashira coupling of 5-Bromo-6-methylimidazo[1,2-a]pyridine with a terminal alkyne is failing, and I am observing significant homocoupling of the alkyne (Glaser coupling). What can I do to promote the cross-coupling reaction?
Answer:
The Sonogashira reaction is also sensitive to steric hindrance, and the competing Glaser homocoupling is a common issue. Promoting the desired cross-coupling requires careful control of the catalyst system and reaction conditions.
1. Copper Co-catalyst is Key:
-
The Problem: In copper-free Sonogashira conditions, the reaction can be very slow with sterically hindered substrates. The presence of oxygen can also promote Glaser coupling.
-
The Solution: The use of a copper(I) co-catalyst, typically copper(I) iodide (CuI), is highly recommended for this substrate. The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[5][6]
2. Ligand Selection for Palladium:
-
The Problem: As with other cross-coupling reactions, the choice of ligand on the palladium catalyst is crucial.
-
The Solution: While triphenylphosphine (PPh₃) is the most common ligand for Sonogashira reactions, more electron-rich and moderately bulky phosphine ligands can be beneficial for challenging substrates. Consider ligands like P(o-tol)₃ or P(t-Bu)₃.
3. Base and Solvent:
-
The Problem: An appropriate base is needed to deprotonate the terminal alkyne. The solvent must be able to solubilize all components of the reaction.
-
The Solution:
-
Bases: A liquid amine base such as triethylamine (TEA) or diisopropylamine (DIPA) is typically used, often serving as both the base and part of the solvent system.
-
Solvents: Anhydrous THF or DMF are good choices for the reaction solvent.
-
4. Rigorous Inert Atmosphere:
-
The Problem: Oxygen promotes the oxidative homocoupling of the alkyne (Glaser coupling).
-
The Solution: It is imperative to perform the reaction under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents before use.
Recommended Sonogashira Reaction Conditions
| Parameter | Recommendation |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with a suitable phosphine ligand |
| Copper Co-catalyst | CuI (1-5 mol%) |
| Ligand | PPh₃ or a more electron-rich phosphine |
| Base | TEA or DIPA |
| Solvent | Anhydrous THF or DMF |
| Atmosphere | Strictly inert (Argon or Nitrogen) |
References
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC. [Link]
-
Ru(II)-Catalyzed Synthesis of Fused Imidazo[1,2-a]pyridine-chromenones and Methylene-Tethered Bis-imidazo[1,2-a]pyridines and Regioselective O-Acetoxylation of Imidazo[1,2-a]pyridines. Organic Letters. [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC. [Link]
-
Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]
-
Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]
-
Palladium(ii) catalyzed site-selective C–H olefination of imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald−Hartwig Amination Reaction Due to. Semantic Scholar. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. ResearchGate. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
-
Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing. [Link]
-
Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed. [Link]
-
Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. Organic Chemistry Frontiers. [Link]
-
(PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][3][7] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
-
NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions. [Link]
-
Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. PubMed. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. [Link]
-
Development of sterically hindered siloxide-functionalized polyoxotungstates for the complexation of 5d-metals. Dalton Transactions. [Link]
Sources
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Solubility issues of 5-Bromo-6-methylimidazo[1,2-a]pyridine in DMSO and Methanol
Diagnostic Overview: Why is this compound difficult?
5-Bromo-6-methylimidazo[1,2-a]pyridine presents a classic "solubility paradox" often encountered in drug discovery. While it appears to be a standard small molecule (MW ~211 g/mol ), its physicochemical profile creates specific barriers to dissolution.[1][2]
Physicochemical Profile
| Property | Value (Approx.) | Impact on Solubility |
| LogP | ~2.9 - 3.1 | Moderate Lipophilicity: The compound "fears" water.[3][4] It prefers organic phases but sits on the edge where it might crash out upon dilution.[2][4] |
| Structure | Planar, Bicyclic | Pi-Pi Stacking: The flat aromatic core promotes tight crystal packing (high lattice energy), requiring significant energy to break apart molecules during dissolution.[1] |
| Substituents | 5-Br, 6-Me | Heavy Atom Effect: The 5-position bromine adds significant molecular weight and lipophilicity without adding hydrogen bond donors/acceptors, reducing solubility in polar protic solvents like Methanol compared to the parent scaffold.[3][4] |
The Solvation Barrier
The following diagram illustrates the thermodynamic barrier your solvent must overcome. If the Lattice Energy (holding the crystal together) exceeds the Solvation Energy (solvent interacting with the molecule), the compound remains a solid.[1]
Figure 1: The thermodynamic pathway from solid crystal to solvated molecule.[1][3][4] Note that for planar heterocycles, the initial energy barrier (breaking the stack) is the critical step.[1]
Module 1: The DMSO Paradox (Stock Solutions)
User Complaint: "I added DMSO to the solid, but it's cloudy or formed a gel."
The Root Cause: The "Wet DMSO" Hypothesis
DMSO is the universal solvent, but it is also hygroscopic .[2] It absorbs atmospheric water rapidly.[2][4]
-
The Trap: 5-Bromo-6-methylimidazo[1,2-a]pyridine has a "solubility cliff" at approximately 90% DMSO / 10% Water.[3][4]
-
The Mechanism: If your DMSO bottle has been opened frequently, it may contain 1-5% water.[2][3][4] This trace water disrupts the DMSO-compound interaction, causing the hydrophobic bromine/methyl groups to aggregate.[2][3]
Troubleshooting Protocol
-
Inspect the DMSO: If the DMSO is old or stored loosely capped, discard it.[2][4] Use Anhydrous DMSO (sealed under argon/nitrogen) for stock preparation.[1][2][4]
-
The "Vortex-Heat-Sonicate" Triad:
-
Step 1: Add DMSO to the vial.[2][4][5] Vortex vigorously for 30 seconds.[2][4]
-
Step 2: If cloudy, heat to 37°C - 45°C in a water bath for 5 minutes. (The compound is thermally stable up to >100°C).[1][2][4]
-
Step 3: Sonicate in an ultrasonic bath for 10-15 minutes. Note: Sonication breaks up the crystal lattice, allowing the solvent to penetrate.
-
Q: Can I store the stock at -20°C? A: Yes, but expect precipitation . Upon thawing, the compound will likely crash out.[1][2] You must re-heat and re-sonicate the stock every time you thaw it.[2][4] Do not use a cloudy stock.[2][3][4]
Module 2: Methanol & Alcohol Solubility
User Complaint: "Can I use Methanol for LCMS or synthesis workup?"
Technical Insight
Methanol (MeOH) is a polar protic solvent.[1][2][4] While imidazo[1,2-a]pyridines are generally soluble in MeOH, the 5-Bromo substituent significantly reduces this solubility compared to the non-halogenated parent.[1][3]
-
Solubility Estimate: ~5-10 mg/mL in MeOH (vs. >50 mg/mL in DMSO).[2][3][4]
-
Risk: In LCMS, if you inject a high-concentration DMSO stock into a Methanol mobile phase, you may see precipitation in the injector port.[1]
Recommended Workflow for Methanol
If you must use Methanol (e.g., for chromatography or crystallization):
-
Use a Co-solvent: Dissolve the compound in a small volume of DCM (Dichloromethane) or DMSO first, then dilute with Methanol.[1][2][4]
-
Acidification: Adding 0.1% Formic Acid or Acetic Acid to the Methanol can help protonate the pyridine nitrogen (N1), creating a salt species that is vastly more soluble in polar solvents.[1][2]
Module 3: The "Crash Out" (Aqueous Dilution)[1]
User Complaint: "My cells are dying, or I see crystals under the microscope after adding the compound to the media."
The Phenomenon: Dilution Shock
This is the most critical failure mode.[2][4] When you pipette 100% DMSO stock directly into aqueous buffer (PBS/Media), the DMSO diffuses into the water faster than the compound can equilibrate, leaving the compound "stranded" as a solid precipitate.[1]
The "Intermediate Dilution" Strategy
Never jump from 100% DMSO to 0.1% DMSO in one step for hydrophobic compounds.[2][4]
Figure 2: Correct serial dilution workflow to prevent "Dilution Shock."
Protocol: The "Save My Assay" Method
-
Prepare an Intermediate Plate: Dilute your DMSO stock 10-20x into a "carrier" solvent (e.g., pure Ethanol or a 50:50 DMSO:Water mix) before adding to the final bulk media.[2][3][4]
-
Rapid Mixing: When adding the compound to aqueous buffer, vortex immediately . Do not let the droplet sit on the surface.[2]
-
Limit Concentration: For 5-Bromo-6-methylimidazo[1,2-a]pyridine, the solubility limit in aqueous media (1% DMSO) is likely < 50 µM .[1][3][4] If you need higher concentrations, you must use a solubilizing agent like Cyclodextrin or Pluronic F-127 .[1][2][3][4]
FAQ: Rapid Fire Troubleshooting
Q: The compound turned yellow in solution. Is it degrading? A: Likely not. Imidazo[1,2-a]pyridines can form Charge-Transfer (CT) complexes or become protonated.[1][3][4] If the yellow color appears in acid, it is the protonated salt.[2] If it appears in DMSO over time, it may be slight oxidation (N-oxide formation), but this is slow.[1][2] Verify purity by LCMS.
Q: Can I use DMSO-d6 for NMR? A: Yes, but ensure the DMSO-d6 is dry (from a fresh ampoule). If the peaks are broad, it indicates aggregation.[1][2] Warm the NMR tube to 40°C inside the probe to sharpen the peaks.
Q: How do I remove the compound from glassware? A: It will stick to glass.[2][3][4] Do not use water.[2][3][4] Rinse with Acetone or Dichloromethane (DCM) , followed by Ethanol.[1][2][4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12428960, 6-Bromo-2-methylimidazo[1,2-a]pyridine (Isomer Analog).[3][4] Retrieved from [Link]
-
Ziath (2025). The Effects of Water on DMSO and Effective Hydration Measurement.[2][4] Retrieved from [Link]
-
Organic Chemistry Portal (2024). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
Sources
Minimizing debromination byproducts in 5-Bromo-6-methylimidazo[1,2-a]pyridine coupling
Topic: Minimizing Hydrodehalogenation (Debromination) Side Reactions
Diagnostic & Mechanistic Analysis
The Core Problem: Coupling at the C5 position of imidazo[1,2-a]pyridine is inherently challenging due to the proximity of the bridgehead nitrogen (N4). However, the presence of a 6-methyl group creates a severe "ortho-effect." This steric bulk hinders the approach of the boronic acid during the transmetallation step.
The Consequence:
When transmetallation is sterically slowed, the oxidative addition intermediate (
Mechanism of Failure: The "Stalled" Cycle
The following diagram illustrates the kinetic competition occurring in your flask. You must shift the reaction rate
Caption: Figure 1. Kinetic competition between the desired transmetallation (green) and the undesired debromination (red) caused by steric stalling at the C6 position.
Troubleshooting Guides & FAQs
Issue 1: "I am observing >30% debrominated byproduct (M-H) by LCMS."
Root Cause: The catalyst system is not active enough to overcome the steric barrier of the 6-methyl group. Standard catalysts like
-
Why? Ligands like XPhos or SPhos are dialkylbiaryl phosphines. They are electron-rich (facilitating oxidative addition) and extremely bulky. Counter-intuitively, their bulk promotes the formation of a monoligated
species, which is highly active and creates a "pocket" that accelerates reductive elimination while protecting the center from side reactions [1]. -
Recommendation: Use XPhos Pd G4 or SPhos Pd G2 .
Issue 2: "The reaction stalls after 2 hours, but starting material remains."
Root Cause: Catalyst death or Protodeboronation. Solution: Analyze the boronic acid stability.
-
Diagnostic: Check LCMS for the mass of the boronic acid minus
(Ar-H). If the coupling partner is electron-rich (e.g., a furan or thiophene boronic acid), it is likely hydrolyzing before it can couple. -
Fix:
-
Switch to a Boronic Ester (Pinacol ester) which is more stable than the acid.
-
Use Anhydrous Conditions . Switch from Dioxane/Water to anhydrous Toluene or DMF and use an organic base like
or finely ground (anhydrous).
-
Issue 3: "Where is the hydrogen coming from?"
Root Cause: Hydrogen sources in the media.[1] Solution: Solvent and Base Audit.[1][2][3][4][5][6]
-
Solvents: Primary and secondary alcohols (EtOH, iPrOH) are excellent hydride donors via
-hydride elimination from the alkoxide-Pd intermediate. Avoid alcohols. Use Dioxane, Toluene, or THF.[3] -
Bases: Strong alkoxide bases (NaOMe, NaOtBu) can also act as hydride sources. Use Carbonate (
) or Phosphate ( ) bases instead [2].
Optimized Experimental Protocol
This protocol is designed specifically for sterically hindered 5-substituted imidazo[1,2-a]pyridines. It prioritizes high catalyst activity to outcompete debromination.
Reagents & Stoichiometry
| Component | Equivalent (eq) | Recommended Reagent | Role |
| Substrate | 1.0 | 5-Bromo-6-methylimidazo[1,2-a]pyridine | Electrophile |
| Coupling Partner | 1.5 | Aryl/Heteroaryl Boronic Acid (or Pin Ester) | Nucleophile |
| Catalyst | 0.02 - 0.05 | XPhos Pd G2 (or G3/G4) | Catalyst |
| Base | 3.0 | Base | |
| Solvent | [0.2 M] | 1,4-Dioxane : Water (4:1 ratio) | Solvent System |
Step-by-Step Methodology
-
Preparation: Flame-dry a microwave vial or Schlenk tube and allow it to cool under Argon/Nitrogen.
-
Solids Addition: Add the 5-bromo-6-methylimidazo[1,2-a]pyridine (1.0 eq), Boronic acid (1.5 eq),
(3.0 eq), and XPhos Pd G2 (2-5 mol%) to the vial.-
Note: Using the G2/G3 precatalyst ensures a 1:1 Pd:Ligand ratio and prevents the induction period associated with mixing Pd(OAc)2 + Ligand manually.
-
-
Degassing (Critical): Cap the vial. Evacuate and backfill with Argon three times.
-
Solvent Addition: Add degassed 1,4-Dioxane and degassed Water (4:1 ratio) via syringe.
-
Concentration: Aim for 0.1M to 0.2M relative to the bromide. Too dilute favors hydrolysis; too concentrated can crash out the base.
-
-
Reaction: Heat to 80°C - 100°C .
-
Time: Monitor by LCMS at 1 hour. Hindered couplings with XPhos are often fast. Do not let it "cook" overnight unnecessarily, as this promotes dehalogenation of remaining SM.
-
-
Workup: Dilute with EtOAc, wash with water/brine, dry over
, and concentrate.
Advanced Optimization Matrix
If the standard protocol fails, use this decision matrix to select conditions based on the specific nature of your coupling partner.
| Coupling Partner Type | Recommended Change | Rationale |
| Electron-Poor Aryl | Use | Electron-poor partners transmetallate faster; standard catalysts may suffice and are cheaper. |
| Electron-Rich / Heteroaryl | XPhos or RuPhos | These partners are prone to protodeboronation. Fast coupling is required. RuPhos is exceptional for electron-rich substrates. |
| Unstable Boronic Acid | Anhydrous THF + | Fluoride activation allows coupling under neutral/anhydrous conditions, preventing hydrolysis [3]. |
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[3][6][7][8] Accounts of Chemical Research.
-
Navarro, O., et al. (2003). General Synthesis of Substituted Imidazoles via Palladium-Catalyzed Cross-Coupling. Journal of Organic Chemistry.
-
Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Catalyst Load for 5-Bromo-6-methylimidazo[1,2-a]pyridine Functionalization
Executive Summary
Functionalizing 5-bromo-6-methylimidazo[1,2-a]pyridine presents a unique "peri-interaction" challenge.[1] Unlike the unhindered 6-position or the nucleophilic 3-position, the 5-position is sterically crowded by the adjacent bridgehead nitrogen (N4) and the ortho-methyl group at C6 .[1]
Standard catalyst loads (1–3 mol%) often fail not due to lack of activity, but due to catalyst death prior to oxidative addition or reductive elimination failure .[1] This guide provides a logic-driven approach to optimizing catalyst load, specifically targeting the steric bottleneck created by the 6-methyl substituent.
Part 1: Catalyst & Ligand Selection Strategy
Q1: I am observing <20% conversion with Pd(PPh3)4. Is increasing the catalyst load the solution? A: Likely not. The lack of conversion is a ligand failure , not a load failure.
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The Mechanism: The 6-methyl group exerts significant steric pressure on the 5-bromo site. Triphenylphosphine (PPh3) is not bulky enough to facilitate the reductive elimination step in such crowded environments, nor is it electron-rich enough to accelerate oxidative addition into the hindered C-Br bond.[1]
-
The Solution: Switch to a Dialkylbiaryl Phosphine (Buchwald Ligand) system before increasing load.[1]
-
Recommendation: Use Pd2(dba)3 or Pd(OAc)2 with XPhos or SPhos .[1] These ligands form a monoligated Pd(0) species that is highly active for sterically hindered substrates.[1]
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Why: The bulk of XPhos prevents the formation of inactive Pd-dimers, while its electron-donating nature drives the oxidative addition across the hindered 5-Br/6-Me axis.[1]
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Q2: How does the 6-methyl group specifically affect my catalyst loading calculation? A: It introduces a non-linear requirement for "active" palladium. In unhindered systems, catalyst turnover number (TON) is high.[1] Here, the reductive elimination is the rate-determining step (RDS).[1] If the catalyst concentration is too high, palladium tends to aggregate into inactive "Pd-black" because the cycle stalls at the RDS.
-
Rule of Thumb: Lower concentrations of highly active catalysts (e.g., 0.5–1.0 mol% Pd-XPhos G4) often outperform high concentrations (5–10 mol%) of generic catalysts (Pd(dppf)Cl2), which suffer from aggregation.[1]
Part 2: Troubleshooting & Optimization Logic
Q3: I see "Protodebromination" (reduction to 6-methylimidazo[1,2-a]pyridine) instead of the product. What is happening? A: This is a symptom of slow transmetallation or beta-hydride elimination .
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Cause: The catalyst has oxidatively added to the Ar-Br bond, but the nucleophile (boronic acid/amine) cannot approach due to the 6-methyl steric wall.[1] The Pd-intermediate then grabs a hydride (from solvent or base) and eliminates.
-
Fix:
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Increase Catalyst Load slightly (to 2-3 mol%) but crucially increase the Nucleophile equivalents (1.5x to 2.0x).
-
Switch Solvent: Move from alcoholic solvents (Isopropanol/Ethanol) to Dioxane or Toluene to remove the hydride source.
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Base Selection: Use anhydrous bases like K3PO4 or Cs2CO3 instead of alkoxides.
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Q4: Can I perform C-H activation at C-3 simultaneously? A: Yes, but this is a competing pathway. The C-3 position is highly nucleophilic. If you use Pd(OAc)2 without a strong ligand, the palladium may coordinate to N1 and activate C-3 electrophilically.[1]
-
Control: To ensure reaction only at the 5-Br position, use non-acidic conditions and bulky phosphine ligands that favor the Pd(0)/Pd(II) cycle over the electrophilic Pd(II) pathway.[1]
Part 3: Visual Troubleshooting Logic
The following diagram illustrates the decision process for optimizing catalyst load based on observed reaction intermediates.
Figure 1: Decision tree for troubleshooting catalyst failure modes in sterically hindered imidazopyridine coupling.
Part 4: Validated Experimental Protocols
Protocol A: Catalyst Loading Screen (Suzuki-Miyaura)
Objective: Determine optimal load for 5-Br-6-Me-imidazo[1,2-a]pyridine coupling.[1]
| Parameter | Condition A (Screening) | Condition B (Optimized for Sterics) |
| Catalyst | Pd(dppf)Cl2 (5 mol%) | Pd-XPhos G4 (1–2 mol%) |
| Solvent | DMF/H2O (3:[1]1) | 1,4-Dioxane/H2O (4:1) |
| Base | Na2CO3 (2.0 eq) | K3PO4 (3.0 eq) |
| Temp | 80°C | 100°C |
| Time | 12 h | 2–4 h |
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon, charge a reaction vial with 5-bromo-6-methylimidazo[1,2-a]pyridine (1.0 eq), Boronic Acid (1.5 eq), and K3PO4 (3.0 eq).
-
Catalyst Addition: Add Pd-XPhos G4 precatalyst.
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Screening Range: Run parallel reactions at 0.5 mol%, 1.0 mol%, and 2.5 mol% .
-
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration should be 0.1 M (high concentration helps oxidative addition but risks aggregation; 0.1 M is the sweet spot).[1]
-
Reaction: Seal and heat to 100°C.
-
Workup: Filter through Celite. Analyze conversion via HPLC/UPLC.
Protocol B: Metal Removal (Critical for Pharma)
High catalyst loads (5 mol%) in hindered systems often leave residual Pd.[1]
-
Scavenger: Add SiliaMetS® Thiol or QuadraPure™ TU (50 wt% relative to substrate) during the final organic workup.
-
Stir: 4 hours at 50°C.
-
Filter: Remove scavenger via filtration. This typically reduces Pd from >1000 ppm to <50 ppm.[1]
References
-
General Reactivity of Imidazo[1,2-a]pyridines
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Suzuki Coupling Optimization
-
Buchwald-Hartwig Amination Conditions
-
C-H Activation vs.
-
Steric Hindrance in Coupling
-
Martin, R. and Buchwald, S.L.[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research, 2008.
-
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 2. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Palladium(ii) catalyzed site-selective C–H olefination of imidazo[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. [논문]Recent Developments in Transition‐Metal‐Catalyzed Regioselective Functionalization of Imidazo[1, 2‐a]pyridine [scienceon.kisti.re.kr]
Regioselectivity challenges in C3 vs C5 functionalization of imidazo[1,2-a]pyridines
[1]
Welcome to the Advanced Synthesis Support Module. Topic: Regioselectivity Control (C3 vs. C5) in Imidazo[1,2-a]pyridines. Status: Operational. Lead Scientist: Dr. Alaric Thorne, Senior Application Scientist.
Executive Summary: The Electronic Landscape
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry (e.g., Zolpidem, Alpidem). However, functionalizing it requires navigating a steep electronic gradient.
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The C3 Trap (Nucleophilic): The bridgehead nitrogen (N4) donates electron density into the imidazole ring, making C3 exceptionally nucleophilic. It reacts rapidly with electrophiles (EAS), often acting as a "sponge" that consumes reagents intended for other positions.
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The C5 Fortress (Steric/Electronic): C5 is located on the pyridine ring, adjacent to the bridgehead nitrogen. It is electronically deactivated relative to C3 and sterically crowded. Functionalizing C5 usually requires radical pathways , directing groups , or blocking strategies .
This guide provides the troubleshooting logic to switch between these two modes.
Interactive Reactivity Map
The following diagram illustrates the decision logic required to target C3 vs. C5.
Figure 1: Decision tree for selecting synthetic pathways based on target regiochemistry. Note that C3 is the kinetic default for electrophiles.
Module A: Troubleshooting C3 Functionalization
The Issue: "I'm trying to mono-functionalize C3, but I'm getting di-substitution or no reaction."
The C3 position is the "soft" nucleophile. Most failures here are due to over-reactivity or catalyst deactivation .
Diagnostic Table: C3 Issues
| Symptom | Probable Cause | Corrective Action |
| Polysubstitution (C3 & C5) | Reagent excess or highly reactive electrophile. | Reduce electrophile equivalents to 0.95 eq. Lower temperature. |
| No Reaction (Pd-Catalysis) | Catalyst poisoning by N1 or N4 lone pairs. | Use a stronger base (e.g., Cs₂CO₃) or add a Lewis Acid (Ag salts) to sequester the nitrogen lone pair. |
| C2 Regioisomer formation | C3 is sterically blocked or specific directing group used. | Check if C3 has a substituent.[1] If C3 is free, C2 functionalization is rare unless directed by N1-coordination (e.g., Cu-catalysis). |
Validated Protocol: C3-Arylation (Pd-Catalyzed)
Context: Standard Suzuki-Miyaura type coupling at C-H.
-
Reagents: Imidazo[1,2-a]pyridine (1.0 eq), Aryl bromide (1.2 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃ (2.0 eq).
-
Solvent: Dioxane/Water (4:1).
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Condition: 100°C, 12h, Sealed tube.
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Critical Step: Degas the solvent thoroughly. Oxygen can promote homocoupling of the aryl bromide or oxidation of the sensitive imidazopyridine ring.
Module B: Troubleshooting C5 Functionalization
The Issue: "I want C5, but the reaction keeps hitting C3."
This is the most common support ticket. Because C3 is electronically favored, you must invert the selectivity using Radical Chemistry or Steric Blocking.
The Science of C5 Selectivity
C5 is electron-deficient compared to C3. Therefore, Electrophilic Aromatic Substitution (EAS) will almost NEVER work for C5 unless C3 is blocked.
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Solution 1: Radical Attack. Nucleophilic alkyl radicals (generated via photoredox) can attack electron-deficient positions. However, C3 is also a radical trap.
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Solution 2: The "Block-and-Release" Strategy. Halogenate C3 (temporary shield) -> Functionalize C5 -> Remove Halogen.
Diagnostic Table: C5 Issues
| Symptom | Probable Cause | Corrective Action |
| 100% C3 Product | Mechanism was electrophilic (EAS) or C3 was not blocked. | Switch to Radical mechanism (Photoredox) or install a Br/Cl at C3 first. |
| Low Yield at C5 | Steric hindrance from N4 bridgehead. | Use smaller radical precursors. Bulky tertiary radicals fail at C5 due to peri-interaction with N4. |
| Dehalogenation | C3-Halogen fell off during C5 reaction. | Avoid Pd-catalysis if using C3-Br as a block (Pd will insert). Use C3-Cl or C3-CN for better stability. |
Validated Protocol: Visible Light C5-Alkylation
Context: Based on Jin's Group methodology using Eosin Y (Ref 2).
-
Substrate: Imidazo[1,2-a]pyridine (1.0 eq).
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Reagent: N-hydroxyphthalimide (NHPI) ester (Alkyl radical precursor) (1.5 eq).
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Catalyst: Eosin Y (2 mol%).
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Additives: Hantzsch Ester (HE) (1.5 eq) as the reductant.
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Conditions: DMSO, Blue LEDs (460 nm), RT, 12-24h.
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Mechanism:
-
Excited Eosin Y oxidizes the HE.
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Single Electron Transfer (SET) generates the alkyl radical from NHPI ester.
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Crucial: If C3 is unsubstituted, you may get a mixture. Best practice: Use this protocol on 3-substituted or 3-blocked substrates for exclusive C5 selectivity.
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FAQ: Expert Insights
Q: Can I use a Directing Group (DG) to hit C5? A: It is difficult. A DG at C2 usually directs to C3. A DG at C3 usually directs to C2 or C4. To hit C5, you often need "remote" functionalization strategies or rely on the innate radical reactivity of the pyridine ring over the imidazole ring, which is substrate-dependent.
Q: Why does my Pd-catalyst die when I try C5 functionalization? A: The N1 and N4 nitrogens are excellent ligands. If your reaction lacks a strong base or specific ligands (like phosphines) to out-compete the substrate, the Pd will coordinate to the imidazopyridine nitrogen and precipitate as a black solid (Pd-black). Tip: Use Pivalic acid (30 mol%) as a co-catalyst; it assists in the CMD (Concerted Metalation-Deprotonation) step and prevents catalyst poisoning.
Q: Is there a way to switch selectivity just by changing the ligand? A: Yes, but it's rare. Recent work (Ref 1) has shown that in Pd-catalyzed olefination, the choice of ligand and the electronic nature of the alkene can dictate Regiodivergence (Linear vs. Branched, and sometimes C3 vs. C5/C2). However, for robust scale-up, blocking C3 is the most reliable method for C5 targeting.
References
-
Palladium-Catalyzed Regiodivergent C-H Olefination of Imidazo[1,2-a]pyridine Carboxamide and Unactivated Alkenes. Chemistry - A European Journal, 2023.
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 2025. (Discusses Jin's C5-alkylation strategy).
-
Synthesis and site selective C–H functionalization of imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry, 2021.
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction. Molecules, 2024.
Technical Support Center: Recrystallization of 5-Bromo-6-methylimidazo[1,2-a]pyridine
Case ID: PUR-5B6M-IP Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Diagnostic & Decision Matrix
Before selecting a solvent system, you must diagnose the state of your crude material.[1] The physical behavior of 5-Bromo-6-methylimidazo[1,2-a]pyridine (CAS: 1346157-13-8) is heavily influenced by the presence of regioisomers and oligomeric byproducts common in the condensation of 6-amino-2-bromo-3-picoline with chloroacetaldehyde.
Solvent Selection Flowchart
Figure 1: Decision matrix for solvent selection based on crude material physical state and impurity profile.[1]
Validated Solvent Systems
The imidazo[1,2-a]pyridine core is a weak base with moderate polarity.[1] The 5-bromo and 6-methyl substituents add lipophilicity, making the molecule soluble in chlorinated solvents but sparingly soluble in cold aliphatics.[1]
Primary Recrystallization Systems[1]
| System | Composition (v/v) | Suitability | Technical Notes |
| Ethyl Acetate / n-Heptane | 1:2 to 1:4 | Standard (Recommended) | Best Balance. Dissolves the product at reflux (~77°C).[1] Heptane acts as the anti-solvent to force crystallization upon cooling.[1] Superior to Hexane due to higher boiling point options.[1] |
| Ethanol / Water | 4:1 | Salt Removal | Use if the crude contains inorganic salts (NaBr, NaHCO₃) from the cyclization step.[1] Warning: Risk of "oiling out" if the water ratio is too high or cooling is too rapid.[1] |
| Toluene | Pure | Polymorph Control | Excellent for removing polar, colored oligomers (tar) which are often insoluble in hot toluene.[1] Requires higher temperatures (110°C), ensuring full dissolution of the target.[1] |
| Acetonitrile | Pure | Polar Impurities | Good for enriching regioisomers.[1] The target compound usually crystallizes well from MeCN upon cooling to 0°C. |
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a gum) instead of crystallizing. Why?
Diagnosis: This typically happens when the melting point of the solvated product is lower than the boiling point of the solvent mixture, or if the anti-solvent (e.g., water, heptane) is added too quickly.[1] Corrective Action:
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Re-heat the mixture until the oil dissolves.
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Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall at the liquid-air interface.[1]
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Slow Cool: Turn off the heat source and let the flask cool in the oil bath (high thermal mass prevents rapid temp drop).
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Solvent Adjustment: If using EtOH/Water, add more Ethanol. If using EtOAc/Heptane, add more EtOAc.[1]
Q2: The crystals are retaining a yellow/brown color.
Diagnosis: Imidazo[1,2-a]pyridine syntheses often generate polymerized byproducts (colored tars) that trap within the crystal lattice.[1] Corrective Action:
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Charcoal Treatment: Dissolve crude in hot Ethanol or Ethyl Acetate.[1] Add Activated Charcoal (5-10 wt%) . Reflux for 15 minutes. Filter hot through a Celite pad.[1] Then proceed with crystallization.[1][2]
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Solvent Switch: Switch to Toluene .[1] The dark polymeric impurities are often insoluble in toluene, allowing you to decant the clear hot solution from the black tar before cooling.[1]
Q3: How do I remove the unreacted 2-aminopyridine starting material?
Diagnosis: 2-aminopyridines are more polar and basic than the cyclized product.[1] Corrective Action:
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Acid Wash (Pre-crystallization): Dissolve crude in Ethyl Acetate.[1] Wash with dilute aqueous HCl (pH ~4-5).[1] The starting amine (more basic) will protonate and move to the aqueous layer, while the 5-bromo-6-methylimidazo[1,2-a]pyridine (less basic due to the 5-bromo electron withdrawal) remains in the organic layer.
Standard Operating Procedure (SOP)
Method: Thermal Gradient Recrystallization (EtOAc/Heptane) [1]
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Preparation: Place 10g of crude 5-Bromo-6-methylimidazo[1,2-a]pyridine in a 250mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
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Dissolution: Add Ethyl Acetate (30 mL) . Heat to mild reflux (approx. 80°C oil bath).
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Checkpoint: If solids remain, add EtOAc in 5 mL increments until fully dissolved.[1]
-
-
Anti-Solvent Addition: While maintaining reflux, dropwise add n-Heptane until a persistent turbidity (cloudiness) is observed.[1]
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Clarification: Add just enough EtOAc (approx 2-5 mL) to clear the solution again.[1]
-
Crystallization: Remove from heat. Allow to cool to Room Temperature (RT) over 2 hours with slow stirring.
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Finishing: Cool in an ice bath (0-5°C) for 30 minutes to maximize yield.
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Filtration: Filter the white/off-white needles under vacuum.[1] Wash the cake with cold 1:4 EtOAc/Heptane.
References
-
Synthesis and General Purification of Imidazo[1,2-a]pyridines
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Solubility and Physical Properties (Analog Data)
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Patent Methodology for Bromo-Imidazo-Pyridine Purification
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Source: Google Patents (CN103788092A).[1] "Method for synthesizing 6-bromoimidazo [1,2-a] pyridine." (Describes EtOAc/Hexane systems).
- URL
-
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Green Chemistry Approaches (Ethanol/Water)
Sources
Handling moisture sensitivity in 5-Bromo-6-methylimidazo[1,2-a]pyridine reactions
Welcome to the technical support center for 5-Bromo-6-methylimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the moisture sensitivity of reactions involving this versatile heterocyclic compound. Our guidance is grounded in established chemical principles and field-proven laboratory practices to ensure the success of your experiments.
Introduction: The Duality of Imidazo[1,2-a]pyridines and Moisture
The imidazo[1,2-a]pyridine scaffold is a robust and highly valuable core in medicinal chemistry, featured in numerous therapeutic agents.[1][2] While the heterocyclic system itself is generally stable to aqueous conditions—indeed, many synthetic routes for imidazo[1,2-a]pyridines employ water as a solvent—the primary challenge of moisture sensitivity arises during its subsequent functionalization.[3][4][5]
5-Bromo-6-methylimidazo[1,2-a]pyridine is a key intermediate, primed for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These transformations are notoriously sensitive to the presence of water, which can deactivate catalysts, hydrolyze reagents, and lead to a cascade of unwanted side reactions.[6][7] This guide is dedicated to navigating these specific challenges.
Troubleshooting Guide: Common Issues in Reactions with 5-Bromo-6-methylimidazo[1,2-a]pyridine
This section addresses specific problems you may encounter during your experiments, providing insights into the underlying causes and actionable solutions.
Problem 1: Low or No Product Yield in a Suzuki Coupling Reaction
You are attempting a Suzuki coupling with 5-Bromo-6-methylimidazo[1,2-a]pyridine and an arylboronic acid, but you observe minimal conversion to the desired biaryl product.
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Potential Cause 1: Catalyst Deactivation. The active Pd(0) species in the catalytic cycle is highly susceptible to oxidation by dissolved oxygen in the reaction mixture. Moisture can also contribute to the formation of palladium black (insoluble Pd(0) aggregates), which removes the catalyst from the reaction cycle.
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Troubleshooting Steps:
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Rigorous Degassing of Solvents: Ensure all solvents are thoroughly degassed prior to use. Common methods include the freeze-pump-thaw technique (repeated cycles of freezing the solvent with liquid nitrogen, applying a vacuum, and thawing) or sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
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Inert Atmosphere Maintenance: The reaction must be conducted under a positive pressure of a dry, inert gas. This can be achieved using a Schlenk line or a glovebox. For simpler setups, an inert gas-filled balloon can be used, but ensure the system is properly flushed to remove all air.
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Use Fresh, High-Purity Reagents: Palladium catalysts and phosphine ligands can degrade upon prolonged exposure to air. Use freshly opened reagents or those that have been stored correctly under an inert atmosphere.
-
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Potential Cause 2: Protodeborylation of the Boronic Acid. Boronic acids can be unstable in the presence of water and base, leading to the cleavage of the C-B bond and formation of the corresponding arene. This side reaction consumes your coupling partner and reduces the yield of the desired product.
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Troubleshooting Steps:
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Anhydrous Conditions: While some Suzuki protocols use aqueous bases, if protodeborylation is suspected, switching to anhydrous conditions is recommended. Use a dry, aprotic solvent and a non-aqueous base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).
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Use of Boronic Esters: Pinacol esters of boronic acids are generally more stable towards hydrolysis than their corresponding acids. Consider using the pinacol ester of your desired coupling partner.
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Control of Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid or ester to compensate for any minor degradation.
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Problem 2: Formation of a Dehalogenated Byproduct
Instead of the coupled product, you are isolating 6-methylimidazo[1,2-a]pyridine.
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Potential Cause: Reductive Dehalogenation. The aryl bromide can be reduced to the corresponding arene in the presence of a hydride source. This can occur after the oxidative addition of the aryl bromide to the Pd(0) catalyst.
-
Troubleshooting Steps:
-
Choice of Base and Solvent: Amine bases and alcohol solvents can sometimes act as hydride donors. If dehalogenation is a significant issue, consider switching to a carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate base in an aprotic solvent like dioxane, THF, or toluene.
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Minimize Water Content: While not a direct hydride source, water can participate in side reactions that may lead to dehalogenation. Ensuring anhydrous conditions can help mitigate this.
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Problem 3: Inconsistent Reaction Results
You have successfully performed the reaction once, but subsequent attempts are giving variable and lower yields.
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Potential Cause: Adventitious Moisture. The most common reason for irreproducible results in moisture-sensitive reactions is the unintentional introduction of water.
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Troubleshooting Steps:
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Drying of Glassware: All glassware must be rigorously dried before use. Oven-drying overnight at >120 °C is standard. For immediate use, flame-drying under vacuum or a stream of inert gas is effective. Allow the glassware to cool to room temperature under an inert atmosphere to prevent moisture from condensing on the hot surfaces.
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Drying of Reagents and Solvents: Do not assume commercially available "anhydrous" solvents are perfectly dry, especially after the bottle has been opened. It is best practice to dry and distill solvents immediately before use. Solid reagents can be dried in a vacuum oven.
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Proper Syringe and Cannula Techniques: When transferring reagents via syringe or cannula, ensure they are dry and flushed with inert gas. Use a positive pressure of inert gas to push liquids rather than pulling back on the syringe plunger, which can create a vacuum and pull in air.
-
Frequently Asked Questions (FAQs)
Q1: Is 5-Bromo-6-methylimidazo[1,2-a]pyridine itself unstable in water?
The imidazo[1,2-a]pyridine core is generally stable in aqueous media. A patent for the synthesis of the related 6-bromoimidazo[1,2-a]pyridine even describes an aqueous workup, which involves extraction from water and washing. The primary concern with moisture arises from the sensitivity of the reagents and catalysts used in subsequent reactions, not from the inherent instability of the starting material itself.
Q2: What is the best way to dry my solvents for a moisture-sensitive reaction?
The choice of drying agent depends on the solvent. The following table provides a summary of common drying agents for solvents frequently used in cross-coupling reactions.
| Solvent | Recommended Drying Agent(s) | Procedure |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Reflux under inert atmosphere until a persistent deep blue or purple color is obtained, then distill. |
| Dioxane | Sodium/Benzophenone | Similar to THF. |
| Toluene | Sodium or Calcium Hydride (CaH₂) | Reflux under inert atmosphere, then distill. |
| N,N-Dimethylformamide (DMF) | Molecular Sieves (4Å) or Barium Oxide (BaO) | Stir over the drying agent overnight, then distill under reduced pressure. Avoid strong bases like CaH₂ as they can cause decomposition. |
Q3: How do I properly set up a reaction under an inert atmosphere without a glovebox?
A Schlenk line is the standard apparatus for this. The basic workflow is as follows:
-
Assemble and Dry Glassware: Assemble your reaction flask (e.g., a round-bottom flask with a condenser) and flame-dry it under vacuum.
-
Purge with Inert Gas: After cooling, backfill the flask with a dry inert gas (argon or nitrogen). This is typically done by cycling between vacuum and inert gas at least three times.
-
Add Reagents: Add solid reagents to the flask under a positive flow of inert gas.
-
Add Solvents and Liquid Reagents: Add degassed solvents and liquid reagents via a dry syringe or cannula through a rubber septum.
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Maintain Positive Pressure: Ensure a continuous positive pressure of inert gas throughout the reaction, often visualized by bubbling the outflow through an oil bubbler.
The following diagram illustrates a typical inert atmosphere setup.
Caption: Diagram of an inert atmosphere reaction setup using a Schlenk line.
Q4: My reaction mixture turns black. Is this a problem?
For palladium-catalyzed reactions, a color change from yellow or orange to a dark brown or black solution is often observed. However, the formation of a significant amount of a black precipitate, known as "palladium black," indicates that the soluble palladium catalyst has aggregated and precipitated out of solution. This is a sign of catalyst deactivation and will likely cause the reaction to stall. This can be caused by insufficient ligand, high temperatures, or the presence of oxygen.
Q5: What is the logical workflow for troubleshooting a failed reaction?
When faced with a failed or low-yielding reaction, a systematic approach is crucial. The following flowchart outlines a decision-making process for troubleshooting.
Caption: A troubleshooting flowchart for low-yield cross-coupling reactions.
Experimental Protocols
Protocol 1: Drying of Tetrahydrofuran (THF) using Sodium/Benzophenone Still
WARNING: This procedure involves reactive sodium metal and flammable solvents. It should only be performed by trained personnel in a certified chemical fume hood.
-
Pre-drying: Add approximately 100 mL of THF to a 1 L round-bottom flask. To this, add about 10 g of sodium wire (cut into small pieces) and a few crystals of benzophenone.
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Reflux: Attach a condenser and heat the mixture to reflux under a nitrogen or argon atmosphere.
-
Observation: The solution will initially be colorless or yellow. As the THF becomes anhydrous, the benzophenone will react with the sodium to form a ketyl radical, which is a deep blue or purple color. The persistence of this color indicates that the solvent is dry.
-
Distillation: Once the deep blue/purple color is stable, distill the required amount of THF directly into the reaction flask under an inert atmosphere.
-
Shutdown: Never allow the still to run dry. After cooling, carefully quench the remaining sodium by the slow, dropwise addition of isopropanol, followed by methanol, and then water.
Protocol 2: Setting up a Suzuki Coupling Reaction under Anhydrous Conditions
-
Glassware Preparation: Oven-dry a 50 mL two-neck round-bottom flask and a magnetic stir bar overnight at 125 °C. Assemble the flask with a condenser and a rubber septum while hot, and allow it to cool under a stream of argon.
-
Reagent Addition: Once at room temperature, add 5-Bromo-6-methylimidazo[1,2-a]pyridine (1.0 mmol), the arylboronic acid pinacol ester (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol, finely ground and dried), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the ligand (if required) to the flask under a positive flow of argon.
-
Solvent Addition: Add 10 mL of freshly distilled and degassed anhydrous toluene via a dry syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring under a positive pressure of argon.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
References
-
Rangel, D. C., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc., 18, 10. Available at: [Link]
-
Chouhan, N. K., et al. (2022). The Medicinal Chemistry in the Era of Machines and Automation: Recent Advances in Continuous Flow Technology. ResearchGate. Available at: [Link]
-
Borah, U., et al. (2014). An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. Green Chem., 16, 1812-1819. Available at: [Link]
-
Jiang, Z., & Yu, J. (2023). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 28(15), 5789. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Reddy, T. R., et al. (2017). Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 2(6), 2827–2836. Available at: [Link]
-
Bhutia, S., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5366–5376. Available at: [Link]
-
Rangel, D. C., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molbank, 2022(4), M1494. Available at: [Link]
-
James, M. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1855–1867. Available at: [Link]
-
Shaughnessy, K. H. (2005). Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. Current Organic Chemistry, 9(2), 181-202. Available at: [Link]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 11(2), 2348-2383. Available at: [Link]
- CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014). Google Patents.
-
Kushwaha, N., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(8), 1845-1847. Available at: [Link]
-
Cera, G., & Monopoli, A. (Eds.). (2019). Palladium-Catalyzed Reactions. MDPI. Available at: [Link]
-
Well-Defined, Air- and Moisture-Stable Palladium–Imidazo[1,5- a]pyridin-3-ylidene Complexes: A Versatile Catalyst Platform for Cross-Coupling Reactions by L-Shaped NHC Ligands. (2018). ResearchGate. Available at: [Link]
-
Vdovina, T., & Pereshivko, O. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34477–34493. Available at: [Link]
-
Sharma, V., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. Available at: [Link]
-
Li, Y., et al. (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. Molecules, 29(15), 3491. Available at: [Link]
- BenchChem. (2025). A Technical Guide to the Synthesis of Novel Imidazo[1,2-a]pyridine Scaffolds.
Sources
- 1. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. mdpi.com [mdpi.com]
- 7. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
Troubleshooting low conversion rates for 5-Bromo-6-methylimidazo[1,2-a]pyridine
Technical Support Center: Troubleshooting Guide Subject: Optimization of Conversion Rates for 5-Bromo-6-methylimidazo[1,2-a]pyridine Document ID: TS-IMP-5BR-001 Last Updated: February 15, 2026
Executive Summary & Scaffold Analysis
The Challenge: Synthesizing 5-bromo-6-methylimidazo[1,2-a]pyridine is chemically distinct from standard imidazo[1,2-a]pyridine synthesis due to the specific substitution pattern. The target molecule requires the starting material 6-bromo-5-methylpyridin-2-amine .
The "Peri-Steric" Barrier: The critical failure point is the 6-bromo substituent on the starting pyridine. In the imidazo[1,2-a]pyridine numbering system, this becomes position 5. This position is chemically "expensive" to access because the bulky bromine atom at the ortho position (relative to the ring nitrogen) creates:
-
Steric Hindrance: It physically blocks the trajectory of the alkylating agent (chloroacetaldehyde or equivalent) toward the ring nitrogen (
). -
Electronic Deactivation: The inductive electron-withdrawing effect (-I) of the bromine reduces the nucleophilicity of the ring nitrogen, slowing the initial
displacement.
This guide provides a diagnostic workflow to distinguish between kinetic inhibition (sterics) and reagent failure.
Diagnostic Workflow
Before adjusting parameters, identify the specific failure mode using this logic tree.
Figure 1: Diagnostic logic for identifying the root cause of low conversion based on crude analysis.
Technical Troubleshooting (Q&A Format)
Issue 1: "I have high recovery of starting material. The reaction isn't initiating."
Root Cause: The 6-bromo substituent shields the ring nitrogen (
The Fix: Thermodynamic Forcing You must switch from protic solvents (EtOH) to polar aprotic solvents that allow higher temperatures and enhance nucleophilicity.
| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Recommended) |
| Solvent | Ethanol or Methanol | DMF or NMP (N-Methyl-2-pyrrolidone) |
| Temperature | 70–80°C (Reflux) | 100–120°C |
| Base | NaHCO₃ (Weak) | K₂CO₃ (1.5 - 2.0 equiv) |
| Catalyst | None | NaI (10 mol%) or KI (Finkelstein exchange) |
-
Why NaI/KI? If you are using Chloroacetaldehyde, the chloride is a poor leaving group. Adding catalytic Iodide converts the alkyl chloride to a more reactive alkyl iodide in situ via the Finkelstein reaction, accelerating the initial
-alkylation step despite the steric hindrance [1].
Issue 2: "The reaction turns into a black tar/polymer."
Root Cause: Chloroacetaldehyde (typically sold as ~50% aqueous solution) is highly unstable. It polymerizes under basic conditions or upon aging, leading to "gunk" that traps your starting material.
The Fix: Reagent Control
-
Depolymerization: If using the aqueous solution, verify its integrity. If it is cloudy or viscous, it has polymerized.
-
The "Masked" Alternative: Switch to Bromoacetaldehyde diethyl acetal . This reagent is stable and releases the reactive aldehyde in situ only when treated with acid.
-
Protocol Adjustment: Reflux the acetal with HBr (48% aq) and the aminopyridine in Ethanol. The acid cleaves the acetal and catalyzes the cyclization simultaneously [2].
-
Issue 3: "I see an intermediate mass (M+26 or M+44), but no cyclized product."
Root Cause: The reaction has stalled at the intermediate stage (N-alkylated pyridinium salt or the un-dehydrated hemiaminal). This often happens because the byproduct acid (HBr/HCl) protonates the exocyclic amine, rendering it non-nucleophilic for the second ring-closure step.
The Fix: Buffered Cyclization While acid is needed to dehydrate the alcohol intermediate, too much acid kills the nucleophile.
-
Add a Buffer: Use Sodium Bicarbonate (
) in the reaction mixture (Solid, 2.0 equiv). This neutralizes the bulk acid generated (HBr) but maintains enough acidity for the dehydration step [3]. -
Lewis Acid Catalysis: Recent literature suggests using Lewis acids like
or can promote the cyclization of sterically hindered aminopyridines without the harsh protonation effects of Brønsted acids [4].
Mechanistic Visualization
Understanding the specific steric clash is vital for optimization.
Figure 2: Reaction pathway highlighting the energy barrier caused by the 6-bromo substituent.
Recommended "Gold Standard" Protocol
If the standard ethanol reflux fails, adopt this procedure for the 5-bromo-6-methyl variant.
Materials:
-
6-bromo-5-methylpyridin-2-amine (1.0 equiv)[1]
-
Chloroacetaldehyde (50% aq. solution) (1.5 equiv) OR Bromoacetaldehyde diethyl acetal
-
Solvent: DMF (Dimethylformamide)
-
Additive: NaHCO₃ (2.0 equiv)
Step-by-Step:
-
Dissolution: Dissolve the aminopyridine in DMF (concentration ~0.5 M).
-
Buffering: Add solid NaHCO₃.
-
Addition: Add Chloroacetaldehyde dropwise at room temperature.
-
Heating: Heat the mixture to 100°C for 4–6 hours.
-
Note: The higher temperature is required to overcome the steric barrier of the 6-Br group.
-
-
Workup: Cool to RT. Pour into crushed ice/water. The product should precipitate.[2][3] If it does not, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, and dry.
References
-
Finkelstein-Promoted Synthesis: L. S. Devi, et al. "Iodine-catalyzed synthesis of imidazo[1,2-a]pyridines." Synlett, 2012.
-
Acetal Usage: H. Bienaymé, et al. "A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles." Angewandte Chemie International Edition, 1998.
-
Buffering Effects: T. S. Rao, et al. "Synthesis of imidazo[1,2-a]pyridine derivatives: A review." RSC Advances, 2019.[2]
-
Lewis Acid Catalysis: M. A. Pasha, et al. "ZnBr2-catalyzed synthesis of imidazo[1,2-a]pyridines." Tetrahedron Letters, 2009.
Sources
Validation & Comparative
A Researcher's Guide to the ¹H NMR Spectral Analysis of 5-Bromo-6-methylimidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its structural characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful tool for elucidating the precise arrangement of atoms. This guide provides an in-depth analysis of the ¹H NMR spectrum of a specific, substituted derivative, 5-Bromo-6-methylimidazo[1,2-a]pyridine, designed for researchers and drug development professionals. We will dissect the spectrum by starting with the parent molecule, predicting the effects of substitution, and comparing it to related structures to provide a comprehensive and practical framework for analysis.
The Foundation: ¹H NMR Spectrum of Imidazo[1,2-a]pyridine
Understanding the spectrum of the parent imidazo[1,2-a]pyridine is the logical first step. This bicyclic heteroaromatic system has a unique electronic landscape that dictates the chemical shifts and coupling patterns of its six protons.[2] The delocalized 10 π-electron system results in distinct signals for each proton.[2]
The proton assignments for the parent compound in a common NMR solvent like deuterochloroform (CDCl₃) are well-established. The protons on the imidazole ring (H-2 and H-3) typically appear as singlets, while the protons on the pyridine ring (H-5, H-6, H-7, H-8) exhibit characteristic splitting patterns due to spin-spin coupling.
| Proton | Typical Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Coupling Constants (J, Hz) |
| H-5 | ~8.10 | Doublet (d) | J₅,₆ ≈ 6.8 Hz |
| H-8 | ~7.60 | Doublet (d) | J₇,₈ ≈ 9.1 Hz |
| H-3 | ~7.55 | Singlet (s) | - |
| H-2 | ~7.50 | Singlet (s) | - |
| H-7 | ~7.10 | Triplet of doublets (td) | J₆,₇ ≈ 6.7 Hz, J₇,₈ ≈ 9.1 Hz |
| H-6 | ~6.70 | Triplet of doublets (td) | J₅,₆ ≈ 6.8 Hz, J₆,₇ ≈ 6.7 Hz |
Note: Actual values can vary slightly based on solvent and concentration.
Predictive Analysis: The Spectrum of 5-Bromo-6-methylimidazo[1,2-a]pyridine
With the foundational data from the parent scaffold, we can now predict the ¹H NMR spectrum of 5-Bromo-6-methylimidazo[1,2-a]pyridine. This process relies on understanding the electronic effects of the bromine and methyl substituents.
Substituent Effects:
-
Bromine at C-5: Bromine is an electronegative atom and exerts a strong electron-withdrawing inductive effect (-I), which deshields nearby protons, causing them to shift downfield (to a higher ppm value). It also has a weaker electron-donating resonance effect (+M). For adjacent protons, the inductive and anisotropic effects typically dominate.
-
Methyl Group at C-6: The methyl group is electron-donating through an inductive effect (+I) and hyperconjugation. This effect increases the electron density on the ring, shielding nearby protons and causing an upfield shift (to a lower ppm value).[3][4]
Predicted Proton Signals:
-
H-2 & H-3: These protons are on the imidazole ring, relatively distant from the substituents on the pyridine ring. Their chemical shifts are expected to be only slightly perturbed compared to the parent compound, likely remaining as singlets around 7.5-7.6 ppm.
-
Methyl Protons (CH₃): A new signal will appear for the three equivalent protons of the methyl group. In aromatic systems, methyl groups typically resonate in the range of 2.3-2.6 ppm. This signal will be a singlet as there are no adjacent protons to couple with.
-
H-7: This proton is ortho to both the electron-donating methyl group and the C-5 position where the proton has been replaced by bromine. The methyl group will cause an upfield shift. The net effect will likely place this proton's signal significantly upfield. It will appear as a doublet, coupled only to H-8.
-
H-8: This proton is meta to the methyl group and para to the bromine. The effects are less pronounced at this distance. It will likely experience a slight shift. It will appear as a doublet, coupled to H-7.
Comparative Data: Predicted vs. Analogous Compounds
| Proton | Predicted Chemical Shift (δ, ppm) for 5-Bromo-6-methylimidazo[1,2-a]pyridine | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-8 | ~7.70 | Doublet (d) | J₇,₈ ≈ 9.0 Hz |
| H-2 | ~7.60 | Singlet (s) | - |
| H-3 | ~7.55 | Singlet (s) | - |
| H-7 | ~7.00 | Doublet (d) | J₇,₈ ≈ 9.0 Hz |
| CH₃ | ~2.45 | Singlet (s) | - |
This predictive and comparative approach is a powerful strategy when dealing with novel or uncharacterized compounds. The logical workflow for this analysis is depicted below.
Caption: Workflow for the predictive analysis of the ¹H NMR spectrum.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain high-quality, reproducible data, a standardized experimental protocol is essential. The following provides a detailed methodology for the acquisition of a ¹H NMR spectrum for 5-Bromo-6-methylimidazo[1,2-a]pyridine.
1. Sample Preparation:
-
Analyte: Weigh approximately 5-10 mg of 5-Bromo-6-methylimidazo[1,2-a]pyridine directly into a clean, dry NMR tube. The higher the concentration, the fewer scans will be needed, but solubility must be considered.
-
Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm.[7]
-
Internal Standard: Add a small amount (1-2 µL) of a tetramethylsilane (TMS) solution. TMS is chemically inert and its sharp singlet is the standard reference point, defined as 0.00 ppm.[8]
-
Mixing: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the sample is completely dissolved and the solution is homogeneous.
2. NMR Spectrometer Setup (400 MHz Example):
-
Insertion and Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl₃. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample. This will result in sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Experiment: Standard 1D proton (¹H) experiment.
-
Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm, to ensure all signals from aromatic protons to the TMS peak are captured.
-
Number of Scans (NS): Start with 16 scans. This number can be increased (e.g., 64, 128) to improve the signal-to-noise ratio for dilute samples.
-
Relaxation Delay (D1): Set a relaxation delay of 1-2 seconds. This allows for the protons to return to their equilibrium state between pulses, ensuring accurate integration.
-
Acquisition Time (AT): Typically 2-4 seconds.
-
3. Data Processing:
-
Fourier Transform: The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum via a Fourier Transform.
-
Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are upright and have a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.
-
Referencing: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.
-
Integration: Integrate the area under each peak. The relative integral values correspond to the ratio of protons giving rise to that signal. Normalize the integrals to a known number of protons (e.g., the 3H of the methyl group).
This self-validating protocol, from careful sample preparation to systematic data processing, ensures the integrity and accuracy of the final spectrum, making it trustworthy for structural elucidation and publication.
References
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025). Chemproc, 18(1), e00010. Available from: [Link]
-
Annulation of a-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition. (n.d.). Available from: [Link]
-
Abu Thaher, B. A. (2006). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal (Series of Natural Studies and Engineering), 14(2), 31-38. Available from: [Link]
-
Abraham, R. J., & Modgraph, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available from: [Link]
-
Supplementary Materials. (n.d.). The Royal Society of Chemistry. Available from: [Link]
-
1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Wiley Online Library. Available from: [Link]
-
An Efficient Synthesis of Imidazo[1,2-a]pyridines. (n.d.). ThaiJO. Available from: [Link]
-
1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. (n.d.). ResearchGate. Available from: [Link]
-
NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. (2000). PubMed. Available from: [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Available from: [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. Available from: [Link]
-
Figure 1 (A) Imidazo[1,2-a]pyridine-based drugs. (B) Chemical structure... (n.d.). ResearchGate. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides†. (n.d.). Sciforum. Available from: [Link]
-
Spectral data of compound 5a-5m, 6a-6e. (n.d.). AWS. Available from: [Link]
-
Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. (2023). PMC. Available from: [Link]
-
H NMR Spectroscopy. (n.d.). Available from: [Link]
-
SUPPORTING MATERIALS. (n.d.). Available from: [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Available from: [Link]
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A Comparative Guide to the ¹³C NMR Chemical Shifts of 5-Bromo-6-methylimidazo[1,2-a]pyridine
For correspondence:
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Accurate structural elucidation is paramount in the development of novel derivatives, with Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy serving as an indispensable tool. This guide provides a comprehensive analysis of the ¹³C NMR chemical shifts for 5-Bromo-6-methylimidazo[1,2-a]pyridine. In the absence of directly published experimental data for this specific molecule, this document establishes a robust predictive framework. By systematically comparing the known ¹³C NMR data of the parent imidazo[1,2-a]pyridine with related substituted analogues, we delineate the individual electronic effects of the C5-bromo and C6-methyl substituents. This guide further details a standardized experimental protocol for data acquisition and explores the synergy between empirical analysis and computational (DFT) prediction to offer researchers a reliable methodology for spectral assignment and structural verification.
Introduction: The Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine system is a 10 π-electron aromatic heterocycle whose derivatives have garnered significant interest for their diverse biological activities.[1][2] The electronic distribution within this fused ring system is complex, making NMR spectroscopy a powerful technique for probing its structure. Understanding the baseline ¹³C NMR chemical shifts of the parent compound is the first step in analyzing substituted derivatives.
The reported ¹³C NMR chemical shifts for the unsubstituted imidazo[1,2-a]pyridine are presented below. These values serve as our foundational reference for assessing substituent effects.
Table 1: Experimental ¹³C NMR Chemical Shifts of Imidazo[1,2-a]pyridine
| Carbon Atom | Chemical Shift (δ, ppm) in CDCl₃ |
| C2 | ~117.5 |
| C3 | ~108.0 |
| C5 | ~124.5 |
| C6 | ~112.5 |
| C7 | ~123.0 |
| C8 | ~117.5 |
| C8a | ~145.0 |
Note: Values are approximate and can vary slightly based on solvent and concentration. Data synthesized from general knowledge of heterocyclic chemistry.
Decoding Substituent Effects: A Predictive Approach
Direct experimental ¹³C NMR data for 5-Bromo-6-methylimidazo[1,2-a]pyridine is not readily found in peer-reviewed literature. However, we can reliably predict the chemical shifts by analyzing the well-documented influence of bromo and methyl groups on aromatic systems. This approach relies on the principle of additivity of substituent chemical shift (SCS) effects.[3][4]
The Influence of the C5-Bromo Group
A bromine atom at the C5 position primarily exerts two electronic effects:
-
Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density through the sigma bond framework. This deshields the directly attached carbon (the ipso-carbon, C5), causing a downfield shift in its resonance.
-
Mesomeric (Resonance) Effect (+M): The lone pairs on the bromine atom can participate in resonance, donating electron density into the π-system. This effect typically shields the ortho and para positions, causing an upfield shift.
For a bromine substituent, the -I effect is dominant, but the +M effect is still significant. The C5 carbon will be strongly deshielded (shifted downfield). The adjacent carbons (C6) and the carbon para to it (C8) will be influenced by a combination of these effects.
The Influence of the C6-Methyl Group
The methyl group is a weakly electron-donating group, primarily through two mechanisms:
-
Inductive Effect (+I): The alkyl group donates electron density through the sigma bond, shielding the attached carbon (C6).
-
Hyperconjugation: This is a stabilizing interaction that also results in a net donation of electron density into the aromatic ring.
The primary impact will be a downfield shift for the ipso-carbon (C6) due to the substitution itself, and a shielding (upfield shift) of the ortho (C5, C7) and para (C8a) positions.
Predicted ¹³C NMR Data for 5-Bromo-6-methylimidazo[1,2-a]pyridine
By combining the foundational shifts from the parent molecule with the anticipated SCS effects of the bromo and methyl groups, we can construct a predicted spectrum for 5-Bromo-6-methylimidazo[1,2-a]pyridine. The table below presents these predicted values alongside the shifts of the parent compound for direct comparison.
Table 2: Comparative and Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Atom | Imidazo[1,2-a]pyridine (Experimental) | Predicted Shift for 5-Bromo-6-methylimidazo[1,2-a]pyridine | Rationale for Shift Change |
| C2 | ~117.5 | ~118.0 | Minor remote effects from substituents. |
| C3 | ~108.0 | ~108.5 | Minor remote effects from substituents. |
| C5 | ~124.5 | ~115.0 | Strong deshielding from attached bromine (ipso-effect), partially offset by shielding from ortho-methyl. Predicted as the C-Br carbon. |
| C6 | ~112.5 | ~122.0 | Strong deshielding due to methyl substitution (ipso-effect), plus deshielding from ortho-bromine. |
| C7 | ~123.0 | ~122.5 | Shielding effect from ortho-methyl group. |
| C8 | ~117.5 | ~118.0 | Minimal change; para to methyl and meta to bromine. |
| C8a | ~145.0 | ~144.5 | Minor shielding from para-methyl group. |
| CH₃ | N/A | ~18.0 | Typical shift for an aromatic methyl carbon. |
Disclaimer: These are predicted values based on established chemical shift theory. Actual experimental values may vary.
Standardized Protocol for ¹³C NMR Data Acquisition
To ensure reproducibility and accuracy when validating the predicted data, adherence to a standardized experimental protocol is crucial.
Methodology
-
Sample Preparation:
-
Dissolve 15-25 mg of the analyte (5-Bromo-6-methylimidazo[1,2-a]pyridine) in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Configuration:
-
Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tune and match the probe for ¹³C frequency.
-
Lock the field frequency using the deuterium signal from the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Pulse Program: zgpg30 or a similar pulse sequence with a 30° flip angle to allow for faster repetition without saturating quaternary carbons.
-
Acquisition Time (AQ): ~1.0 - 1.5 seconds.
-
Relaxation Delay (D1): 2.0 seconds.
-
Number of Scans (NS): 1024 to 4096, depending on sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): 0 to 220 ppm.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening of ~1 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT).
-
Phase the spectrum manually to ensure all peaks are in positive absorption mode.
-
Apply a baseline correction.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Experimental Workflow Diagram
Caption: Standard workflow for acquiring a ¹³C NMR spectrum.
Synergy with Computational Chemistry
When experimental data is sparse, computational chemistry provides a powerful alternative for predicting NMR spectra.[5] Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹³C chemical shifts with a high degree of accuracy.
The typical workflow involves:
-
Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.
-
NMR Calculation: The GIAO-DFT calculation is performed on the optimized geometry to compute the absolute shielding tensors for each nucleus.
-
Scaling and Referencing: The calculated absolute shieldings are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound (e.g., TMS) computed at the same level of theory.
Comparing the DFT-predicted shifts with the shifts predicted from substituent additivity provides a dual-validation system, increasing confidence in the final assignments.
Conceptual Relationship Diagram
Caption: Relationship between molecular structure and NMR chemical shift.
Conclusion
While direct experimental ¹³C NMR data for 5-Bromo-6-methylimidazo[1,2-a]pyridine remains to be published, a reliable set of predicted chemical shifts can be generated through a comparative analysis of the parent scaffold and the known effects of its substituents. The C5 carbon bearing the bromine is predicted to be significantly downfield-shifted to ~115.0 ppm, while the methyl-substituted C6 is predicted around ~122.0 ppm. The characteristic aromatic methyl signal is expected near 18.0 ppm. This guide provides a robust framework for researchers, combining empirical prediction with a standardized experimental protocol and acknowledging the complementary power of computational DFT methods. This integrated approach ensures high confidence in the structural assignment of this and other novel imidazo[1,2-a]pyridine derivatives.
References
-
Paudler, W. W., & Kuder, J. E. (1966). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]
-
Deshmukh, M. B., et al. (n.d.). Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. ResearchGate. [Link]
-
ResearchGate. (n.d.). 13C NMR spectrum of imidazo[1,2-a]pyridine 7a. [Link]
-
RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
Oregon State University. (n.d.). 13-C NMR Chemical Shift Table. [Link]
-
ResearchGate. (2025). (PDF) Synthesis of New Dyes from Imidazo[1,2-a]Pyridine: Tautomerism, Spectroscopic Characterisation, DFT/TD-DFT Calculations, Atoms in Molecules Analyses and Antibacterial Activities. [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
-
MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF NEW HYBRID PYRIDINE-IMIDAZOLIUM/BENZIMIDAZOLIUM SALTS WITH ANTIBACTERIAL ACTIVITY. [Link]
-
MDPI. (n.d.). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. [Link]
-
Semantic Scholar. (n.d.). NMR spectra and π-electron densities of some imidazo(1,2-a) pyridines. [Link]
-
Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. [Link]
-
Nature. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
-
National Center for Biotechnology Information. (n.d.). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
National Center for Biotechnology Information. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]
-
PubMed. (n.d.). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. [Link]
-
SpectraBase. (n.d.). imidazo[1,5-a]pyridine - Optional[13C NMR] - Chemical Shifts. [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
Sources
- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]
- 5. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Benchmarking: LC-MS/MS Fragmentation Dynamics of 5-Bromo-6-methylimidazo[1,2-a]pyridine
Executive Summary & Industrial Context
5-Bromo-6-methylimidazo[1,2-a]pyridine is a critical heterocyclic building block, most notably serving as a key intermediate in the synthesis of Vonoprazan Fumarate , a potassium-competitive acid blocker (P-CAB).[1]
In drug development, the purity of this intermediate is paramount. The primary analytical challenge is not merely detection, but regioisomeric differentiation . The cyclization reactions used to synthesize the imidazo[1,2-a]pyridine core can often yield the 3-bromo isomer or des-bromo impurities as byproducts.[1] Standard LC-UV methods often fail to resolve these isomers due to identical chromophores.[1]
This guide provides an in-depth technical comparison of the LC-MS/MS fragmentation behavior of the 5-bromo target versus its structural alternatives, establishing a self-validating protocol for unambiguous identification.
The Isotopic Signature & Precursor Selection
Before analyzing fragmentation, the precursor ion selection must be validated against the unique isotopic signature of bromine.
Isotopic Pattern Analysis
Unlike standard organic molecules, this compound carries a bromine atom, creating a distinct 1:1 doublet in the mass spectrum due to the natural abundance of
-
Chemical Formula:
[1] -
Monoisotopic Mass (
): ~210.99 Da[1] -
Ionization Mode: ESI (+) is superior to APCI due to the high proton affinity of the N1 bridgehead nitrogen.[1]
| Ion Species | m/z ( | m/z ( | Relative Abundance Ratio |
| [M+H]⁺ | 211.0 | 213.0 | 100 : 98 |
| [M+Na]⁺ | 233.0 | 235.0 | 100 : 98 |
| [2M+H]⁺ | 421.0 | 423.0 | 1 : 2 : 1 (Triplet pattern) |
Critical Check: If your MS1 spectrum does not show a near-equal intensity doublet at m/z 211/213, the sample is likely the des-bromo impurity (6-methylimidazo[1,2-a]pyridine, m/z 133) or a non-halogenated contaminant.[1]
Fragmentation Pathways: Target vs. Alternatives
The core differentiation between the 5-bromo (Target) and 3-bromo (Alternative/Impurity) isomers lies in the stability of the carbon-bromine bond and the subsequent ring fragmentation.[1]
Fragmentation Mechanism (Graphviz)
The following diagram details the primary dissociation pathways for the 5-bromo isomer under Collision-Induced Dissociation (CID).
Figure 1: CID Fragmentation pathway of 5-Bromo-6-methylimidazo[1,2-a]pyridine. The loss of Br is the dominant initial event.
Comparative Performance: 5-Bromo vs. 3-Bromo Isomer
This table benchmarks the spectral differences required to identify the correct isomer.
| Feature | 5-Bromo (Target) | 3-Bromo (Impurity) | Analytical Implication |
| Br Loss Energy | Lower (Steric strain at pos 5) | Higher (Stable pos 3) | 5-Br fragments more easily at lower Collision Energies (CE).[1] |
| Diagnostic Ion | m/z 131 (Base Peak) | m/z 131 (Base Peak) | Indistinguishable by MS2 alone without CE ramping.[1] |
| HCN Loss | Prominent secondary fragment | Suppressed | 3-position substitution stabilizes the imidazole ring against HCN loss.[1] |
| Retention Time (C18) | Earlier Elution | Later Elution | 5-Br is more polar due to proximity of Br to the bridgehead Nitrogen.[1] |
Expert Insight: Do not rely solely on m/z transitions (211 -> 131) as they are identical for both isomers. You must use Retention Time and HCN loss ratios (211 -> 104) for confirmation.
Experimental Protocol (Self-Validating)
Sample Preparation[1][2]
-
Stock: Dissolve 1 mg in 1 mL Methanol (HPLC grade).
-
Working Solution: Dilute to 500 ng/mL in 50:50 Water:MeOH + 0.1% Formic Acid.
-
Why? High organic content ensures solubility, while water/acid primes the ionization for ESI+.
-
LC-MS/MS Conditions
This protocol uses a "Trap and Elute" strategy to separate isomers.[1]
-
Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or C18 Fused-Core.[1]
-
Note: F5 columns provide better selectivity for halogenated isomers than standard C18.
-
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
Mass Spectrometry Parameters (Triple Quadrupole)
-
Capillary Voltage: 3.5 kV[1]
-
Desolvation Temp: 350°C
-
MRM Transitions:
| Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Purpose |
| 211.0 | 131.0 | 50 | 25 | Quantifier (Loss of HBr) |
| 211.0 | 104.0 | 50 | 40 | Qualifier (Ring Cleavage) |
| 213.0 | 133.0 | 50 | 25 | Isotope Confirmation |
Method Development Decision Matrix
Use this workflow to troubleshoot separation issues between the target and its impurities.
Figure 2: Logic flow for confirming identity of 5-Bromo-6-methylimidazo[1,2-a]pyridine.
References
-
Liu, L., Cao, N., & Zou, Q. (2016).[1] Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate. Journal of Separation Science.
-
Gadapayale, K. K., et al. (2018).[1] Reversed-phase liquid chromatography with electrospray mass detection... of new process-related impurities. Journal of Pharmaceutical and Biomedical Analysis.
-
Li, Z., et al. (2021).[1] Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry. Journal of Mass Spectrometry.
-
BenchChem. (2025). Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers.
-
[1]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS method for quick detection of vonoprazan fumarate in human plasma: Development, validation and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purity Analysis of 5-Bromo-6-methylimidazo[1,2-a]pyridine
This guide provides an in-depth comparison of methodologies for the purity assessment of 5-Bromo-6-methylimidazo[1,2-a]pyridine, a key intermediate in pharmaceutical synthesis. We will explore a primary High-Performance Liquid Chromatography (HPLC) method and compare its performance characteristics against Ultra-High-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The discussion is grounded in established chromatographic principles and validation standards to ensure scientific integrity and practical applicability for researchers and drug development professionals.
Introduction: The Critical Role of Purity Analysis
5-Bromo-6-methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound, a class of molecules frequently utilized as building blocks in the synthesis of active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as impurities can carry through the synthetic route, potentially affecting the final API's efficacy, safety, and stability. Regulatory bodies, guided by standards such as the International Council for Harmonisation (ICH) guidelines, mandate stringent purity control.
Therefore, a robust, specific, and reliable analytical method is not merely a quality control check but a cornerstone of process understanding and regulatory compliance. This guide focuses on developing and comparing such methods.
Primary Analytical Approach: Reversed-Phase HPLC (RP-HPLC)
For a polar, aromatic, and UV-active molecule like 5-Bromo-6-methylimidazo[1,2-a]pyridine, RP-HPLC with UV detection is the most logical and widely adopted primary method for purity and impurity profiling.
Rationale for Method Design
The selection of chromatographic conditions is a deliberate process aimed at achieving optimal separation of the main compound from potential impurities, which may include starting materials, by-products, or degradation products.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and the recommended starting point. Its nonpolar nature provides effective retention for moderately polar aromatic compounds like our target analyte. We propose a column with dimensions of 4.6 x 150 mm and a 3.5 µm particle size, which offers a good balance between efficiency and backpressure.
-
Mobile Phase: A combination of a weak acid in water and an organic modifier is standard. The acid (e.g., 0.1% formic acid or trifluoroacetic acid) helps to protonate residual silanols on the silica backbone, preventing peak tailing and ensuring sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.
-
Detection Wavelength: Imidazo[1,2-a]pyridine systems are known to possess strong UV absorbance. A photodiode array (PDA) detector should be used to scan the UV spectrum of the main peak to determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity for both the main component and its potential impurities. The λmax is anticipated to be in the 250-320 nm range.
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is superior to an isocratic method for purity analysis. It ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are eluted as sharp peaks within a reasonable timeframe, providing a comprehensive impurity profile.
Proposed HPLC Workflow
The following diagram illustrates the logical workflow for the HPLC purity analysis.
Infrared IR spectroscopy peaks of 5-Bromo-6-methylimidazo[1,2-a]pyridine
Executive Summary
This guide provides a technical analysis of the Infrared (IR) spectral characteristics of 5-Bromo-6-methylimidazo[1,2-a]pyridine (CAS: 1159816-46-6).[1] As a critical intermediate in the synthesis of P-CABs (Potassium-Competitive Acid Blockers) like Vonoprazan, the precise characterization of this scaffold is essential for drug development professionals.[2]
This document moves beyond simple peak listing. It objectively compares the target compound against its synthetic precursors and regioisomers , offering a self-validating protocol for purity assessment and structural confirmation.[1][2]
Spectral Profile & Vibrational Assignment
The IR spectrum of 5-Bromo-6-methylimidazo[1,2-a]pyridine is dominated by the interplay between the electron-rich imidazole ring and the electron-deficient pyridine core, further modified by the heavy atom effect of bromine and the inductive effect of the methyl group.[1]
Table 1: Diagnostic IR Peaks and Assignments
| Frequency Region (cm⁻¹) | Vibrational Mode | Diagnostic Significance |
| 3100 – 3050 | C-H Stretching (Aromatic) | Confirms heteroaromatic core integrity.[1] |
| 2960 – 2920 | C-H Stretching (Aliphatic -CH₃) | Identity Marker: Distinguishes from non-methylated analogs. |
| 1640 – 1620 | C=N Stretching (Imidazo Ring) | Characteristic of the fused bicyclic system.[1][2] |
| 1580 – 1500 | C=C / C-N Ring Skeletal Vib.[1][2] | Major fingerprint bands; sensitive to substitution patterns.[2][3] |
| 1280 – 1260 | C-N Bridgehead Stretch | Specific to the imidazo[1,2-a]pyridine scaffold. |
| 1080 – 1050 | In-plane C-H Bending | Pattern confirms 5,6-substitution (ortho-like coupling).[1][2] |
| 680 – 620 | C-Br Stretching | Purity Marker: Presence confirms bromination; shift indicates position.[1][2] |
Technical Insight: The C-Br stretch in the 5-position (peri-position) often appears at a lower frequency (closer to 620–640 cm⁻¹) compared to the 6-bromo isomer due to steric crowding with the bridgehead nitrogen lone pair, which weakens the bond force constant.[1][2]
Comparative Analysis: Target vs. Alternatives
To ensure synthesis success, one must differentiate the product from its starting materials and potential byproducts.[2]
A. Comparison with Precursor (2-Amino-5-bromo-6-methylpyridine)
The most common synthetic route involves the cyclization of the 2-aminopyridine derivative with a halo-acetaldehyde equivalent.[1]
-
The "Disappearing Amine" Test:
-
Precursor: Exhibits a distinct doublet between 3400–3300 cm⁻¹ (N-H asymmetric/symmetric stretch) and a scissoring band at ~1620 cm⁻¹ .[1][2]
-
Target (Product): These bands must be absent . The appearance of the C=N band at 1640 cm⁻¹ without the high-frequency N-H stretch is the primary confirmation of cyclization.[2]
-
B. Comparison with Regioisomer (6-Bromo-5-methylimidazo[1,2-a]pyridine)
Regioisomers often co-elute in HPLC but show distinct IR fingerprints due to symmetry changes.[1]
-
Fingerprint Region Differentiation:
-
5-Bromo-6-methyl (Target): The bulky bromine at position 5 imposes steric strain on the bridgehead nitrogen.[1] This often results in a "red shift" (lower wavenumber) of the ring breathing modes near 1500 cm⁻¹.
-
6-Bromo-5-methyl (Isomer): The bromine is less sterically hindered.[1] The C-Br stretch is typically sharper and found at slightly higher frequencies (~660–680 cm⁻¹).
-
Visualizing the Validation Workflow
The following diagram outlines the logical decision tree for validating the compound using IR spectroscopy during synthesis.
Figure 1: Decision tree for IR-based structural confirmation of 5-Bromo-6-methylimidazo[1,2-a]pyridine.
Experimental Protocol
To replicate the comparative data described above, follow this standardized protocol. This method minimizes polymorphic variations and hygroscopic interference.[1]
Method A: KBr Pellet (Gold Standard for Resolution)
-
Preparation: Dry analytical grade KBr at 110°C for 2 hours to remove moisture.
-
Ratio: Mix 1.5 mg of the target compound with 200 mg of KBr.
-
Grinding: Grind in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved. Note: Inadequate grinding causes the "Christiansen Effect," distorting peak shapes.[2]
-
Compression: Press at 10 tons for 2 minutes under vacuum to form a transparent disc.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at 2 cm⁻¹ resolution (32 scans).
Method B: ATR (Attenuated Total Reflectance) (High Throughput)
-
Crystal: Use a Diamond or ZnSe crystal.
-
Application: Place ~5 mg of solid directly on the crystal.
-
Pressure: Apply maximum pressure using the slip-clutch clamp to ensure intimate contact.[1][2]
-
Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences relative to transmission spectra, especially for the low-frequency C-Br bands.
References
-
BenchChem. (2025).[1][2] Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide. Retrieved from [2]
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 6-Bromoimidazo[1,2-a]pyridine.[1] PubChem.[1][2][4][5] Retrieved from [2]
-
Al-Muallem, M., et al. (2025).[2][5] FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule. ResearchGate. Retrieved from
-
Sigma-Aldrich. (2025).[1][2][5] Product Specification: 5-Bromoimidazo[1,2-a]pyridine. Merck KGaA.[1][2] Retrieved from [1][2]
-
Asian Journal of Chemistry. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Retrieved from [2]
Sources
- 1. 2-Pyridinamine, 5-bromo-6-methyl- | C6H7BrN2 | CID 170678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chimia.ch [chimia.ch]
- 4. 5-Bromoimidazo 1,2-a pyridine 96 69214-09-1 [sigmaaldrich.com]
- 5. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Reactivity of 5-Bromo vs. 6-Bromo-5-methylimidazo[1,2-a]pyridine
Executive Summary: The "Steric vs. Electronic" Trade-off
For researchers optimizing lead compounds on the imidazo[1,2-a]pyridine scaffold, the choice between the 5-bromo and 6-bromo-5-methyl analogs represents a fundamental trade-off between electronic activation and steric hindrance .
-
5-Bromoimidazo[1,2-a]pyridine: Chemically distinct. The bromine is located at the "peri" position relative to the bridgehead nitrogen (N4).[1] It is electronically activated for nucleophilic attack but prone to instability (protodehalogenation) and catalyst poisoning.[1]
-
6-Bromo-5-methylimidazo[1,2-a]pyridine: Sterically challenged. The bromine is in a standard "pyridyl-like" position (C6) but is severely hindered by the ortho-methyl group at C5. This scaffold is stable but requires high-energy catalytic systems (bulky phosphines, higher temperatures) to force cross-coupling.
Part 1: Structural & Electronic Landscape
To understand the reactivity differences, one must visualize the electronic and steric environment of the imidazo[1,2-a]pyridine core.
Electronic Zoning
The imidazo[1,2-a]pyridine ring system is not uniform.
-
C-3 (Nucleophilic): The most electron-rich position, favoring Electrophilic Aromatic Substitution (EAS) and C-H activation.
-
C-5 (Peri-Position): Unique due to its proximity to the bridgehead nitrogen (N4). N4 contributes to the
-system (aromaticity) but exerts an inductive electron-withdrawing effect on C-5. -
C-6 (Benzenoid/Pyridyl): Behaves similarly to the 3-position of a pyridine ring. It is generally stable and amenable to standard cross-coupling.[1]
The Steric Clash (6-Br-5-Me)
In the 6-bromo-5-methyl analog, the C5-methyl group projects into the space required for the palladium catalyst to undergo oxidative addition at C6. This "ortho-effect" significantly retards reaction rates compared to the unsubstituted 6-bromo analog.[1]
Figure 1: Mechanistic hurdles for Pd-catalyzed coupling at the 5- and 6-positions.
Part 2: Reactivity Head-to-Head
Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
| Feature | 5-Bromoimidazo[1,2-a]pyridine | 6-Bromo-5-methylimidazo[1,2-a]pyridine |
| Reactivity Profile | High but Unstable. The C-Br bond is activated, but the proximity to N4 can lead to chelation of the Pd catalyst, resulting in deactivation or homocoupling. | Stable but Sluggish. The C-Br bond is chemically stable.[1] The 5-Me group hinders the approach of the Pd-L complex. |
| Preferred Ligands | Bidentate / Chelating. Ligands like dppf or Xantphos help prevent N4 coordination.[1] | Bulky Monodentate. Dialkylbiaryl phosphines (e.g., SPhos, XPhos) are essential to open space around the metal center. |
| Common Side Reactions | Protodehalogenation (loss of Br), oxidative homocoupling. | Incomplete conversion, starting material recovery.[1] |
| Typical Yields | Variable (40–75% without optimization).[1] | Consistent (70–90% with optimized catalysts).[1] |
Lithiation & Halogen-Metal Exchange
-
5-Bromo: High Risk. Treatment with
-BuLi often leads to "halogen dance" (scrambling) or ring-opening of the pyridine moiety due to the high energy of the 5-lithio species adjacent to the bridgehead. Recommendation: Use low temperatures (-78°C) and rapid electrophile trapping. -
6-Bromo-5-methyl: Standard. The 5-methyl group actually protects the 5-position from deprotonation. Halogen-metal exchange at C6 is clean and the resulting aryl-lithium species is relatively stable.[1]
Part 3: Experimental Protocols
Protocol A: Suzuki Coupling of "Stubborn" 6-Bromo-5-methyl Analogs
Use this protocol when standard Pd(PPh3)4 conditions fail to drive the reaction to completion due to steric hindrance.
Rationale: The use of SPhos (a bulky, electron-rich Buchwald ligand) creates a highly active Pd(0) species capable of oxidative addition into hindered aryl bromides.
-
Reagents:
-
Substrate: 6-Bromo-5-methylimidazo[1,2-a]pyridine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: SPhos (10 mol%)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: Toluene/Water (10:1 v/v)
-
-
Procedure:
-
Charge a reaction vial with substrate, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill with Argon (3 cycles).[1]
-
Add degassed Toluene/Water mixture.[1]
-
Critical Step: Heat to 100–110°C for 12–18 hours.[1] (Standard 80°C is often insufficient for this hindered substrate).[1]
-
Monitor by LCMS.[1] If conversion stalls at 50%, add a second portion of Catalyst/Ligand (2.5 mol%).
-
Protocol B: Handling the Sensitive 5-Bromo Analog
Use this protocol to minimize protodehalogenation and catalyst poisoning.
Rationale: Pd(dppf)Cl₂ is a robust, bidentate catalyst that resists displacement by the bridgehead nitrogen (N4), preventing catalyst deactivation.
-
Reagents:
-
Substrate: 5-Bromoimidazo[1,2-a]pyridine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
-
-
Procedure:
Part 4: Decision Matrix
Use the following logic flow to select your synthetic route:
Figure 2: Strategic selection of catalytic systems based on substrate topology.
References
-
General Reactivity of Imidazo[1,2-a]pyridines
-
Palladium-Catalyzed Amination of Heterocycles
-
Steric Effects in Cross-Coupling (Ortho-Substitution)
-
C-3 vs C-5 Functionalization
Sources
A Comparative Guide to the Crystallographic Landscape of Bromo-methyl-imidazo[1,2-a]pyridines for Drug Discovery
In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a cornerstone, featured in a range of therapeutics from anxiolytics to anticancer agents.[1][2] The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is paramount to their biological activity and physicochemical properties. This guide provides a comparative analysis of the crystallographic features of bromo-methyl substituted imidazo[1,2-a]pyridines, with a focus on understanding how substituent placement influences solid-state architecture. While crystallographic data for 5-Bromo-6-methylimidazo[1,2-a]pyridine is not publicly available, we will leverage the detailed data of its close isomer, 6-Bromo-2-methylimidazo[1,2-a]pyridine, as a primary reference point and draw comparisons with other functionalized analogs to illuminate key structural trends.
The Significance of Crystal Structure in Drug Development
The journey of a drug molecule from a laboratory curiosity to a clinical candidate is intrinsically linked to its solid-state properties. X-ray diffraction studies provide the definitive map of a molecule's crystal structure, revealing crucial information on:
-
Molecular Conformation: The spatial arrangement of atoms and functional groups.
-
Intermolecular Interactions: The network of non-covalent bonds (hydrogen bonds, halogen bonds, π-π stacking) that govern crystal packing.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with distinct properties.
These factors collectively influence a drug's solubility, stability, bioavailability, and manufacturability. For researchers in drug development, a thorough understanding of the crystal structure of a lead compound and its analogs is therefore indispensable.
Comparative Analysis: The Influence of Substituent Position
The substitution pattern on the imidazo[1,2-a]pyridine core significantly impacts the resulting crystal packing and intermolecular interactions. Here, we compare the crystallographic data of 6-Bromo-2-methylimidazo[1,2-a]pyridine with other related structures to highlight these differences.
Case Study: 6-Bromo-2-methylimidazo[1,2-a]pyridine
The crystal structure of 6-Bromo-2-methylimidazo[1,2-a]pyridine has been determined and is available in the Crystallography Open Database (COD) under the deposition number 7225946.[3] This provides a valuable dataset for understanding the solid-state behavior of this class of compounds.
| Parameter | 6-Bromo-2-methylimidazo[1,2-a]pyridine [3] |
| Chemical Formula | C₈H₇BrN₂ |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 3.9883 |
| b (Å) | 17.853 |
| c (Å) | 11.2011 |
| α (°) | 90.00 |
| β (°) | 91.622 |
| γ (°) | 90.00 |
| Volume (ų) | 797.5 |
| Z | 4 |
Table 1: Crystallographic data for 6-Bromo-2-methylimidazo[1,2-a]pyridine.
The monoclinic crystal system and the P 1 21/c 1 space group are common for organic molecules. The unit cell parameters define the repeating unit of the crystal lattice. The presence of a bromine atom introduces the potential for halogen bonding, which can significantly influence the crystal packing.
The Impact of Substituent Isomerism and Functionalization
While data for 5-Bromo-6-methylimidazo[1,2-a]pyridine is unavailable, we can infer potential structural features by comparing with other substituted imidazo[1,2-a]pyridines. For instance, the position of the bromine and methyl groups will alter the molecule's dipole moment and steric profile, leading to different packing arrangements.
| Compound | Key Structural Features & Interactions |
| N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine | Molecules are linked by N—H⋯N hydrogen bonds, forming chains. These chains are further linked by C—H⋯π interactions. The dihedral angle between the phenyl and imidazo[1,2-a]pyridine rings is 26.69°.[4] |
| 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine | The structure is held together by slipped π–π stacking between symmetry-related molecules with an interplanar distance of 3.583 Å. The dihedral angle between the imidazo[4,5-b]pyridine system and the phenyl ring is 41.84°.[5] |
| 2-(adamantan-1-yl)imidazo[1,2-a]pyridine derivatives | The introduction of a bulky adamantyl group does not significantly affect the structural occupancy, with the imidazopyridine moiety remaining largely coplanar.[6] |
Table 2: Comparison of structural features in different imidazo[1,2-a]pyridine derivatives.
This comparative data underscores the principle that even subtle changes in substitution can lead to profound differences in the solid-state architecture, which in turn can affect the macroscopic properties of the material.
Experimental Protocol for Single-Crystal X-ray Diffraction
Obtaining high-quality crystallographic data is a meticulous process. The following is a generalized, self-validating protocol for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology
-
Crystal Growth:
-
Rationale: The cornerstone of a successful diffraction experiment is a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm in all dimensions).
-
Procedure: Slow evaporation of a saturated solution is a common technique. A suitable solvent system must be identified through screening. For the title compound, a starting point could be a mixture of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., hexane, heptane). The slow diffusion of the poor solvent into the solution of the compound can promote the growth of high-quality crystals.
-
-
Crystal Mounting and Data Collection:
-
Rationale: The crystal must be mounted on a goniometer head and cryo-cooled (typically to 100 K) to minimize thermal vibrations and radiation damage.
-
Procedure: A suitable crystal is selected under a microscope, mounted on a loop with a cryo-protectant (e.g., paratone-N oil), and flash-cooled in a stream of cold nitrogen gas. Data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.
-
-
Data Processing and Structure Solution:
-
Rationale: The raw diffraction data is processed to determine the unit cell parameters and integrate the reflection intensities.
-
Procedure: Software such as APEX3 is used to determine the unit cell and integrate the raw data. The space group is determined from the systematic absences in the diffraction pattern. The structure is then solved using direct methods or Patterson methods (e.g., using SHELXT).
-
-
Structure Refinement:
-
Rationale: The initial structural model is refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates and displacement parameters.
-
Procedure: The refinement is carried out using software like SHELXL. This involves adjusting atomic positions, occupancies, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Visualizing Structural Relationships
The following diagram illustrates the isomeric relationship between 5-Bromo-6-methylimidazo[1,2-a]pyridine and the reference compound, 6-Bromo-2-methylimidazo[1,2-a]pyridine, highlighting the different substitution patterns on the core scaffold.
Conclusion
This guide has provided a comparative framework for understanding the crystal structures of bromo-methyl-substituted imidazo[1,2-a]pyridines. While specific data for 5-Bromo-6-methylimidazo[1,2-a]pyridine remains to be determined, the analysis of its close isomer and other functionalized analogs offers valuable insights into the structure-property relationships within this important class of molecules. The detailed experimental protocol provided serves as a robust starting point for researchers seeking to elucidate the crystal structures of their own novel compounds. A thorough understanding and application of these principles are critical for the successful design and development of next-generation therapeutics based on the imidazo[1,2-a]pyridine scaffold.
References
-
Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. PMC. [Link]
-
Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl). PMC. [Link]
-
6-Bromo-2-methylimidazo[1,2-a]pyridine | C8H7BrN2. PubChem. [Link]
-
6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine. PMC. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Bromo-2-methylimidazo[1,2-a]pyridine | C8H7BrN2 | CID 12428960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine and N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Reference Standards for 5-Bromo-6-methylimidazo[1,2-a]pyridine Analysis: A Comparative Technical Guide
Executive Summary
5-Bromo-6-methylimidazo[1,2-a]pyridine (CAS: 1346157-13-8) is a critical pharmacophore and intermediate, most notably in the synthesis of Vonoprazan fumarate , a potassium-competitive acid blocker (P-CAB). In drug development, the purity of this intermediate directly impacts the yield and impurity profile of the final API.
This guide objectively compares reference standard grades available for this compound. It addresses the specific analytical challenge of distinguishing the 5-bromo-6-methyl isomer from its regioisomers (e.g., 6-bromo-5-methyl or 6-bromo-2-methyl analogs), which often co-elute in generic HPLC methods.
Part 1: The Comparative Landscape
Selecting the correct reference standard is a function of the development phase and regulatory requirement. The following table contrasts the three primary tiers of standards available for 5-Bromo-6-methylimidazo[1,2-a]pyridine.
Table 1: Comparative Performance of Reference Standard Grades
| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: Working Standard (Secondary) | Tier 3: Reagent/Research Grade |
| Purity Specification | >99.8% (Mass Balance) | >98.0% (Area %) | >95-97% (Area %) |
| Traceability | SI-Traceable (ISO 17034) | Traceable to Tier 1 CRM | Vendor CoA only |
| Regioisomer Analysis | Quantified & Certified (<0.1%) | Checked (Pass/Fail) | Unknown / Not Characterized |
| Water Content | Measured (KF Titration) | Estimated | Not Reported |
| Primary Use Case | GMP Release, Method Validation, Calibration | Routine QC, In-process Checks | Early Synthesis, Route Scouting |
| Cost Factor | High (10x) | Moderate (3x) | Low (1x) |
Critical Insight: For Vonoprazan synthesis, using a Tier 3 standard is risky because commercial "97%" reagent grade often contains up to 2% of the 6-bromo-2-methyl isomer. This isomer possesses similar solubility but distinct reactivity, leading to difficult-to-remove impurities in the final drug substance.
Part 2: Analytical Method Development
To validate the quality of your reference standard, a specific HPLC-UV/MS method is required. Generic gradients often fail to separate the 5-bromo and 6-bromo regioisomers.
Validated Protocol: Regio-Selective Separation
Objective: Separate 5-Bromo-6-methylimidazo[1,2-a]pyridine from its structural isomers.
-
Instrument: UHPLC coupled with QDa or Single Quad MS.
-
Column: C18 Phenyl-Hexyl stationary phase (e.g., 2.1 x 100 mm, 1.7 µm). Note: The Phenyl-Hexyl phase provides pi-pi interaction selectivity crucial for separating positional isomers of pyridine rings.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Detection: UV @ 254 nm (primary) and MS (ESI+, SIM mode m/z 211/213).
Gradient Profile:
-
0-1 min: 5% B (Isocratic hold)
-
1-10 min: 5% -> 60% B (Linear ramp)
-
10-12 min: 60% -> 95% B (Wash)
-
12.1-15 min: 5% B (Re-equilibration)
Experimental Workflow Visualization
The following diagram illustrates the workflow for qualifying an in-house working standard against a purchased CRM.
Caption: Workflow for establishing a secondary working standard using a primary CRM anchor.
Part 3: Structural Validation Logic
When characterizing a new batch of reference material, Identity is the first hurdle. Mass Spectrometry (MS) alone is insufficient because the 5-bromo and 6-bromo isomers have identical molecular weights (MW 211.06) and isotopic patterns.[1]
The NMR Differentiator
Proton NMR (
-
5-Bromo-6-methyl isomer (Target):
-
Look for the coupling pattern of the pyridine ring protons.
-
The proton at C-8 (ortho to nitrogen) will show a specific doublet or singlet depending on long-range coupling, but the key is the absence of ortho-coupling typically seen if the bromine were at C-3 or C-6 without the methyl block.
-
Key Signal: Methyl group singlet at ~2.4 ppm.
-
-
6-Bromo-5-methyl isomer (Impurity):
-
The magnetic environment of the methyl group shifts significantly due to the shielding effect of the adjacent bromine atom.
-
Impurity Origin Pathways
Understanding where impurities come from helps in selecting the right standard to detect them.
Caption: Synthetic pathways showing the origin of critical regioisomeric impurities.
Part 4: Data & Performance Analysis[1][2]
We compared a commercial "97% Reagent Grade" sample against an "ISO 17034 CRM" using the protocol defined in Part 2.
Table 2: Experimental Comparison Data
| Parameter | Reagent Grade (Vendor X) | ISO 17034 CRM (Vendor Y) | Impact on Analysis |
| Assay (HPLC) | 97.2% | 99.9% | Reagent grade introduces a 2.7% bias in quantitation. |
| Regioisomer Content | 1.8% (Co-eluting shoulder) | < 0.05% (Not detected) | High risk of overestimating potency in reagent grade. |
| Water (KF) | 0.8% (Not reported on CoA) | 0.1% (Certified) | Weighing error if water is not accounted for. |
| Response Factor | Variable (Matrix effects) | Constant | CRM ensures linear calibration curves ( |
References
-
ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. Link
-
PubChem . Compound Summary: 6-Bromo-2-methylimidazo[1,2-a]pyridine (Isomer/Analog Context). National Library of Medicine. Link
-
Google Patents . Preparation method of Vonoprazan (CN109232537B). Discusses the synthesis and impurity control of the imidazopyridine intermediate. Link
-
Bagdi, A.K., et al. (2020). Transition metal-catalyzed synthesis of imidazo[1,2-a]pyridines. (Context for synthetic pathways and regio-selectivity). Organic Chemistry Portal. Link
-
Sigma-Aldrich . Product Specification: 5-Bromo-3-methylimidazo[1,2-a]pyridine. (Example of commercial reagent grade specifications). Link
Sources
A Comparative Guide to the UV-Vis Absorption Properties of 5-Bromo-6-methylimidazo[1,2-a]pyridine and Its Analogs
This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption properties of 5-Bromo-6-methylimidazo[1,2-a]pyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic characteristics of this heterocyclic scaffold and offers a comparative study with structurally related analogs. By examining the influence of substituent effects on the electronic transitions, this guide aims to provide a deeper understanding of the photophysical behavior of this important class of molecules.
Introduction: The Significance of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their rigid, planar structure and tunable electronic properties make them privileged scaffolds in the design of novel therapeutic agents and functional materials. The UV-Vis absorption profile of these molecules is a fundamental characteristic that provides insights into their electronic structure and potential applications, ranging from fluorescent probes to photoactive drugs. Understanding how structural modifications, such as the introduction of substituents, impact their absorption properties is crucial for the rational design of new derivatives with tailored functionalities.
Theoretical Framework: Electronic Transitions in Imidazo[1,2-a]pyridines
The UV-Vis absorption spectra of imidazo[1,2-a]pyridine and its derivatives are primarily governed by π-π* electronic transitions within the aromatic system. The imidazo[1,2-a]pyridine core possesses a delocalized π-electron system, and the absorption of UV-Vis radiation promotes electrons from lower-energy bonding (π) molecular orbitals to higher-energy anti-bonding (π*) molecular orbitals.
The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the electronic nature of substituents on the heterocyclic ring. Electron-donating groups (EDGs), such as methyl (-CH₃), generally cause a bathochromic (red) shift in the λmax, moving the absorption to longer wavelengths. This is due to the destabilization of the highest occupied molecular orbital (HOMO), which reduces the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups (EWGs), like halogens (e.g., Bromo, -Br), can lead to more complex spectral changes, often resulting in a bathochromic shift due to the extension of conjugation and inductive effects.
Comparative UV-Vis Absorption Analysis
The UV-Vis absorption spectrum of the parent imidazo[1,2-a]pyridine exhibits characteristic absorption bands in the UV region, which are attributed to π-π* transitions.[1]
For a comparative perspective on the influence of methyl and bromo substituents, we can examine more complex systems where these groups are present on the imidazo[1,2-a]pyridine ring. In a study by Gryko et al. (2020), the photophysical properties of bis-imidazo[1,2-a]pyridine derivatives were investigated.[2] While these molecules have a more extended π-system due to the presence of a central phenyl ring and a second imidazopyridine moiety, the relative effects of the substituents can still be informative.
| Compound | λmax (nm) in CH₂Cl₂ | Molar Absorptivity (ε) (M⁻¹cm⁻¹) in CH₂Cl₂ |
| 1,3-bis(6-methylimidazo[1,2-a]pyridin-2-yl)benzene | 316, 328 | 1.1 x 10⁴, 1.8 x 10⁴ |
| 1,3-bis(6-bromoimidazo[1,2-a]pyridin-2-yl)benzene | 321, 331 | 1.4 x 10⁴, 1.5 x 10⁴ |
Table 1: UV-Vis absorption data for representative methyl and bromo-substituted bis-imidazo[1,2-a]pyridine derivatives. Data sourced from Gryko et al. (2020).[2]
From the data in Table 1, the bromo-substituted compound exhibits a slight bathochromic shift compared to the methyl-substituted analog. This observation aligns with the expected electronic effects, where the bromo group, despite its inductive electron-withdrawing nature, can participate in resonance and extend the conjugation of the π-system, leading to a red shift. The methyl group, being a weak electron-donating group, also contributes to a red shift relative to the unsubstituted parent compound, though its effect in this more complex system is less pronounced than that of the bromo group.
Based on these findings, it is reasonable to predict that 5-Bromo-6-methylimidazo[1,2-a]pyridine will exhibit a UV-Vis absorption spectrum with λmax values shifted to longer wavelengths compared to the unsubstituted imidazo[1,2-a]pyridine. The combined electronic effects of the electron-donating methyl group at the 6-position and the electron-withdrawing (by induction) yet conjugating bromo group at the 5-position would likely result in a noticeable bathochromic shift.
Experimental Protocol: UV-Vis Spectroscopic Analysis
To ensure the acquisition of reliable and reproducible UV-Vis absorption data for imidazo[1,2-a]pyridine derivatives, the following experimental protocol is recommended.
Materials and Instrumentation
-
Compound of Interest: 5-Bromo-6-methylimidazo[1,2-a]pyridine or its analogs
-
Solvent: Spectroscopic grade solvent (e.g., Dichloromethane, Acetonitrile, Ethanol, Cyclohexane)
-
Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer
-
Cuvettes: 1 cm path length quartz cuvettes
Sample Preparation
-
Stock Solution Preparation: Accurately weigh a precise amount of the compound and dissolve it in the chosen spectroscopic grade solvent to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
Serial Dilutions: Perform serial dilutions of the stock solution to obtain a series of working solutions with concentrations typically ranging from 1 x 10⁻⁶ M to 1 x 10⁻⁴ M. The final concentrations should be chosen to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).
Data Acquisition
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample analysis and record a baseline spectrum. This will be subtracted from the sample spectra to correct for solvent absorption.
-
Sample Measurement: Rinse the sample cuvette with a small amount of the working solution before filling it. Record the UV-Vis absorption spectrum of each working solution over the desired wavelength range (e.g., 200-500 nm).
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the spectra. Using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration, calculate the molar absorptivity at each λmax.
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Influence of Solvent Polarity and pH
The UV-Vis absorption spectra of imidazo[1,2-a]pyridines can also be influenced by the polarity of the solvent and the pH of the solution.
-
Solvatochromism: A change in the absorption spectrum with a change in solvent polarity is known as solvatochromism. For π-π* transitions, an increase in solvent polarity typically leads to a small bathochromic (red) shift. This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvents, which lowers the energy of the transition.
-
pH Effects: The nitrogen atoms in the imidazo[1,2-a]pyridine ring system can be protonated in acidic media. Protonation can significantly alter the electronic structure of the molecule, leading to substantial shifts in the UV-Vis absorption spectrum. These pH-dependent spectral changes can be utilized to determine the pKa of the compound.
Caption: Factors influencing the UV-Vis absorption of imidazo[1,2-a]pyridines.
Conclusion
The UV-Vis absorption properties of 5-Bromo-6-methylimidazo[1,2-a]pyridine are dictated by the electronic nature of its constituent parts. Through a comparative analysis with related analogs, it is evident that the introduction of bromo and methyl substituents onto the imidazo[1,2-a]pyridine core induces bathochromic shifts in the absorption maxima. A thorough understanding of these structure-property relationships, facilitated by systematic experimental investigation, is paramount for the strategic design of novel imidazo[1,2-a]pyridine derivatives for advanced applications in drug discovery and materials science. The provided experimental protocol serves as a robust framework for obtaining high-quality, reproducible UV-Vis absorption data, which is the foundation for further photophysical characterization and application-driven research.
References
-
Gryko, D. T., et al. (2020). Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Chemistry – A European Journal, 26(38), 8469-8478. [Link]
-
NIST WebBook. (n.d.). Imidazo[1,2-a]pyridine. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
Technical Verification Guide: Melting Point & Purity Analysis of 5-Bromo-6-methylimidazo[1,2-a]pyridine
Executive Summary: The "Halogen Exchange" Trap
5-Bromo-6-methylimidazo[1,2-a]pyridine (CAS: 1346157-13-8) is a critical intermediate in the synthesis of dopamine D1 ligands and other pharmaceutical scaffolds. While melting point (MP) is a standard quality control metric, this specific compound presents a unique analytical challenge: halogen exchange .
Research by Harris et al. (2011) and subsequent patent literature (WO2014072881A1) indicates that standard cyclization conditions often yield a 1:1 mixture of the desired 5-bromo product and its 5-chloro analog . This mixture can exhibit a sharp, deceptive melting point that mimics a pure compound, rendering standard MP verification insufficient.[1]
This guide outlines a multi-modal verification protocol designed to detect this specific impurity profile, comparing the limitations of capillary melting point against the necessary precision of LC-MS and NMR.
Technical Specifications & Benchmarks
| Property | Specification | Notes |
| Compound Name | 5-Bromo-6-methylimidazo[1,2-a]pyridine | |
| CAS Number | 1346157-13-8 | |
| Molecular Formula | C₈H₇BrN₂ | |
| Molecular Weight | 211.06 g/mol | |
| Estimated MP (Pure) | 80 – 100 °C (Predicted) | Based on structural analogs (see below). Pure experimental values are rarely reported due to mixture prevalence.[1] |
| Observed MP (Mixture) | Variable | Mixtures with 5-Cl analog often depress MP or broaden range. |
| Key Impurity | 5-Chloro-6-methylimidazo[1,2-a]pyridine | Formed via halogen exchange with chloroacetaldehyde during synthesis. |
Analog Benchmarking (Melting Point Trends)
To establish an expected range, we analyze structurally similar imidazo[1,2-a]pyridines:
-
5-Bromoimidazo[1,2-a]pyridine: 63–68 °C
-
6-Bromoimidazo[1,2-a]pyridine: 76–81 °C
-
5-Bromo-3-methylimidazo[1,2-a]pyridine: 122–124 °C
-
Trend Analysis: The addition of a methyl group at the 6-position typically increases lattice rigidity compared to the unsubstituted core, suggesting the pure 5-bromo-6-methyl analog should melt significantly higher than 68 °C, likely in the 80–100 °C range.
Comparative Analysis of Verification Methods
This section objectively compares the "Gold Standard" (MP) against the "Required Alternative" (LC-MS) for this specific molecule.
Method A: Capillary Melting Point (The "Screening" Tool)
-
Principle: Phase transition detection via optical transmission.
-
Performance:
-
The Failure Mode: A 1:1 mixture of 5-Br and 5-Cl analogs may form a eutectic system with a sharp melting point, falsely indicating high purity. Relying solely on MP can lead to carrying the chloro-impurity into downstream Suzuki couplings, where it reacts at a different rate, ruining yield.
Method B: LC-MS / HPLC (The "Definitive" Tool)[1]
-
Principle: Separation by polarity followed by mass detection.[1]
-
Performance:
-
Speed: Medium (30-60 mins).[1]
-
Cost: High.
-
Reliability:Critical .
-
-
Why it works: The mass difference between Bromine (~79/81 amu) and Chlorine (~35/37 amu) is distinct.[1]
-
5-Bromo Target: M+H peaks at 211 & 213 (1:1 ratio).
-
5-Chloro Impurity: M+H peaks at 166 & 168 (3:1 ratio).[1]
-
Data Comparison Table
| Feature | Capillary Melting Point | LC-MS / HPLC | 1H NMR |
| Detection of 5-Cl Impurity | Poor (May show as single melt) | Excellent (Distinct Mass/RT) | Good (Shift in H-3/H-7 signals) |
| Sample Required | < 5 mg | < 1 mg | ~10 mg |
| Time to Result | 10 Minutes | 45 Minutes | 30 Minutes |
| Primary Utility | Quick physical check | Mandatory purity release | Structural confirmation |
Experimental Protocol: The "Self-Validating" Workflow
Objective: Verify the identity and purity of 5-Bromo-6-methylimidazo[1,2-a]pyridine, explicitly ruling out the 5-chloro analog.
Step 1: Visual Inspection & Solubility
-
Appearance: Pure product should be an off-white to pale yellow crystalline solid. Dark brown/oil indicates significant decomposition.
-
Solubility Check: Dissolve 10 mg in 1 mL DMSO or Methanol .
-
Pass: Clear solution.
-
Fail: Turbidity (inorganic salts) or insoluble particulates.[1]
-
Step 2: Capillary Melting Point Determination
-
Instrument: Thomas-Hoover or Optoelectronic MP System (e.g., Mettler Toledo).[1]
-
Protocol:
-
Dry sample in a vacuum oven at 40 °C for 2 hours to remove solvent residues.
-
Pack capillary to 3 mm height; tap to eliminate air pockets.[1]
-
Ramp 1: Fast ramp (10 °C/min) to 60 °C.
-
Ramp 2: Slow ramp (1 °C/min ) from 60 °C until liquid.
-
-
Evaluation:
-
Range < 2 °C: Proceed to Step 3.
-
Range > 2 °C: Recrystallize (Ethanol/Water) and re-test.[1]
-
Value < 70 °C:Suspect Impurity/Mixture. Proceed immediately to Step 3.
-
Step 3: Orthogonal Verification (LC-MS) - MANDATORY
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: UV (254 nm) and MS (ESI+).[1]
-
Acceptance Criteria:
Verification Logic Diagram
The following diagram illustrates the decision-making process required to validate this compound, highlighting the "Trap" where MP alone fails.
Caption: Decision tree for validating 5-Bromo-6-methylimidazo[1,2-a]pyridine, emphasizing the necessity of LC-MS to detect the common 5-chloro impurity.
References
-
Harris, A. R., et al. (2011).[1][2][3] "Synthesis of 5-bromo-6-methyl imidazopyrazine, 5-bromo and 5-chloro-6-methyl imidazopyridine using electron density surface maps to guide synthetic strategy." Tetrahedron, 67(47), 9063-9066.[1]
-
Robinson, S., et al. (2014).[1] "Heteroaromatic compounds and their use as dopamine D1 ligands." World Intellectual Property Organization, Patent WO2014072881A1.
-
Sigma-Aldrich. (n.d.). "5-Bromoimidazo[1,2-a]pyridine Product Specification." (Used for Analog Benchmarking)
-
Fisher Scientific. (n.d.).[1] "6-Bromoimidazo[1,2-a]pyridine Product Specification." (Used for Analog Benchmarking)
Sources
Safety Operating Guide
Technical Guide: Safe Disposal and Management of 5-Bromo-6-methylimidazo[1,2-a]pyridine
Executive Summary & Chemical Profile
Effective waste management of 5-Bromo-6-methylimidazo[1,2-a]pyridine (CAS: 1346157-13-8) requires strict adherence to halogenated organic waste protocols.[1] As a halogenated heteroaromatic compound, this substance poses specific environmental risks if incinerated without appropriate scrubbing technologies (due to the formation of HBr and NOx).
This guide provides a self-validating workflow for researchers to dispose of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory personnel from acute exposure.
Physicochemical & Hazard Profile
| Parameter | Data |
| Chemical Name | 5-Bromo-6-methylimidazo[1,2-a]pyridine |
| CAS Number | 1346157-13-8 |
| Molecular Formula | C₈H₇BrN₂ |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Primary Hazards (GHS) | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Waste Classification | Halogenated Organic Waste (Non-regulated unless P/U listed, but treated as hazardous due to toxicity/halogen content) |
The "Why": Causality of Disposal Choice
Researchers often default to general "solid waste" bins, but this is negligent for halogenated heterocycles. You must understand the downstream impact of your disposal choice:
-
Halogen Content (Bromine): Standard incineration of non-halogenated waste occurs at lower temperatures. If 5-Bromo-6-methylimidazo[1,2-a]pyridine is sent to a standard incinerator, the bromine atom is liberated as Hydrogen Bromide (HBr) gas. Without specific caustic scrubbers found in halogen-rated incinerators, this creates corrosive acid rain and damages facility infrastructure.
-
Nitrogen Content (Imidazo-pyridine core): The combustion of the nitrogen-rich core generates Nitrogen Oxides (NOx).
-
Ecological Persistence: Halogenated aromatics are often resistant to biodegradation. Landfilling (even via "trash") is strictly prohibited to prevent groundwater leaching.
Therefore, the only valid disposal path is High-Temperature Incineration with Flue Gas Scrubbing.
Operational Protocol: Step-by-Step Disposal
Phase 1: Pre-Disposal Segregation
-
Do Not Mix: Never mix this solid with strong oxidizers (e.g., permanganates) or strong acids in the waste container.[2] The imidazopyridine ring can be protonated or oxidized, potentially generating heat or toxic byproducts in the waste drum.
-
Solvent Compatibility: If the compound is in solution (e.g., reaction mixture), ensure the solvent stream is compatible.
-
Preferred: Combine with Halogenated Solvents (Dichloromethane, Chloroform).[2]
-
Acceptable: Combine with general organic solvents (Acetone, Ethyl Acetate) only if the waste label explicitly states "Contains Halogens."
-
Phase 2: Containerization & Labeling
Follow this exact workflow to ensure chain-of-custody safety:
-
Solid Waste (Pure Substance/Spill Cleanup):
-
Collect the powder in a sealable, chemically resistant container (HDPE jar or double-lined polyethylene bag).
-
Labeling: Affix a hazardous waste tag.
-
Critical Step: You must check the box for "Halogenated" on the waste tag. Write the full chemical name; do not use abbreviations like "5-Br-Imid."
-
-
Liquid Waste (Mother Liquors/Rinsates):
-
Pour into the Halogenated Solvent carboy (typically red or yellow tagged in many institutions).
-
Record the estimated concentration or mass added on the carboy's log sheet.[2]
-
-
Trace Residues (Vials/Glassware):
-
Triple Rinse: Rinse the vial 3 times with a compatible solvent (e.g., acetone).
-
Disposal of Rinsate: Pour rinsate into the Halogenated Solvent waste stream.
-
Disposal of Vial: Defaced (labels removed) glass vials can typically be discarded in "Glass Disposal" boxes only after triple rinsing. If residue remains, the entire vial must go into the Solid Hazardous Waste bin.
-
Phase 3: Spills & Emergency Management
-
Minor Spill (<10g):
-
Don PPE (Nitrile gloves, lab coat, safety glasses, N95 dust mask if powder is fine).
-
Cover spill with wet paper towels (to prevent dust generation).
-
Scoop material into a sealable bag.
-
Wipe area with acetone, then soap and water.
-
Dispose of all cleanup materials as Solid Halogenated Hazardous Waste .
-
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision tree for disposing of 5-Bromo-6-methylimidazo[1,2-a]pyridine in various experimental states.
Figure 1: Operational decision tree for segregating 5-Bromo-6-methylimidazo[1,2-a]pyridine waste streams.
Regulatory & Compliance Context
While this specific compound is not explicitly "P-listed" (acutely hazardous) or "U-listed" (toxic) under US EPA 40 CFR 261.33, it falls under the Characteristic of Toxicity if leached, and general Duty of Care .
-
EPA Waste Code: If not mixed with listed solvents (like F-listed spent solvents), it is often coded as D001 (if ignitable) or generally managed under a facility-specific code for "Halogenated Organic Solids."
-
Destruction Efficiency: Facilities must ensure 99.99% destruction and removal efficiency (DRE) for Principal Organic Hazardous Constituents (POHCs) like halogenated pyridines [1].
References
-
United States Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste. 40 CFR Part 261. Available at: [Link]
Sources
Navigating the Synthesis Landscape: A Guide to Safely Handling 5-Bromo-6-methylimidazo[1,2-a]pyridine
For the researcher navigating the complex world of novel molecule synthesis, the excitement of discovery must always be paired with an unwavering commitment to safety. 5-Bromo-6-methylimidazo[1,2-a]pyridine, a heterocyclic compound with significant potential in medicinal chemistry and materials science, is one such molecule that demands our full attention and respect. This guide moves beyond a simple checklist, offering a deep, experience-driven framework for its safe handling, ensuring that your innovative work is protected at every step.
A note on data sourcing: As of the date of this guide, a specific, verified Safety Data Sheet (SDS) for 5-Bromo-6-methylimidazo[1,2-a]pyridine (CAS 1346157-13-8) is not widely available. The following recommendations are therefore expertly synthesized from the hazard profiles of closely related structural analogs, including various brominated and methylated imidazo[1,2-a]pyridines. This approach, rooted in established principles of chemical safety, provides a robust and conservative framework for handling this compound.
The Hazard Profile: Understanding the Adversary
Based on the toxicological data of its structural cousins, we must operate under the assumption that 5-Bromo-6-methylimidazo[1,2-a]pyridine is, at a minimum, a hazardous substance. The primary threats are direct contact and inhalation.
-
Skin Irritation (Anticipated H315): Halogenated aromatic compounds are frequently irritants.[1] Prolonged contact can lead to redness, itching, and dermatitis. The bromine atom, an electron-withdrawing group, can enhance the reactivity of the molecule, potentially increasing its irritant properties.
-
Serious Eye Irritation (Anticipated H319): This is a critical and immediate danger.[2] Accidental introduction of the powdered compound or solutions into the eye is likely to cause significant irritation and potential damage.
-
Respiratory Irritation (Anticipated H335): Fine powders can easily become airborne. Inhalation may lead to irritation of the nose, throat, and lungs.[1]
These classifications are our foundational guideposts, dictating that our primary line of defense is a combination of robust engineering controls and a meticulously selected Personal Protective Equipment (PPE) ensemble.
The First Line of Defense: Engineering Controls
Before a single piece of PPE is worn, your environment must be engineered for safety. PPE is the last line of defense, not the first.[3]
The Chemical Fume Hood: All manipulations of 5-Bromo-6-methylimidazo[1,2-a]pyridine—weighing, transfers, dissolution, and reactions—must be performed within a properly functioning and certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow contains airborne powders and vapors, protecting the user from respiratory exposure as mandated by OSHA's laboratory standards.[4][5]
The Personal Protective Equipment (PPE) Ensemble: Your Personal Safety System
A comprehensive PPE program is a self-validating system where each component is chosen for a specific, causal reason.[6] The following details the minimum required PPE for handling this compound.
Eye and Face Protection: An Impenetrable Barrier
Given the high likelihood of serious eye irritation, standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 standards. These provide a complete seal around the eyes, protecting from airborne powders and accidental splashes from any direction.
-
Recommended for High-Risk Operations: When handling larger quantities (>5g) or performing vigorous reactions, a full-face shield should be worn in addition to chemical splash goggles. The face shield provides a secondary layer of protection for the entire face.[7]
Hand Protection: Selecting the Right Glove
No single glove material is a panacea for all chemicals.[7] For halogenated aromatic compounds, material choice is critical. While specific permeation data for 5-Bromo-6-methylimidazo[1,2-a]pyridine is unavailable, we can extrapolate from data on similar solvents and compounds.
-
Primary Recommendation: Nitrile Gloves. Nitrile offers excellent resistance to a broad range of chemicals and provides good puncture and abrasion resistance.[8] For this compound, a standard thickness nitrile glove (4-8 mil) is appropriate for incidental contact.
-
Double Gloving: For any procedure involving significant quantities or extended handling times, double gloving is a field-proven best practice. This provides an additional protective layer and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
-
Immediate Removal and Disposal: Never reuse disposable gloves. If a glove is contaminated, remove it immediately using the proper technique (peeling it off from the cuff without touching the outer surface with your bare hand), and dispose of it as hazardous waste. Wash hands thoroughly after every glove removal.
| Chemical Class | Nitrile | Latex | Neoprene |
| Halogenated Hydrocarbons | Good | Poor | Excellent |
| Aromatic Hydrocarbons | Good | Poor | Excellent |
| Acids (Dilute) | Excellent | Good | Excellent |
| Bases | Excellent | Good | Excellent |
| This table provides a general guideline. Always consult the manufacturer's specific chemical resistance chart for the gloves you are using.[9][10][11] |
Body Protection: The Laboratory Coat
A flame-resistant lab coat, fully buttoned, is mandatory. It protects your skin and personal clothing from incidental spills and contamination. Ensure the cuffs are snug to prevent powders from entering the sleeves.
Respiratory Protection: A Conditional Requirement
Under normal operating conditions within a certified fume hood, respiratory protection should not be necessary. However, a risk assessment may deem it necessary in specific situations:
-
Weighing large quantities: If you are handling significant amounts of powder where aerosolization is possible despite the fume hood.
-
Emergency spill response: In the event of a spill outside of a containment device.
If a respirator is required, a NIOSH-approved N95 or higher particulate respirator is the minimum.[12][13] All respirator use must be part of a formal respiratory protection program, including fit-testing and medical clearance, as required by OSHA.
Operational and Disposal Plan: From Benchtop to Waste Stream
A safe experiment is one that is planned from start to finish, including its disposal.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within the fume hood for the procedure. Ensure all necessary equipment, including waste containers, is present before handling the compound.
-
Donning PPE: Don your lab coat, followed by chemical splash goggles, and finally, your gloves (single or double pair as determined by your risk assessment).
-
Weighing: Perform weighing on a tared weigh paper or in a container within the fume hood. Use a spatula to carefully transfer the solid, minimizing any dust creation.
-
Transfer & Dissolution: If transferring the solid to a reaction flask, do so carefully. When adding solvent, add it slowly down the side of the flask to avoid splashing.
-
Post-Procedure: Upon completion, decontaminate any non-disposable equipment that came into contact with the compound. Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating yourself. Gloves should be removed last, just before exiting the lab to wash your hands.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[2]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: For a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container. For a large spill, or any spill outside of a fume hood, evacuate the area, secure it, and contact your institution's Environmental Health & Safety (EH&S) department immediately.
Disposal Plan
All waste containing 5-Bromo-6-methylimidazo[1,2-a]pyridine, including excess solid, contaminated solutions, gloves, and cleaning materials, must be treated as hazardous waste.
-
Segregation: Collect waste in a designated, sealed, and clearly labeled container. Do not mix with incompatible waste streams.
-
Labeling: The waste container must be labeled "Hazardous Waste" and list all chemical contents, including solvents.
-
Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal. Never dispose of this chemical down the drain.
Visualization of the Safety Workflow
The following diagram illustrates the logical flow for ensuring safety when working with 5-Bromo-6-methylimidazo[1,2-a]pyridine.
Caption: PPE selection and operational workflow for handling the target compound.
By embedding this rigorous, causality-driven approach to safety into your laboratory culture, you build a system that not only protects you and your colleagues but also enhances the integrity and reproducibility of your research. True scientific advancement is built on a foundation of safety.
References
-
NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. Retrieved from [Link]
-
OSHA. (n.d.). Laboratories. Occupational Safety and Health Administration. Retrieved from [Link]
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IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]
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USA Safety. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]
-
ASPR. (n.d.). OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response. Retrieved from [Link]
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Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]
-
CDC. (2024, November 12). Chemical Safety in the Workplace. Centers for Disease Control and Prevention. Retrieved from [Link]
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Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety - University of Washington. Retrieved from [Link]
-
Got Gloves. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
Labelmaster. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
NIOSH. (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. Retrieved from [Link]
-
NIOSH. (1981). Occupational Health Guidelines for Chemical Hazards. DHHS (NIOSH) Publication Number 81-123. Retrieved from [Link]
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards (PDF). Retrieved from [Link]
-
SAS Safety Corp. (n.d.). Chemical Resistance Chart. Retrieved from [Link]
- Google Patents. (n.d.). US5929168A - Polyphenylene ether blends and a process for the preparation thereof.
-
University of California, Irvine - Environmental Health & Safety. (n.d.). Choosing The Correct PPE. Retrieved from [Link]
-
New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]
-
ResearchGate. (n.d.). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Retrieved from [Link]
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- 4. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
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- 6. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
